Product packaging for Dimethyl 2-propylmalonate(Cat. No.:CAS No. 14035-96-2)

Dimethyl 2-propylmalonate

Cat. No.: B082164
CAS No.: 14035-96-2
M. Wt: 174.19 g/mol
InChI Key: GQTSAGKZHIWKMR-UHFFFAOYSA-N
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Description

Dimethyl 2-propylmalonate is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O4 B082164 Dimethyl 2-propylmalonate CAS No. 14035-96-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-propylpropanedioate
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InChI

InChI=1S/C8H14O4/c1-4-5-6(7(9)11-2)8(10)12-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTSAGKZHIWKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40930771
Record name Dimethyl propylpropanedioate
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Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14035-96-2
Record name 1,3-Dimethyl 2-propylpropanedioate
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Record name Dimethyl propylpropanedioate
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Record name Propanedioic acid, 2-propyl-, 1,3-dimethyl ester
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Foundational & Exploratory

In-Depth Technical Guide: Dimethyl 2-propylmalonate (CAS 14035-96-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 2-propylmalonate, a key chemical intermediate in organic synthesis, with a particular focus on its relevance in pharmaceutical development. This document outlines its chemical and physical properties, detailed synthesis protocols, and significant applications.

Core Compound Properties

This compound is a diester of malonic acid, characterized by the presence of a propyl group on the α-carbon. It is a colorless to pale yellow liquid under standard conditions.[1] Its versatile chemical nature makes it a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 14035-96-2[1]
Molecular Formula C₈H₁₄O₄[1]
Molecular Weight 174.19 g/mol [1]
Boiling Point 204.4 °C at 760 mmHg
Density 1.037 g/cm³
Refractive Index 1.421
Flash Point 90.8 °C

Synthesis of this compound

The primary route for the synthesis of this compound is the malonic ester synthesis. This classic organic reaction involves the alkylation of dimethyl malonate with a suitable propyl halide.[1]

General Synthesis Workflow

The synthesis workflow involves the deprotonation of dimethyl malonate to form a nucleophilic enolate, followed by an Sₙ2 reaction with a propyl halide.

SynthesisWorkflow DM Dimethyl Malonate Enolate Dimethyl Malonate Enolate DM->Enolate + Base Base (e.g., NaH, K₂CO₃) Base->Enolate Product Dimethyl 2-propylmalonate Enolate->Product + PropylHalide Propyl Halide (e.g., 1-Bromopropane) PropylHalide->Product Workup Aqueous Workup & Purification Product->Workup Crude Product Workup->Product Purified Product

Synthesis Workflow Diagram
Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for malonic ester alkylation.

Materials:

  • Dimethyl malonate

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • 1-Bromopropane

  • Anhydrous solvent (e.g., THF, DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent and the base (e.g., sodium hydride).

  • Cool the mixture in an ice bath and add dimethyl malonate dropwise with stirring.

  • Allow the mixture to stir at room temperature for a specified time to ensure complete formation of the enolate.

  • Cool the reaction mixture again in an ice bath and add 1-bromopropane dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Chemical Reactivity and Applications

This compound is a versatile intermediate that undergoes several important chemical transformations.

Key Chemical Reactions
  • Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to yield 2-propylmalonic acid.[1]

  • Decarboxylation: Upon heating, 2-propylmalonic acid readily decarboxylates to form pentanoic acid.

  • Further Alkylation: The remaining acidic proton on the α-carbon can be removed by a strong base, allowing for the introduction of a second alkyl group.[1]

Reactions DPM This compound PMA 2-Propylmalonic Acid DPM->PMA Hydrolysis (H⁺ or OH⁻) DA Dialkylated Malonate DPM->DA Further Alkylation (Base, R-X) PA Pentanoic Acid PMA->PA Decarboxylation (Heat)

References

An In-depth Technical Guide to the Structure Elucidation and Confirmation of Dimethyl 2-Propylmalonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methods and data interpretation required for the structural elucidation and confirmation of dimethyl 2-propylmalonate. This document offers detailed experimental protocols and data analysis for key spectroscopic techniques, presented in a clear and structured format to aid researchers in the synthesis and characterization of this compound.

Introduction

This compound (CAS No. 14035-96-2) is a dialkyl malonate derivative with applications in organic synthesis, serving as a versatile building block for the introduction of a propyl group and two methoxycarbonyl functionalities. Its structure, C₈H₁₄O₄, and molecular weight of 174.19 g/mol , make it a valuable intermediate in the preparation of more complex molecules in the pharmaceutical and chemical industries. Accurate structural confirmation is paramount for its effective use in these applications. This guide outlines the essential analytical techniques for its unambiguous identification.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These values are critical for the handling, purification, and characterization of the compound.

PropertyValue
Molecular Formula C₈H₁₄O₄
Molecular Weight 174.19 g/mol
CAS Number 14035-96-2
Boiling Point 204.4 °C at 760 mmHg
Density 1.037 g/cm³
Refractive Index 1.421
Appearance Colorless to light yellow liquid

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the malonic ester synthesis, which involves the alkylation of dimethyl malonate with a propyl halide.

Synthesis Workflow

reagents Dimethyl Malonate + Sodium Methoxide enolate Malonate Enolate Formation reagents->enolate Deprotonation alkylation Alkylation with 1-Bromopropane enolate->alkylation SN2 Attack product This compound alkylation->product workup Aqueous Workup & Extraction product->workup purification Purification (Distillation) workup->purification

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Dimethyl malonate

  • Sodium methoxide

  • Anhydrous methanol

  • 1-Bromopropane

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add dimethyl malonate (1.0 eq) dropwise at room temperature.

  • After the addition is complete, add 1-bromopropane (1.05 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation to yield a colorless to light yellow liquid.

Structure Elucidation and Confirmation

The structure of the synthesized this compound is confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Analysis Workflow

cluster_data Spectroscopic Data synthesis Synthesized Product nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr ms Mass Spectrometry synthesis->ms ir IR Spectroscopy synthesis->ir structure Structure Confirmation nmr->structure ms->structure ir->structure

Caption: Workflow for spectroscopic structure confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.75s6H2 x -OCH₃
~3.40t, J ≈ 7.5 Hz1H-CH(COOCH₃)₂
~1.95m2H-CH₂-CH₂-CH₃
~1.40m2H-CH₂-CH₂-CH₃
~0.90t, J ≈ 7.3 Hz3H-CH₂-CH₃

Experimental Protocol: ¹H NMR Spectroscopy

  • Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts and coupling constants.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~1692 x C=O (ester)
~522 x -OCH₃
~51-CH(COOCH₃)₂
~32-CH₂-CH₂-CH₃
~20-CH₂-CH₂-CH₃
~14-CH₂-CH₃

Experimental Protocol: ¹³C NMR Spectroscopy

  • Use the same sample prepared for ¹H NMR spectroscopy.

  • Acquire the ¹³C NMR spectrum on the same NMR spectrometer, typically at a frequency of 75 MHz for a 300 MHz instrument.

  • A proton-decoupled spectrum is usually acquired to simplify the spectrum to single lines for each carbon.

  • Process the spectrum similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
174[M]⁺, Molecular ion
143[M - OCH₃]⁺
131[M - COOCH₃ + H]⁺ or [M - C₃H₇]⁺
115[M - COOCH₃]⁺
101[CH(COOCH₃)₂]⁺
59[COOCH₃]⁺

Mass Spectrometry Fragmentation Pathway

M [C₈H₁₄O₄]⁺˙ m/z = 174 M_OCH3 [M - OCH₃]⁺ m/z = 143 M->M_OCH3 - OCH₃ M_COOCH3 [M - COOCH₃]⁺ m/z = 115 M->M_COOCH3 - COOCH₃ M_C3H7 [M - C₃H₇]⁺ m/z = 131 M->M_C3H7 - C₃H₇ COOCH3 [COOCH₃]⁺ m/z = 59 M_COOCH3->COOCH3 - C₃H₄O

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry

  • Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Acquire the mass spectrum using electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Predicted Infrared Absorption Frequencies for this compound

Frequency (cm⁻¹)Functional Group
~1735C=O stretch (ester)
~2960-2850C-H stretch (alkane)
~1250-1000C-O stretch (ester)

Experimental Protocol: Infrared Spectroscopy

  • Acquire the IR spectrum of the neat liquid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Alternatively, a spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

  • Analyze the spectrum for the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The structural elucidation and confirmation of this compound can be unequivocally achieved through a combination of ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. The data presented in this guide, including physicochemical properties, detailed synthetic protocols, and expected spectroscopic data, provide a comprehensive resource for researchers and professionals working with this compound. Adherence to the outlined experimental procedures will ensure the accurate identification and quality control of this compound for its intended applications.

Spectroscopic Profile of Dimethyl 2-propylmalonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 2-propylmalonate (CAS Numbers: 14035-96-2, 163033-62-3), a key intermediate in organic synthesis. This document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, and characteristic Mass Spectrometry (MS) fragmentation patterns. It also outlines standardized experimental protocols for acquiring such data, intended to support research and development activities.

Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, the following sections present a combination of predicted and characteristic spectroscopic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.73s6H2 x -OCH₃
~3.35t1H-CH(COOCH₃)₂
~1.95m2H-CH₂-CH₂-CH₃
~1.35m2H-CH₂-CH₂-CH₃
~0.92t3H-CH₂-CH₃

Note: Predicted chemical shifts are estimates and may vary from experimental values. Multiplicity (s = singlet, t = triplet, m = multiplet) and integration values are based on the molecular structure.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~169.52 x C=O
~52.52 x -OCH₃
~51.0-CH(COOCH₃)₂
~32.0-CH₂-CH₂-CH₃
~20.0-CH₂-CH₂-CH₃
~13.8-CH₂-CH₃

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2960-2850Medium-StrongC-H stretch (alkane)
~1750-1735StrongC=O stretch (ester)
~1435MediumC-H bend (methyl)
~1250-1100StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and structure.

Table 4: Expected Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
174.1Low[M]⁺ (Molecular Ion)
143.1Medium[M - OCH₃]⁺
115.1Medium[M - COOCH₃]⁺
88.1High[CH₃OOC-CH=C=O]⁺
59.1Medium[COOCH₃]⁺

Note: The molecular weight of this compound (C₈H₁₄O₄) is 174.19 g/mol . The fragmentation pattern is based on typical ester fragmentation pathways. A key fragment observed for this molecule is at m/z 143, corresponding to the loss of a methoxy group [M-31][1].

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • The solvent should be of high purity to avoid extraneous signals.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Ensure the sample height in the tube is sufficient to be within the detection region of the NMR probe.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 300-600 MHz

    • Pulse Sequence: Standard single-pulse experiment

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (can be adjusted based on sample concentration)

    • Spectral Width: 0-12 ppm

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 75-150 MHz

    • Pulse Sequence: Proton-decoupled pulse sequence

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)

    • Spectral Width: 0-220 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., Tetramethylsilane, TMS).

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a small drop of this compound between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin liquid film.

  • Instrument Parameters (FT-IR):

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • Mode: Transmittance or Absorbance

  • Data Acquisition and Processing:

    • Acquire a background spectrum of the clean, empty salt plates.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final IR spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Direct Infusion: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL. Infuse the solution directly into the ion source using a syringe pump.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Dilute the sample in a volatile solvent. Inject a small volume (e.g., 1 µL) into the GC, where it will be vaporized and separated before entering the mass spectrometer.

  • Ionization Method:

    • Electron Ionization (EI): Typically used with GC-MS. A standard electron energy of 70 eV is used to induce fragmentation.

  • Mass Analyzer Parameters:

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

    • Scan Rate: Dependent on the instrument and sample introduction method.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the obtained spectrum with spectral databases if available.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Thin Film on Salt Plates Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of Dimethyl 2-propylmalonate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for elucidating molecular structures.[1] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of dimethyl 2-propylmalonate, a disubstituted malonic ester derivative. The analysis is tailored for researchers, scientists, and professionals in drug development who rely on spectral interpretation for structural verification and characterization.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Molecular Structure and Proton Assignments

The structure of this compound with systematic numbering for NMR assignment is shown below.

Caption: Structure of this compound with proton labeling.

Predicted ¹H NMR Data

The predicted quantitative data for the ¹H NMR spectrum of this compound, assuming a standard deuterated solvent like CDCl₃, is summarized below.

SignalAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
1H-e0.92Triplet (t)7.43H
2H-d1.38Sextet7.42H
3H-c1.95Multiplet (m)-2H
4H-b3.39Triplet (t)7.21H
5H-a3.74Singlet (s)-6H
Interpretation of ¹H NMR Signals
  • Signal 1 (δ 0.92, 3H, triplet): This upfield signal corresponds to the terminal methyl protons (H-e) of the propyl group. It appears as a triplet due to coupling with the two adjacent methylene protons (H-d), following the n+1 rule (2+1=3). The integration value of 3H confirms it is a methyl group.

  • Signal 2 (δ 1.38, 2H, sextet): This signal is assigned to the central methylene protons (H-d) of the propyl chain. These protons are coupled to the three H-e protons and the two H-c protons, resulting in a sextet (3+2+1=6). The integration of 2H is consistent with a methylene group.

  • Signal 3 (δ 1.95, 2H, multiplet): This signal represents the methylene protons (H-c) adjacent to the methine carbon. It appears as a complex multiplet due to coupling with both the H-d and H-b protons.

  • Signal 4 (δ 3.39, 1H, triplet): This downfield triplet is assigned to the methine proton (H-b). This proton is significantly deshielded by the two adjacent electron-withdrawing carbonyl groups. It is split into a triplet by the two neighboring H-c protons (2+1=3).

  • Signal 5 (δ 3.74, 6H, singlet): This sharp singlet corresponds to the six equivalent protons of the two methoxy groups (H-a). The strong deshielding is caused by the adjacent electronegative oxygen atoms. As there are no adjacent protons, the signal is a singlet. The integration of 6H confirms the presence of two equivalent methoxy groups.

Visualization of ¹H NMR Splitting

The splitting pattern of the propyl chain protons can be visualized as a logical relationship between coupled nuclei.

G cluster_e H-e Signal (Triplet) cluster_d H-d Signal (Sextet) cluster_c H-c Signal (Multiplet) cluster_b H-b Signal (Triplet) He H-e (δ 0.92) Hd H-d (δ 1.38) He->Hd J ≈ 7.4 Hz Hc H-c (δ 1.95) Hd->Hc J Hb H-b (δ 3.39) Hc->Hb J ≈ 7.2 Hz

Caption: Coupling relationships in the propyl group of the molecule.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon environment in the molecule.

Predicted ¹³C NMR Data

The predicted chemical shifts for the distinct carbon atoms in this compound are presented below.

SignalAssignmentPredicted Chemical Shift (δ, ppm)
1C-e13.9
2C-d20.3
3C-c31.8
4C-b51.5
5C-a52.6
6C=O169.5
Interpretation of ¹³C NMR Signals
  • Alkyl Region (δ 10-40):

    • δ 13.9 (C-e): The most upfield signal corresponds to the terminal methyl carbon of the propyl group.

    • δ 20.3 (C-d): The signal for the central methylene carbon of the propyl chain.

    • δ 31.8 (C-c): The signal for the methylene carbon adjacent to the methine carbon, slightly deshielded due to its proximity to the ester functionalities.

  • C-O Region (δ 50-80):

    • δ 51.5 (C-b): This signal is assigned to the methine carbon, which is significantly downfield due to being directly attached to two carbonyl groups.

    • δ 52.6 (C-a): This peak represents the two equivalent methoxy carbons, deshielded by the directly attached oxygen atoms.

  • Carbonyl Region (δ > 160):

    • δ 169.5 (C=O): The most downfield signal is characteristic of the ester carbonyl carbons. The two carbonyl carbons are chemically equivalent and thus produce a single peak.

Experimental Protocols

A generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of a liquid organic sample such as this compound is provided below.

Experimental Workflow

G A 1. Sample Preparation B 2. Instrument Setup A->B C 3. Sample Insertion & Locking B->C D 4. Shimming C->D E 5. 1H NMR Acquisition D->E F 6. 13C NMR Acquisition E->F G 7. Data Processing F->G H 8. Spectrum Analysis G->H

Caption: Standard workflow for NMR spectrum acquisition and analysis.

Sample Preparation
  • Material Quantity: Weigh approximately 5-20 mg of pure this compound for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable to achieve a good signal-to-noise ratio in a reasonable time.[2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[3]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[2]

  • Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides the 0 ppm reference point.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

  • Sample Insertion: Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge. Place the sample into the instrument's autosampler or manually lower it into the magnet.

  • Locking: The instrument's software is used to "lock" onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming. This can be done manually or automatically to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard one-pulse sequence.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on sample concentration.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: Standard one-pulse with proton decoupling.

    • Spectral Width: ~240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance and sensitivity.

Data Processing
  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier Transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Calibration: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm (or the residual solvent peak to its known value).

  • Integration: For the ¹H NMR spectrum, the relative areas under the peaks are integrated to determine the proton ratios.

Conclusion

The predicted ¹H and ¹³C NMR spectra of this compound provide a detailed structural fingerprint of the molecule. The ¹H spectrum is characterized by distinct signals for the propyl chain, a downfield methine proton, and a prominent singlet for the two equivalent methoxy groups. The ¹³C spectrum confirms the presence of six unique carbon environments, including the characteristic downfield signal of the ester carbonyls. This comprehensive guide, combining predicted data with standard experimental protocols, serves as a valuable resource for the identification and structural verification of this compound in a research and development setting.

References

Unraveling the Fragmentation Jigsaw: A Technical Guide to the Mass Spectrometry of Dimethyl 2-Propylmalonate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Electron Ionization Fragmentation of a Key Synthetic Intermediate

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Dimethyl 2-propylmalonate. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and analysis of organic compounds. While direct experimental data for this compound is not publicly available, this guide constructs a highly probable fragmentation pathway based on the well-documented behavior of homologous and isomeric malonate esters.

Predicted Mass Spectrometry Data

The expected fragmentation of this compound under electron ionization is summarized in the table below. The fragmentation nomenclature is based on established conventions in mass spectrometry.

m/z Proposed Fragment Ion Formula Predicted Relative Abundance Fragmentation Pathway
174[M]+•C8H14O4LowMolecular Ion
143[M - OCH3]+C7H11O3ModerateLoss of a methoxy radical
142[M - CH3OH]C7H10O3ModerateMcLafferty rearrangement and loss of methanol
131[M - C3H7]+C5H7O4Moderate to HighAlpha-cleavage, loss of the propyl radical
115[M - COOCH3]+C6H11O2HighLoss of a carbomethoxy radical
101[C4H5O3]+C4H5O3ModerateFurther fragmentation
87[M - C3H7 - CO2]+C4H7O2ModerateDecarboxylation of the m/z 131 fragment
74[CH3OCOCH3]+•C3H6O2ModerateMcLafferty rearrangement of a fragment
59[COOCH3]+C2H3O2HighAcylium ion from cleavage of the ester
43[C3H7]+C3H7ModeratePropyl cation

Core Fragmentation Pathways

The fragmentation of this compound is anticipated to be driven by the presence of the ester functional groups and the alkyl substituent. The primary fragmentation events are predicted to be:

  • Alpha-Cleavage: The bond between the quaternary carbon and the propyl group is susceptible to cleavage, leading to the loss of a propyl radical (C3H7•) and the formation of a stable ion at m/z 131.

  • Loss of a Methoxy Group: Cleavage of the C-O bond in one of the ester groups can result in the loss of a methoxy radical (•OCH3), yielding an ion at m/z 143.

  • McLafferty Rearrangement: A characteristic rearrangement for esters, this involves the transfer of a gamma-hydrogen from the propyl group to the carbonyl oxygen, followed by the elimination of a neutral molecule of methanol (CH3OH), producing an ion at m/z 142.

  • Loss of a Carbomethoxy Group: Cleavage of the bond between the central carbon and a carbomethoxy group (-COOCH3) can lead to the formation of a significant peak at m/z 115.

  • Formation of Acylium Ions: A prominent fragment at m/z 59 is expected, corresponding to the stable methoxycarbonyl cation ([COOCH3]+).

These pathways are illustrated in the following diagram:

Fragmentation_Pathway M This compound [M]+• (m/z 174) F143 [M - OCH3]+ (m/z 143) M->F143 - •OCH3 F131 [M - C3H7]+ (m/z 131) M->F131 - •C3H7 (α-cleavage) F115 [M - COOCH3]+ (m/z 115) M->F115 - •COOCH3 F43 [C3H7]+ (m/z 43) M->F43 F59 [COOCH3]+ (m/z 59) F131->F59 - C4H4O2

Caption: Predicted EI fragmentation of this compound.

Experimental Protocols

The following outlines a general experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for such compounds.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to a final concentration of approximately 10-100 µg/mL, depending on the sensitivity of the instrument.

  • If necessary, include an internal standard for quantitative analysis.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-300.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum from the chromatographic peak corresponding to this compound.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with a library of mass spectra (if available) or interpret the fragmentation pattern based on known fragmentation rules.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Researchers are encouraged to use this information as a starting point for their own experimental work and data interpretation.

An In-depth Technical Guide to the FTIR Analysis of Dimethyl 2-propylmalonate Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of Dimethyl 2-propylmalonate. Due to the limited availability of a published FTIR spectrum for this specific compound, this guide leverages spectral data from closely related analogs, namely Diethyl propylmalonate and Dimethyl malonate, to provide a reliable interpretation of its expected vibrational modes.

Introduction to FTIR Spectroscopy of Malonate Esters

FTIR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For malonate esters, such as this compound, key characteristic absorptions include the stretching vibrations of the carbonyl (C=O) groups, the carbon-oxygen (C-O) bonds of the ester linkages, and the various carbon-hydrogen (C-H) bonds of the alkyl substituents. A notable feature in the infrared spectra of many malonate esters is the presence of two distinct carbonyl stretching bands. This phenomenon is often attributed to the vibrational coupling (symmetric and asymmetric stretching) of the two ester carbonyl groups.

Predicted FTIR Spectral Data for this compound

The following table summarizes the predicted vibrational frequencies and their assignments for this compound. These predictions are based on the analysis of structurally similar compounds.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
Asymmetric C-H Stretch (CH₃, CH₂)Alkyl~ 2960 - 2980Strong
Symmetric C-H Stretch (CH₃, CH₂)Alkyl~ 2870 - 2890Medium
Asymmetric C=O StretchEster Carbonyl~ 1750 - 1760Strong
Symmetric C=O StretchEster Carbonyl~ 1730 - 1740Strong
C-H Bend (CH₃, CH₂)Alkyl~ 1450 - 1470Medium
C-H Bend (CH₃)Alkyl~ 1370 - 1390Medium
Asymmetric C-O-C StretchEster Linkage~ 1200 - 1250Strong
Symmetric C-O-C StretchEster Linkage~ 1000 - 1100Strong

Experimental Protocol for FTIR Analysis of Liquid Samples

This section details a standard procedure for obtaining the FTIR spectrum of a liquid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is well-suited for neat liquids.

Objective: To acquire a high-quality infrared spectrum of liquid this compound.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • This compound sample

  • Micropipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and the ATR accessory are clean and dry.

    • Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected. This spectrum measures the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

    • Ensure the ATR crystal surface is clean and free of any contaminants.

    • Record the background spectrum according to the instrument's software instructions.

  • Sample Application:

    • Using a micropipette, place a small drop of this compound onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

  • Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. Typical acquisition parameters include:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 (more scans can improve the signal-to-noise ratio)

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform any necessary baseline corrections or other spectral manipulations as required.

    • Identify the characteristic absorption peaks and compare them with the predicted values and reference spectra.

  • Cleaning:

    • After the analysis, thoroughly clean the ATR crystal.

    • Wipe the sample off the crystal with a lint-free wipe.

    • Clean the crystal with a solvent-moistened wipe (e.g., isopropanol) and allow it to dry completely.

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow of an FTIR analysis, from initial sample preparation to the final data interpretation.

FTIR_Workflow FTIR Analysis Workflow A Sample Preparation (Liquid Sample) B Instrument Setup & Background Scan A->B C Sample Analysis (Spectrum Acquisition) B->C D Data Processing (e.g., Baseline Correction) C->D E Spectral Interpretation (Peak Assignment) D->E F Reporting & Archiving E->F

Caption: A flowchart of the key stages in an FTIR spectroscopic analysis.

Signaling Pathway of Functional Group Identification

The process of identifying functional groups from an FTIR spectrum can be visualized as a decision-making pathway based on the observed absorption bands.

Functional_Group_ID Functional Group Identification Pathway Start FTIR Spectrum C_H_Stretch ~2850-3000 cm⁻¹ Strong Absorptions? Start->C_H_Stretch Alkyl_Group Alkyl Groups (C-H) Present C_H_Stretch->Alkyl_Group Yes C_O_Stretch ~1730-1760 cm⁻¹ Two Strong, Sharp Peaks? Alkyl_Group->C_O_Stretch Ester_Carbonyl Ester Carbonyls (C=O) Present (Likely Coupled) C_O_Stretch->Ester_Carbonyl Yes C_O_C_Stretch ~1000-1250 cm⁻¹ Strong Absorptions? Ester_Carbonyl->C_O_C_Stretch Ester_Linkage Ester C-O Linkage Present C_O_C_Stretch->Ester_Linkage Yes Conclusion Identification of This compound Functional Groups Ester_Linkage->Conclusion

Caption: A decision pathway for identifying key functional groups in this compound.

The Core Reactivity of the α-Carbon in Dimethyl 2-Propylmalonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-propylmalonate is a key intermediate in organic synthesis, valued for the reactivity of its α-carbon. This technical guide delves into the fundamental principles governing this reactivity, providing a comprehensive overview of its synthesis, physicochemical properties, and characteristic reactions. Detailed experimental protocols for key transformations, alongside a summary of relevant quantitative data, are presented to support researchers in the practical application of this versatile molecule. The discussion is augmented with mechanistic diagrams to provide a clear visual representation of the underlying chemical principles.

Introduction

This compound, a dialkyl malonate derivative, is a valuable building block in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients.[1] Its utility stems from the unique reactivity of the hydrogen atom attached to the α-carbon, the carbon atom situated between the two carbonyl groups of the ester functionalities. This guide provides an in-depth exploration of the factors influencing this reactivity and the subsequent chemical transformations that can be achieved.

Synthesis of this compound

The primary route for the synthesis of this compound is the malonic ester synthesis.[1] This well-established method involves the alkylation of dimethyl malonate. The process begins with the deprotonation of the α-carbon of dimethyl malonate using a suitable base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide, in this case, a propyl halide, via an SN2 reaction to yield this compound.[1]

A common challenge in this synthesis is the potential for dialkylation, where a second propyl group is introduced at the α-carbon. Careful control of reaction conditions is necessary to minimize this side product.

dot

Synthesis_of_Dimethyl_2_propylmalonate reagents Dimethyl Malonate + Propyl Halide enolate Nucleophilic Enolate Intermediate reagents->enolate Deprotonation base Base (e.g., NaH, K2CO3) product This compound enolate->product SN2 Alkylation

Caption: Synthesis of this compound via Malonic Ester Synthesis.

Physicochemical Properties and α-Carbon Acidity

The reactivity of the α-carbon in this compound is intrinsically linked to the acidity of its sole α-hydrogen. The electron-withdrawing effect of the two adjacent carbonyl groups significantly increases the acidity of this proton compared to a typical alkane C-H bond.

Table 1: Physicochemical Properties of Malonate Esters

PropertyDimethyl MalonateDiethyl Propylmalonate (for comparison)
Molecular Formula C₅H₈O₄C₁₀H₁₈O₄
Molecular Weight 132.11 g/mol 202.25 g/mol [3]
Boiling Point 181 °C221-222 °C[4]
Density 1.154 g/cm³0.987 g/mL at 25 °C[4]
pKa of α-H (in DMSO) ~13[2]Estimated ~13

Fundamental Reactivity of the α-Carbon

The deprotonation of the α-carbon generates a planar, sp²-hybridized enolate ion. The negative charge is delocalized through resonance onto the two oxygen atoms of the carbonyl groups, which accounts for the stability of this intermediate. This resonance stabilization is the cornerstone of the reactivity of this compound.

dot

Enolate_Resonance cluster_0 Deprotonation at the α-Carbon This compound This compound Enolate Intermediate Enolate Intermediate This compound->Enolate Intermediate -H+ Resonance Structure 1 Resonance Structure 1 Enolate Intermediate->Resonance Structure 1 Resonance Resonance Structure 2 Resonance Structure 2 Enolate Intermediate->Resonance Structure 2 Resonance

Caption: Resonance Stabilization of the Enolate Intermediate.

The enolate can act as a nucleophile, attacking a variety of electrophiles. The two primary reactions stemming from this reactivity are further alkylation and decarboxylation (after hydrolysis).

Further Alkylation

The remaining acidic proton on the α-carbon of this compound can be removed by a strong base to form a new enolate. This enolate can then react with another alkyl halide to introduce a second substituent at the α-carbon. This allows for the synthesis of more complex, disubstituted malonic esters.

Hydrolysis and Decarboxylation

Saponification of the ester groups of this compound with a base, followed by acidification, yields 2-propylmalonic acid. Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation to produce 2-methylpentanoic acid.[1] The mechanism involves a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to the final carboxylic acid.

dot

Decarboxylation_Pathway start This compound hydrolysis Hydrolysis (e.g., NaOH, H3O+) start->hydrolysis diacid 2-Propylmalonic Acid hydrolysis->diacid heat Heat (Δ) diacid->heat product 2-Methylpentanoic Acid + CO2 heat->product

Caption: Hydrolysis and Decarboxylation of this compound.

Experimental Protocols

The following are generalized experimental protocols for the key reactions involving this compound. Specific quantities and reaction conditions may require optimization based on the specific reagents and scale of the reaction.

Synthesis of this compound

Materials:

  • Dimethyl malonate

  • Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Propyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent and the base.

  • Cool the mixture in an ice bath and slowly add dimethyl malonate dropwise.

  • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases (if using NaH) or for a predetermined time to ensure complete enolate formation.

  • Add propyl bromide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over a drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure.

Yield: While specific yields for the synthesis of this compound are not widely reported, similar alkylations of diethyl malonate with propyl bromide can be expected to proceed in good yield.

Decarboxylation of this compound

Materials:

  • This compound

  • Aqueous base (e.g., NaOH or KOH)

  • Strong acid (e.g., HCl or H₂SO₄)

  • Heating apparatus

Procedure:

  • Hydrolysis: To a round-bottom flask, add this compound and the aqueous base.

  • Heat the mixture at reflux until the saponification is complete (monitored by the disappearance of the ester starting material by TLC or GC).

  • Cool the reaction mixture to room temperature and acidify with a strong acid until the pH is acidic.

  • Decarboxylation: Gently heat the acidified solution. The evolution of carbon dioxide will be observed.

  • Continue heating until the gas evolution ceases.

  • Cool the mixture and extract the product with an organic solvent.

  • Dry the organic extract, filter, and remove the solvent under reduced pressure to obtain the crude 2-methylpentanoic acid.

  • Purify the product by distillation if necessary.

Yield: The decarboxylation of malonic acids is typically a high-yielding reaction.

Spectroscopic Data (Estimated)

Table 2: Estimated Spectroscopic Data for this compound

Spectroscopy Estimated Peaks/Shifts
¹H NMR (CDCl₃) δ ~3.7 (s, 6H, OCH₃), ~3.4 (t, 1H, α-CH), ~1.9 (m, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃) ppm
¹³C NMR (CDCl₃) δ ~170 (C=O), ~52 (OCH₃), ~50 (α-C), ~30 (CH₂), ~20 (CH₂), ~14 (CH₃) ppm
IR (neat) ~2960 cm⁻¹ (C-H stretch), ~1740 cm⁻¹ (C=O stretch), ~1150 cm⁻¹ (C-O stretch)
Mass Spec (EI) Expected M⁺ at m/z 174. Fragmentation may involve loss of OCH₃ (m/z 143) and COOCH₃ (m/z 115).

Conclusion

The fundamental reactivity of the α-carbon in this compound, governed by the acidity of the α-proton and the stability of the resulting enolate, makes it a highly valuable and versatile intermediate in organic synthesis. Understanding the principles of its synthesis, the factors influencing its reactivity, and the protocols for its key transformations is crucial for its effective utilization in research and development, particularly in the pharmaceutical industry. While specific quantitative data for this compound is limited in the public domain, the principles outlined in this guide, supported by data from analogous compounds, provide a solid foundation for its application in the laboratory.

References

An In-depth Technical Guide to the Malonic Ester Synthesis of Dimethyl 2-propylmalonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the malonic ester synthesis pathway for producing Dimethyl 2-propylmalonate, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1][2] This document details the underlying chemical principles, a representative experimental protocol, and relevant quantitative data.

Introduction

The malonic ester synthesis is a versatile and widely used method in organic chemistry for the preparation of carboxylic acids and their derivatives.[3][4] The synthesis involves the alkylation of a malonic ester, such as dimethyl malonate, at the alpha-carbon, followed by subsequent chemical transformations.[3] this compound (CAS 14035-96-2) is a valuable building block, notably utilized in the synthesis of the anticonvulsant medication Brivaracetam.[1] Its synthesis via the malonic ester pathway offers an efficient route to this important intermediate.

Synthesis Pathway

The synthesis of this compound proceeds through a classic malonic ester synthesis pathway. The core of this method relies on the acidity of the α-hydrogens of dimethyl malonate, which are flanked by two electron-withdrawing carbonyl groups.[4]

The general pathway involves two key steps:

  • Enolate Formation: The α-hydrogens of dimethyl malonate are acidic and can be readily removed by a moderately strong base to form a resonance-stabilized enolate. This enolate is a potent nucleophile.[1]

  • Nucleophilic Alkylation: The enolate then reacts with an alkyl halide, in this case, a propyl halide such as 1-bromopropane, in a bimolecular nucleophilic substitution (SN2) reaction to form the C-alkylated product, this compound.[1]

A visual representation of this pathway is provided below.

malonic_ester_synthesis dimethyl_malonate Dimethyl Malonate enolate Dimethyl Malonate Enolate dimethyl_malonate->enolate + Base product This compound enolate->product + 1-Bromopropane propyl_bromide 1-Bromopropane byproduct NaBr product->byproduct - NaBr base Base (e.g., NaH, K2CO3)

Figure 1: Malonic ester synthesis of this compound.

Experimental Protocol

Materials:

  • Dimethyl malonate (CH₂(COOCH₃)₂)

  • 1-Bromopropane (CH₃CH₂CH₂Br)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.

  • Enolate Formation: Dimethyl malonate (1.0 equivalent) is added dropwise to the stirred suspension at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for one hour, or until the evolution of hydrogen gas ceases.

  • Alkylation: The reaction mixture is cooled back to 0 °C, and 1-bromopropane (1.05 equivalents) is added dropwise. The mixture is then heated to 50-60 °C and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic extracts are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product is purified by vacuum distillation to yield pure this compound.

The workflow for this experimental protocol is illustrated below.

experimental_workflow start Start setup Reaction Setup: - Flask with NaH in anhydrous DMF - Nitrogen atmosphere start->setup enolate_formation Enolate Formation: - Add Dimethyl Malonate at 0°C - Stir at RT for 1h setup->enolate_formation alkylation Alkylation: - Add 1-Bromopropane at 0°C - Heat to 50-60°C for 12-24h enolate_formation->alkylation workup Workup: - Quench with NH4Cl (aq) - Extract with Diethyl Ether alkylation->workup purification Purification: - Wash with H2O and Brine - Dry with MgSO4 - Concentrate in vacuo workup->purification distillation Final Purification: - Vacuum Distillation purification->distillation end End: Pure this compound distillation->end

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Dimethyl malonateC₅H₈O₄132.11180-1811.156
1-BromopropaneC₃H₇Br122.99711.35

Table 2: Properties of this compound

PropertyValue
CAS Number 14035-96-2
Molecular Formula C₈H₁₄O₄
Molar Mass ( g/mol ) 174.19
Appearance Clear, colorless to yellow liquid[2]
Boiling Point (°C) 204.4 (at 760 mmHg)
Density (g/cm³) 1.037

Table 3: Spectroscopic Data (Predicted/Typical)

SpectroscopyExpected Chemical Shifts/Bands
¹H NMR (CDCl₃) δ ~3.7 (s, 6H, OCH₃), 3.4 (t, 1H, CH), 1.9 (m, 2H, CH₂), 1.4 (m, 2H, CH₂), 0.9 (t, 3H, CH₃)
¹³C NMR (CDCl₃) δ ~170 (C=O), 52 (OCH₃), 50 (CH), 34 (CH₂), 20 (CH₂), 14 (CH₃)
IR (neat) ~2960 cm⁻¹ (C-H stretch), ~1735 cm⁻¹ (C=O stretch)

Note: The spectroscopic data is predicted based on the structure and data from analogous compounds, as experimentally obtained spectra for this compound are not widely published.

Conclusion

The malonic ester synthesis provides a reliable and efficient pathway for the preparation of this compound. This in-depth guide has outlined the core chemical principles, a detailed representative experimental protocol, and a summary of the quantitative data for this important chemical intermediate. The provided information serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

An In-depth Technical Guide to the Alkylation of Dimethyl Malonate with a Propyl Halide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key data associated with the alkylation of dimethyl malonate with a propyl halide. This reaction, a cornerstone of malonic ester synthesis, is a versatile and widely used method for the formation of carbon-carbon bonds in organic synthesis, particularly in the development of pharmaceutical intermediates.

Core Reaction Mechanism

The alkylation of dimethyl malonate with a propyl halide proceeds through a well-established two-step mechanism: enolate formation followed by nucleophilic substitution.

Step 1: Enolate Formation

The reaction is initiated by the deprotonation of dimethyl malonate at the α-carbon (the carbon flanked by the two carbonyl groups). The protons on this carbon are significantly acidic (pKa ≈ 13 in DMSO) due to the electron-withdrawing effect of the two adjacent ester groups, which stabilize the resulting conjugate base. A strong base, such as sodium methoxide or sodium hydride, is typically employed to quantitatively generate the resonance-stabilized enolate ion.[1][2][3][4]

Step 2: Nucleophilic Alkylation

The generated enolate anion is a potent nucleophile. It readily attacks the electrophilic carbon of a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3][4] This step results in the formation of a new carbon-carbon bond and yields dimethyl 2-propylmalonate. The reaction is most efficient with primary alkyl halides like propyl halides. Secondary halides can also be used, but tertiary halides are generally unsuitable as they tend to undergo elimination reactions.

A potential side reaction is dialkylation, where the initially formed mono-alkylated product is deprotonated and reacts with a second molecule of the propyl halide.[2] This can be minimized by carefully controlling the stoichiometry of the reactants, often by using a slight excess of the malonic ester.

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the alkylation of dialkyl malonates. Please note that specific yields can vary based on the precise reaction conditions and scale.

Table 1: Typical Reaction Conditions for the Alkylation of Dimethyl Malonate with a Propyl Halide

ParameterConditionNotes
Base Sodium Methoxide (NaOMe) or Sodium Hydride (NaH)NaOMe is often prepared in situ from sodium metal and methanol or used as a commercial solution. NaH is a strong, non-nucleophilic base.
Solvent Methanol (for NaOMe), Tetrahydrofuran (THF), Dimethylformamide (DMF)The choice of solvent depends on the base used. The solvent should be anhydrous to prevent quenching of the enolate.
Propyl Halide 1-Bromopropane or 1-Iodopropane1-Iodopropane is more reactive but also more expensive.
Temperature 25-65 °CThe reaction is often started at a lower temperature during base addition and then warmed to drive the alkylation to completion.
Reaction Time 2-12 hoursReaction progress is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Table 2: Representative Yields for Malonic Ester Alkylations

Malonate EsterAlkylating AgentBaseSolventYield (%)Reference
Diethyl MalonateBenzyl BromideSodium EthoxideEthanolHigh (not specified)[1]
Diethyl Malonate1,4-DibromobutaneSodium EthoxideEthanolGood (for cyclization)
Dimethyl MalonateAllylic HalidesPd2(dba)3/Ligand/BaseToluene70-99%[5]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for malonic ester synthesis.

Materials:

  • Dimethyl malonate

  • Sodium methoxide solution (e.g., 25 wt% in methanol) or Sodium hydride (60% dispersion in mineral oil)

  • 1-Bromopropane

  • Anhydrous Methanol or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Addition funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere is charged with a solution of sodium methoxide (1.05 equivalents) in anhydrous methanol. Alternatively, sodium hydride (1.1 equivalents) can be suspended in anhydrous THF.

  • Enolate Formation: Dimethyl malonate (1.0 equivalent) is added dropwise to the base solution at 0 °C with vigorous stirring. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: 1-Bromopropane (1.0 equivalent) is added dropwise to the enolate solution. The reaction mixture is then heated to reflux (approximately 65 °C for methanol) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by TLC or GC analysis.

  • Workup: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between diethyl ether and a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted twice more with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Mandatory Visualizations

Reaction Pathway Diagram

ReactionPathway cluster_enolate Step 1: Enolate Formation cluster_alkylation Step 2: SN2 Alkylation Dimethyl_Malonate Dimethyl Malonate Enolate Dimethyl Malonate Enolate Dimethyl_Malonate->Enolate + Base Base Base (e.g., NaOMe) Dimethyl_Propylmalonate This compound Enolate->Dimethyl_Propylmalonate + Propyl Halide Propyl_Halide Propyl Halide (e.g., 1-Bromopropane) Workflow Start Start Enolate_Formation Enolate Formation: Dimethyl Malonate + Base Start->Enolate_Formation Alkylation Alkylation: + Propyl Halide Enolate_Formation->Alkylation Workup Aqueous Workup Alkylation->Workup Purification Purification: Fractional Distillation Workup->Purification Product This compound Purification->Product

References

Navigating the Deprotonation of Dimethyl Malonate: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Selection of Bases for the Deprotonation of Dimethyl Malonate.

The deprotonation of dimethyl malonate is a fundamental transformation in organic synthesis, serving as a gateway to a diverse array of molecular architectures. The acidity of the methylene protons (α-protons) nestled between the two carbonyl groups renders them susceptible to removal by a suitable base, generating a stabilized enolate. This nucleophilic intermediate is a cornerstone of carbon-carbon bond formation, participating in reactions such as alkylations, acylations, and Michael additions. The choice of base for this deprotonation is a critical parameter that dictates the efficiency, selectivity, and overall success of the synthetic endeavor. This guide provides a comprehensive overview of the factors governing base selection and detailed protocols for the effective deprotonation of dimethyl malonate.

The Acidic Nature of Dimethyl Malonate

The remarkable acidity of the α-protons in dimethyl malonate, with a pKa of approximately 12-13, is a direct consequence of the powerful electron-withdrawing nature of the two adjacent ester carbonyl groups.[1][2][3][4] Upon deprotonation, the resulting negative charge is extensively delocalized through resonance onto both oxygen atoms of the carbonyl groups, leading to a highly stabilized enolate anion. This inherent stability facilitates the use of a range of bases for its formation.

Key Considerations for Base Selection

The optimal base for the deprotonation of dimethyl malonate is contingent upon several factors, including the desired reaction scale, the nature of the subsequent electrophile, and the need to avoid potential side reactions. The primary considerations are the pKa of the base's conjugate acid, the base's steric hindrance, its solubility in the chosen solvent, and its compatibility with other functional groups in the substrate and electrophile.

A fundamental principle is that the pKa of the conjugate acid of the chosen base should be significantly higher than the pKa of dimethyl malonate to ensure a favorable equilibrium for enolate formation.

Comparative Analysis of Common Bases

A variety of bases have been successfully employed for the deprotonation of dimethyl malonate. The following table summarizes the key properties and considerations for the most common choices.

BasepKa of Conjugate AcidKey AdvantagesKey DisadvantagesTypical Solvents
Sodium Hydride (NaH) ~36 (H₂)[5]Irreversible deprotonation, byproduct (H₂) is a gas.[6]Heterogeneous reaction, can be slow, pyrophoric.[6][7]THF, DMF
Sodium Ethoxide (NaOEt) ~16 (Ethanol)[8]Homogeneous reaction, cost-effective.Reversible equilibrium, potential for transesterification with other esters.[9][10]Ethanol, THF
Potassium Carbonate (K₂CO₃) ~10.3 (HCO₃⁻)[1]Mild, inexpensive, easy to handle.Weaker base, may require phase-transfer catalysis for high efficiency.[1][11]Acetone, DMF, Acetonitrile
Lithium Diisopropylamide (LDA) ~36 (Diisopropylamine)[5][6]Very strong, non-nucleophilic, fast deprotonation.Sterically hindered, requires low temperatures, must be prepared fresh or handled under inert atmosphere.THF

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful synthetic outcomes. The following are representative experimental protocols for the deprotonation of dimethyl malonate using common bases.

Protocol 1: Deprotonation using Sodium Hydride (NaH)

This protocol describes the formation of the sodium salt of dimethyl malonate using sodium hydride, a strong and irreversible base.

Materials:

  • Dimethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Argon or Nitrogen gas for inert atmosphere

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet bubbler

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon or nitrogen, add sodium hydride (1.05 equivalents).

  • The mineral oil from the NaH dispersion can be removed by washing with anhydrous hexanes, followed by careful decantation of the solvent under an inert atmosphere. Caution: Dry sodium hydride is pyrophoric.

  • Add anhydrous THF or DMF to the flask to create a slurry.

  • Cool the slurry to 0 °C using an ice bath.

  • Slowly add a solution of dimethyl malonate (1.0 equivalent) in anhydrous THF or DMF dropwise via the dropping funnel over a period of 30 minutes. Hydrogen gas will evolve.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas has ceased, indicating complete formation of the enolate. The resulting solution or suspension is ready for the subsequent reaction.

Protocol 2: Deprotonation using Sodium Ethoxide (NaOEt)

This protocol details the use of sodium ethoxide, a strong alkoxide base, for the deprotonation of dimethyl malonate.

Materials:

  • Dimethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol or tetrahydrofuran (THF)

  • Argon or Nitrogen gas for inert atmosphere

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium ethoxide (1.05 equivalents).

  • Add anhydrous ethanol or THF to dissolve the sodium ethoxide.

  • To this solution, add dimethyl malonate (1.0 equivalent) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour. In some cases, gentle heating may be required to drive the equilibrium towards the enolate.

  • The resulting solution of the sodium enolate of dimethyl malonate is ready for the next step. It is important to use sodium ethoxide when the subsequent electrophile is an ethyl ester to avoid transesterification.[10]

Protocol 3: Deprotonation using Potassium Carbonate (K₂CO₃)

This protocol outlines the use of potassium carbonate, a milder base, often in conjunction with a phase-transfer catalyst for enhanced reactivity.

Materials:

  • Dimethyl malonate

  • Anhydrous potassium carbonate (finely powdered)

  • Acetone or dimethylformamide (DMF)

  • Optional: Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

Procedure:

  • To a round-bottom flask, add dimethyl malonate (1.0 equivalent) and the solvent (acetone or DMF).

  • Add finely powdered anhydrous potassium carbonate (2-3 equivalents).

  • If desired, add a catalytic amount of a phase-transfer catalyst (e.g., 0.1 equivalents of tetrabutylammonium bromide).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS) to determine the extent of enolate formation.

  • The reaction time will vary depending on the solvent and the presence of a phase-transfer catalyst. Once complete, the reaction mixture can be used for the subsequent step.

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the key chemical transformations and logical workflows.

Deprotonation_Mechanism DMM Dimethyl Malonate Enolate Enolate Anion DMM->Enolate Deprotonation ConjAcid Conjugate Acid (BH) Base Base (B:) Base->Enolate Base->ConjAcid Protonation Experimental_Workflow start Start prep_reagents Prepare Anhydrous Reagents and Solvents start->prep_reagents setup_reaction Set up Flame-Dried Glassware under Inert Atmosphere prep_reagents->setup_reaction add_base Add Base to Solvent setup_reaction->add_base cool_mixture Cool Mixture (if required) add_base->cool_mixture add_dmm Slowly Add Dimethyl Malonate cool_mixture->add_dmm reaction Stir at Appropriate Temperature add_dmm->reaction monitor Monitor Reaction Progress (e.g., TLC, Gas Evolution) reaction->monitor end Enolate Ready for Next Step monitor->end Base_Selection_Logic start Start: Select Base for Dimethyl Malonate Deprotonation q1 Need for Complete and Irreversible Deprotonation? start->q1 strong_base Use a Strong, Non-nucleophilic Base q1->strong_base Yes mild_conditions Mild Conditions Sufficient? q1->mild_conditions No na_h Sodium Hydride (NaH) strong_base->na_h lda Lithium Diisopropylamide (LDA) strong_base->lda q2 Is Transesterification a Concern? alkoxide Use an Alkoxide Base q2->alkoxide No k2co3 Potassium Carbonate (K₂CO₃) q2->k2co3 Yes na_oet Sodium Ethoxide (NaOEt) alkoxide->na_oet mild_conditions->q2

References

chemical reactions of Dimethyl 2-propylmalonate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Reactions of Dimethyl 2-Propylmalonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 14035-96-2) is a diester derivative of malonic acid that serves as a versatile and crucial intermediate in organic synthesis.[1][2] Its unique structural features and reactivity make it an indispensable building block in the pharmaceutical, agrochemical, and fragrance industries.[1][3][4] This technical guide provides a comprehensive overview of the core , complete with experimental methodologies, quantitative data summaries, and visual diagrams of key chemical pathways. The molecule is particularly noted for its role as a key intermediate in the synthesis of pharmaceuticals, such as the anticonvulsant medication brivaracetam.[5][6]

Core Chemical Reactions

The chemical utility of this compound stems from the reactivity of its ester functional groups and the acidity of the α-carbon proton. These features allow for a variety of chemical transformations.[1][5]

Synthesis via Malonic Ester Synthesis

The primary route to this compound is a classic malonic ester synthesis.[1][5] This process involves the alkylation of dimethyl malonate.[1] A base, such as sodium hydride or potassium carbonate, is used to deprotonate the acidic methylene group of dimethyl malonate, forming a nucleophilic enolate.[1] This enolate subsequently reacts with a propyl halide, like 1-bromopropane, through an SN2 mechanism to yield this compound.[1]

G reactant reactant reagent reagent product product intermediate intermediate A Dimethyl Malonate C Enolate Intermediate A->C Deprotonation B Base (e.g., NaH, K₂CO₃) E This compound C->E SN2 Alkylation D Propyl Halide (e.g., 1-Bromopropane)

Caption: Synthesis of this compound via malonic ester synthesis.

Further Alkylation

The remaining acidic proton on the α-carbon of this compound allows for a second alkylation reaction.[1] By treating the compound with a strong base to form another enolate, a second alkyl group (which can be the same as or different from the propyl group) can be introduced via reaction with an alkyl halide. This versatility makes it a valuable precursor for creating more complex and substituted molecules.[1]

Hydrolysis

As an ester, this compound is susceptible to hydrolysis under either acidic or basic conditions.[1] This reaction cleaves the two ester linkages, yielding 2-propylmalonic acid and two equivalents of methanol. This transformation is a common step in synthetic pathways that require a carboxylic acid functionality.

Decarboxylation

Following hydrolysis, the resulting 2-propylmalonic acid can undergo decarboxylation when heated.[1] This reaction proceeds through a cyclic transition state, releasing carbon dioxide and forming pentanoic acid (valeric acid). The presence of a second carbonyl group two atoms away from the carboxylic acid is what facilitates this process.[7] This hydrolysis and subsequent decarboxylation sequence is a powerful tool for synthesizing substituted carboxylic acids.[7]

G start start process process product product reagent reagent A This compound B Further Alkylation A->B D Hydrolysis A->D C Disubstituted Malonate B->C Product E 2-Propylmalonic Acid D->E Product F Decarboxylation E->F G Pentanoic Acid F->G Product R1 1. Base 2. R-X R2 H₃O⁺ or OH⁻, then H₃O⁺ R3 Heat (Δ)

Caption: Key reaction pathways for this compound.

Data Summary of Core Reactions

While specific quantitative data for every reaction of this compound is highly dependent on the precise reagents and conditions used, the following table summarizes the general parameters for the key transformations discussed.

Reaction TypeReagentsSolventTemperatureTypical Yield
Synthesis Dimethyl malonate, NaH or K₂CO₃, Propyl halideAprotic (e.g., DMF, THF)Room Temp to RefluxHigh
Further Alkylation Strong Base (e.g., NaH, LDA), Alkyl Halide (R-X)Aprotic (e.g., THF, Toluene)0 °C to RefluxVariable
Hydrolysis Strong Acid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH, KOH)Water, EthanolRefluxHigh
Decarboxylation Heat (Δ)Neat or High-Boiling SolventElevated (e.g., >150 °C)High

Experimental Protocols

The following sections provide generalized methodologies for key reactions involving malonic esters, adapted for this compound. Researchers should optimize these protocols for their specific substrates and equipment.

Protocol 1: Synthesis of Dimethyl 2,2-dipropylmalonate (Further Alkylation)

This protocol describes the second alkylation of this compound to introduce another propyl group.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromopropane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (oven-dried)

Procedure:

  • A round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with anhydrous THF.

  • Sodium hydride (1.1 equivalents) is carefully added to the THF, and the suspension is stirred.

  • This compound (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the NaH suspension at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the enolate.

  • 1-Bromopropane (1.2 equivalents) is then added dropwise to the reaction mixture.

  • The mixture is heated to reflux and maintained for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to yield pure Dimethyl 2,2-dipropylmalonate.

Protocol 2: Synthesis of Pentanoic Acid (Hydrolysis & Decarboxylation)

This protocol outlines the two-step conversion of this compound to pentanoic acid.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Methanol/Water solution

  • Concentrated hydrochloric acid (HCl)

  • Standard reflux apparatus

Procedure:

  • Hydrolysis: this compound (1.0 equivalent) is dissolved in a 1:1 mixture of methanol and water.

  • Potassium hydroxide (3.0 equivalents) is added, and the mixture is heated to reflux for 3-4 hours until the hydrolysis is complete (monitored by TLC).

  • The mixture is cooled to room temperature, and the methanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified to pH < 2 by the slow addition of concentrated HCl. This precipitates the 2-propylmalonic acid.

  • Decarboxylation: The crude, acidified mixture containing 2-propylmalonic acid is transferred to a distillation apparatus.

  • The mixture is heated to 150-180 °C. Vigorous evolution of CO₂ will be observed.

  • Pentanoic acid is distilled directly from the reaction mixture as it is formed.

  • The collected distillate can be further purified by fractional distillation if necessary.

Application in Drug Development

This compound is a valuable building block in medicinal chemistry, enabling the construction of complex molecular frameworks for therapeutic agents.[3][5] Its role in the synthesis of the antiepileptic drug brivaracetam highlights its industrial importance.[5][6] The propylmalonate moiety is integral to the pharmacological activity of the final drug molecule.[6]

G start start intermediate intermediate process process final final A Dimethyl 2-Propylmalonate P1 Multi-step Synthesis A->P1 B Other Reagents B->P1 C Advanced Intermediate P2 Final Modifications C->P2 D Active Pharmaceutical Ingredient (API) (e.g., Brivaracetam) P1->C P2->D

Caption: Role of this compound as a starting material in API synthesis.

References

Hydrolysis of Dimethyl 2-Propylmalonate to 2-Propylmalonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical hydrolysis of dimethyl 2-propylmalonate to its corresponding dicarboxylic acid, 2-propylmalonic acid. This reaction is a critical step in various synthetic pathways, particularly in the pharmaceutical and fine chemical industries. This document outlines the primary methodologies for this transformation, including acidic and basic hydrolysis, and provides representative experimental protocols.

Core Concepts of Hydrolysis

The conversion of this compound to 2-propylmalonic acid involves the cleavage of two ester linkages, replacing the methyl groups with hydrogen atoms. This process, known as saponification when carried out in the presence of a base, is a fundamental reaction in organic synthesis. The general transformation is depicted below:

Figure 1: Hydrolysis of this compound

A schematic of the overall hydrolysis reaction.

The reaction can be effectively catalyzed by either an acid or a base. The choice between these two pathways often depends on the overall synthetic strategy, the presence of other functional groups in the molecule, and desired reaction conditions.

Comparative Data on Hydrolysis Conditions

While specific quantitative data for the hydrolysis of this compound is not extensively reported in readily available literature, the hydrolysis of analogous dialkyl malonates is well-documented. The following table summarizes typical conditions for these related reactions, which can be adapted for this compound.

Hydrolysis MethodReagent(s)Solvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)Notes
Basic Hydrolysis NaOH or KOHMethanol/Water or Ethanol/Water25 - 100 (Reflux)2 - 24> 90The reaction is typically monitored by TLC until the starting material is consumed.
Acidic Hydrolysis HCl or H₂SO₄ (conc.)Water, often with a co-solvent like acetic acid70 - 110 (Reflux)6 - 4880 - 95Longer reaction times are often required compared to basic hydrolysis.[1]

Experimental Protocols

The following sections provide detailed, representative methodologies for the basic and acidic hydrolysis of a dialkyl malonate, which can be applied to this compound.

Basic Hydrolysis (Saponification) Protocol

Basic hydrolysis is a widely used method due to its typically high yields and relatively mild conditions. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve this compound in Alcohol (e.g., Methanol) B Add aqueous solution of NaOH or KOH A->B C Stir at room temperature or reflux B->C D Monitor reaction by TLC C->D E Cool to room temperature and concentrate F Add water and wash with ether to remove unreacted starting material E->F G Acidify aqueous layer with concentrated HCl to pH ~1 F->G H Extract with an organic solvent (e.g., Ethyl Acetate) G->H I Dry organic layer (e.g., over Na₂SO₄), filter, and concentrate H->I J Recrystallize the crude product I->J

A generalized workflow for the acidic hydrolysis of this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine this compound (1 equivalent) with an excess of a concentrated aqueous solution of a strong acid, such as 6M sulfuric acid or hydrochloric acid. A co-solvent like acetic acid may be used to improve solubility.

  • Reaction: Heat the mixture to reflux. Monitor the reaction's progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Extract the product directly from the reaction mixture using an organic solvent like ethyl acetate.

    • Wash the combined organic extracts with brine to remove any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 2-propylmalonic acid. Recrystallization from a suitable solvent will yield the purified product.

Conclusion

The hydrolysis of this compound to 2-propylmalonic acid is a straightforward and high-yielding transformation that can be achieved under either basic or acidic conditions. Basic hydrolysis is often faster and proceeds under milder temperature conditions, while acidic hydrolysis provides an alternative for base-sensitive substrates. The choice of method will be dictated by the specific requirements of the overall synthetic route. The protocols provided in this guide are robust and can be adapted to various scales of production.

References

Methodological & Application

Application of Dimethyl 2-Propylmalonate in the Synthesis of the Antiepileptic Drug Brivaracetam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Brivaracetam, a third-generation antiepileptic drug, is a highly selective, high-affinity ligand for synaptic vesicle protein 2A (SV2A), exhibiting a mechanism of action that is believed to contribute to its anti-seizure effects.[1] The synthesis of this n-propyl analogue of levetiracetam has been the subject of extensive research, with a focus on developing efficient and stereoselective routes suitable for industrial production. A key starting material in several reported synthetic pathways is Dimethyl 2-propylmalonate, a versatile C3 building block. Its application in Brivaracetam synthesis offers a convergent and adaptable approach to constructing the core pyrrolidinone scaffold.

Two primary strategies have been highlighted in the literature that utilize this compound or a closely related malonic ester. The first involves the alkylation of this compound with a haloacetate derivative, followed by decarboxylation and subsequent stereoselective steps. A second, more detailed, approach described in patent literature involves the reaction of this compound with bromoacetonitrile, followed by a series of transformations including demethoxycarbonylation and enzymatic resolution to achieve the desired chirality.

The use of this compound allows for the introduction of the propyl side chain early in the synthesis, a crucial feature of the Brivaracetam molecule. The subsequent chemical manipulations, including cyclization and amidation, ultimately lead to the final active pharmaceutical ingredient. The choice of synthetic route can be guided by factors such as the desired stereocontrol strategy, scalability, and overall process economy.

Experimental Protocols

The following protocols are based on a detailed synthetic route disclosed in patent literature, providing a step-by-step guide for the synthesis of Brivaracetam from this compound.

Protocol 1: Synthesis of Dimethyl 2-cyanomethyl-2-propylmalonate (Compound 2)

This procedure outlines the alkylation of this compound with bromoacetonitrile.

Experimental Workflow:

cluster_0 Alkylation Reaction This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Bromoacetonitrile Bromoacetonitrile Bromoacetonitrile->Reaction Mixture Potassium Carbonate Potassium Carbonate Potassium Carbonate->Reaction Mixture THF THF THF->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching -15 to -5 °C, then 0-10 °C Extraction Extraction Quenching->Extraction Water Purification Purification Extraction->Purification DCM Compound 2 Compound 2 Purification->Compound 2 Reduced Pressure Distillation

Caption: Workflow for the synthesis of Compound 2.

Methodology:

  • Under a nitrogen atmosphere, a 3L four-necked flask is charged with this compound (300.0g, 1.72mol, 1.0 eq), Tetrahydrofuran (THF, 600mL), and potassium carbonate (276g, 2mol, 1.16 eq).

  • The mixture is cooled to a temperature between -15 and -5 °C.

  • A solution of bromoacetonitrile (227.3g, 1.9mol, 1.1eq) in THF (300mL) is added dropwise over 2 to 3 hours, maintaining the temperature between -15 and -5 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature.

  • The temperature is then raised to 0-10 °C and the mixture is stirred for another hour.

  • The reaction is quenched by the addition of water.

  • The aqueous layer is extracted twice with dichloromethane (DCM).

  • The combined organic layers are washed with water.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by distillation under reduced pressure to give Dimethyl 2-cyanomethyl-2-propylmalonate (Compound 2) as a colorless oil.

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar RatioYield (%)
This compound174.20300.01.721.0-
Bromoacetonitrile119.95227.31.91.1-
Potassium Carbonate138.212762.01.16-
Compound 2213.23349.01.64-95

Characterization Data for Compound 2:

  • Appearance: Colorless oil

  • ESI-HRMS (m/z): [M+H]⁺ Calculated for C₁₀H₁₆NO₄: 214.1074; Found: 214.1068.

  • ¹H NMR (400 MHz, CDCl₃) δ: 3.79 (s, 6H), 2.96 (s, 2H), 2.06 (m, 2H), 1.25 (q, J = 7.2 Hz, 2H), 0.98 (t, J = 7.2 Hz, 3H).

  • ¹³C NMR (100 MHz, CDCl₃) δ: 169.3, 116.3, 55.5, 53.3, 35.0, 21.9, 17.6, 14.0.[2]

Protocol 2: Demethoxycarbonylation of Compound 2 to Methyl 2-cyanomethyl valerate (Compound 3)

This procedure describes the removal of a methoxycarbonyl group from Compound 2.

Experimental Workflow:

cluster_1 Demethoxycarbonylation Compound 2 Compound 2 Heating Heating Compound 2->Heating Lithium Bromide Lithium Bromide Lithium Bromide->Heating DMF DMF DMF->Heating Workup Workup Heating->Workup 130-140 °C Compound 3 Compound 3 Workup->Compound 3 Water, Extraction

Caption: Workflow for the synthesis of Compound 3.

Methodology:

  • In a suitable reaction vessel, dissolve Compound 2 (from Protocol 1) in Dimethylformamide (DMF).

  • Add lithium bromide to the solution.

  • Heat the reaction mixture to a temperature between 130-140 °C.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Methyl 2-cyanomethyl valerate (Compound 3).

Reactant/ProductMolecular Weight ( g/mol )Molar RatioReaction Temperature (°C)
Compound 2213.231.0130-140
Lithium Bromide86.851.0130-140
Compound 3155.20--
Subsequent Steps in Brivaracetam Synthesis

Following the formation of Compound 3, the synthesis of Brivaracetam proceeds through several key transformations as outlined in the literature.[2] A summary of these steps is provided below:

Logical Relationship of Subsequent Synthetic Steps:

Compound 3 Compound 3 Enzymatic Hydrolysis Enzymatic Hydrolysis Compound 3->Enzymatic Hydrolysis Porcine Pancreatic Lipase Chiral Acid Chiral Acid Enzymatic Hydrolysis->Chiral Acid Esterification Esterification Chiral Acid->Esterification Methanol, Acid Chiral Ester Chiral Ester Esterification->Chiral Ester Reduction Reduction Chiral Ester->Reduction Sodium Borohydride Chiral Alcohol Chiral Alcohol Reduction->Chiral Alcohol Tosylation Tosylation Chiral Alcohol->Tosylation p-Toluenesulfonyl Chloride Tosyl Intermediate Tosyl Intermediate Tosylation->Tosyl Intermediate Condensation Condensation Tosyl Intermediate->Condensation (S)-2-aminobutanamide Amide Intermediate Amide Intermediate Condensation->Amide Intermediate Cyclization Cyclization Amide Intermediate->Cyclization Acid Brivaracetam Brivaracetam Cyclization->Brivaracetam

References

Application Notes and Protocols: Dimethyl 2-Propylmalonate as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-propylmalonate (CAS No. 14035-96-2) is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds, most notably the second-generation antiepileptic drug, Brivaracetam.[1][2][3] Its chemical structure allows for versatile modifications, making it a valuable building block in medicinal chemistry for the development of novel therapeutic agents.[2] This document provides detailed application notes, experimental protocols, and visualizations to support researchers in the effective utilization of this key intermediate.

The primary synthetic route to this compound is the malonic ester synthesis, where dimethyl malonate is alkylated using a propyl halide in the presence of a base.[2][3] The resulting diester can undergo further chemical transformations, such as hydrolysis and decarboxylation, to introduce a propylacetic acid moiety into a target molecule.[2]

Physicochemical Properties

A summary of the key physicochemical properties of dialkyl propylmalonates is presented below. While specific data for the dimethyl ester is limited in the provided search results, data for the closely related diethyl ester is available and serves as a useful reference.

PropertyValue (Diethyl 2-propylmalonate)Reference
Molecular Formula C10H18O4[4][5]
Molecular Weight 202.25 g/mol [4]
Appearance Colorless liquid[5][6]
Boiling Point 221-222 °C[4]
Density 0.987 g/mL at 25 °C[4]
Refractive Index n20/D 1.418[4]
Solubility Soluble in Dichloromethane, Ethanol, and Ethyl Acetate[5][6]

Synthesis of this compound: An Exemplary Protocol

The following protocol describes a representative procedure for the synthesis of this compound based on the principles of the malonic ester synthesis.[2][3]

Reaction Scheme:

Materials:

  • Dimethyl malonate

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • 1-Bromopropane (Propyl bromide)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Enolate: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add dimethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium enolate.[2]

  • Alkylation: Add 1-bromopropane (1.05 equivalents) to the reaction mixture via a dropping funnel. Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator. To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Final Purification: The crude product can be further purified by vacuum distillation to yield the pure this compound.[4]

Expected Yield and Purity:

While specific yields for this exact transformation were not found in the provided search results, malonic ester syntheses typically proceed in good to excellent yields, often in the range of 70-90%. The purity of the distilled product is expected to be high (>98%).

Application in Pharmaceutical Synthesis: Brivaracetam

This compound is a key precursor in several synthetic routes to Brivaracetam.[1][7] One of the strategies involves the alkylation of this compound with a suitable electrophile to build the core structure of the drug.[1]

Brivaracetam Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of Brivaracetam, highlighting the role of the this compound intermediate.

G cluster_0 Synthesis of this compound cluster_1 Brivaracetam Synthesis Dimethyl Malonate Dimethyl Malonate Enolate Formation Enolate Formation Dimethyl Malonate->Enolate Formation Base (e.g., NaOMe) This compound This compound Enolate Formation->this compound Propyl Bromide Intermediate A Intermediate A This compound->Intermediate A Alkylation with tert-butyl 2-bromoacetate Intermediate B Intermediate B Intermediate A->Intermediate B Krapcho Decarboxylation Brivaracetam Brivaracetam Intermediate B->Brivaracetam Further Synthetic Steps

Caption: Generalized workflow for Brivaracetam synthesis.

Mechanism of Action of Brivaracetam: A Signaling Pathway Perspective

Brivaracetam exerts its anticonvulsant effects primarily by binding with high affinity to the synaptic vesicle protein 2A (SV2A).[8][9] SV2A is a transmembrane protein found in synaptic vesicles and is believed to play a crucial role in the regulation of neurotransmitter release.[8][9] The binding of Brivaracetam to SV2A modulates the function of this protein, leading to a reduction in the release of excitatory neurotransmitters, which in turn helps to stabilize neuronal activity and prevent seizures.[8] Some studies also suggest a weak inhibitory effect on voltage-gated sodium channels.[8]

Brivaracetam Signaling Pathway

The following diagram illustrates the proposed mechanism of action of Brivaracetam at the synapse.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Action_Potential Action Potential Arrives VGCC Voltage-Gated Ca2+ Channels (VGCCs) Action_Potential->VGCC Opens Ca_Influx Ca2+ Influx VGCC->Ca_Influx Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Influx->Vesicle_Fusion Triggers Synaptic_Vesicle Synaptic Vesicle (containing neurotransmitters) Synaptic_Vesicle->Vesicle_Fusion SV2A SV2A SV2A->Vesicle_Fusion Modulates (reduces probability) Brivaracetam Brivaracetam Brivaracetam->SV2A Binds with high affinity Neurotransmitters Excitatory Neurotransmitters Vesicle_Fusion->Neurotransmitters Receptors Postsynaptic Receptors Neurotransmitters->Receptors Bind to Postsynaptic_Potential Excitatory Postsynaptic Potential (EPSP) Receptors->Postsynaptic_Potential Generates

References

laboratory protocol for the synthesis of Dimethyl 2-propylmalonate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dimethyl 2-propylmalonate is a valuable diester intermediate in organic synthesis, notably serving as a key building block in the production of various pharmaceuticals and fine chemicals. Its structure allows for further functionalization, making it a versatile precursor for more complex molecules. A primary application of this compound is in the synthesis of anticonvulsant drugs, such as Brivaracetam.[1][2] The synthesis of this compound is typically achieved through the alkylation of dimethyl malonate, a classic C-C bond-forming reaction. This application note provides a detailed laboratory protocol for the synthesis, purification, and characterization of this compound.

Reaction Principle

The synthesis proceeds via a malonic ester synthesis, a well-established method for preparing substituted carboxylic acids. In this specific application, the methylene proton of dimethyl malonate, which is acidic due to the presence of two flanking ester groups, is deprotonated by a strong base, such as sodium hydride (NaH), to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with an alkyl halide, in this case, 1-bromopropane, to yield the desired C-alkylated product, this compound.[1][2]

Experimental Protocol

Materials:

  • Dimethyl malonate (C₅H₈O₄, MW: 132.12 g/mol )

  • Sodium hydride (NaH, 60% dispersion in mineral oil, MW: 24.00 g/mol )

  • 1-Bromopropane (C₃H₇Br, MW: 122.99 g/mol )

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware

  • NMR spectrometer

  • GC-MS instrument

Procedure:

  • Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon) is charged with a 60% dispersion of sodium hydride (1.0 g, 25.0 mmol) in mineral oil. The sodium hydride is washed with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and the hexanes are carefully decanted. Anhydrous DMF (25 mL) and anhydrous THF (25 mL) are then added to the flask.

  • Formation of the Enolate: The suspension is cooled to 0 °C in an ice bath. Dimethyl malonate (2.9 mL, 25.0 mmol) is added dropwise to the stirred suspension over 15 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 30 minutes. The formation of the sodium enolate of dimethyl malonate is observed as the evolution of hydrogen gas ceases.

  • Alkylation: The reaction mixture is cooled again to 0 °C, and 1-bromopropane (2.3 mL, 25.0 mmol) is added dropwise over 15 minutes. After the addition, the reaction mixture is allowed to warm to room temperature and then heated to 50 °C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with deionized water (2 x 50 mL) and brine (50 mL).

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude oil is purified by vacuum distillation to afford this compound as a colorless liquid.

Data Presentation

ParameterValue
Reactants
Dimethyl malonate2.9 mL (25.0 mmol)
Sodium hydride (60%)1.0 g (25.0 mmol)
1-Bromopropane2.3 mL (25.0 mmol)
Solvent
Anhydrous DMF25 mL
Anhydrous THF25 mL
Reaction Conditions
Enolate formation temp.0 °C to room temperature
Alkylation temp.0 °C to 50 °C
Reaction time3 hours at 50 °C
Product
Product nameThis compound
AppearanceColorless liquid
Expected Yield~53%
Characterization
Boiling point90-92 °C at 15 mmHg
¹H NMR (CDCl₃, 400 MHz) δ3.74 (s, 6H), 3.35 (t, J=7.2 Hz, 1H), 1.95 (m, 2H), 1.35 (m, 2H), 0.92 (t, J=7.2 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ169.8, 52.5, 51.8, 32.9, 20.5, 13.7
Molecular Weight174.19 g/mol

Note: The provided NMR data is predicted based on the analysis of similar structures. Actual experimental values may vary slightly.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants Dimethyl Malonate 1-Bromopropane Sodium Hydride reaction_conditions 0 °C to 50 °C 3 hours reactants->reaction_conditions Combine solvent DMF/THF (1:1) solvent->reaction_conditions Dissolve quench Quench with aq. NH4Cl reaction_conditions->quench Reaction Mixture extract Extract with Diethyl Ether quench->extract wash Wash with H2O and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill characterize Characterization (NMR, GC-MS) distill->characterize final_product This compound characterize->final_product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory synthesis of this compound. The described method is robust and yields the desired product with good purity after vacuum distillation. This protocol is intended for use by researchers, scientists, and professionals in drug development who require a reliable method for obtaining this important synthetic intermediate. Adherence to standard laboratory safety procedures is essential when performing this experiment.

References

Application Notes and Protocols: Dimethyl 2-Propylmalonate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dimethyl 2-propylmalonate as a versatile building block in medicinal chemistry, with a primary focus on its application in the synthesis of the anticonvulsant drug Brivaracetam. Additional potential applications in the synthesis of other bioactive compounds are also discussed.

Introduction to this compound

This compound (CAS No. 14035-96-2) is a diester derivative of malonic acid that serves as a key intermediate in organic synthesis.[1] Its chemical structure, featuring an acidic α-carbon and two ester functionalities, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1] The primary synthetic route to this compound is through the alkylation of dimethyl malonate with a propyl halide, a classic example of malonic ester synthesis.[1]

Key Application: Synthesis of Brivaracetam

This compound is a crucial starting material in several synthetic routes to Brivaracetam, a second-generation antiepileptic drug used for the treatment of partial-onset seizures.[1] Brivaracetam exhibits high affinity and selectivity for the synaptic vesicle protein 2A (SV2A), a key protein in the regulation of neurotransmitter release.

Mechanism of Action of Brivaracetam

Brivaracetam's primary mechanism of action involves its binding to the synaptic vesicle protein 2A (SV2A), which is involved in the modulation of synaptic transmission. By binding to SV2A, Brivaracetam is thought to reduce the release of excitatory neurotransmitters, thereby contributing to its anticonvulsant effects. This interaction helps to stabilize neuronal activity and prevent the hyperexcitable neuronal firing that leads to seizures.

Brivaracetam_MoA cluster_pre_synaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Postsynaptic Terminal SV2A SV2A SynapticVesicle Synaptic Vesicle SV2A->SynapticVesicle Modulates Neurotransmitters Excitatory Neurotransmitters SynapticVesicle->Neurotransmitters Contains ReducedRelease Reduced Neurotransmitter Release Brivaracetam Brivaracetam Brivaracetam->SV2A Binds to Receptors Postsynaptic Receptors ReducedRelease->Receptors Less binding to ReducedSignal Reduced Excitatory Signal Receptors->ReducedSignal

Caption: Mechanism of action of Brivaracetam.

Synthetic Protocols for Brivaracetam Intermediates from this compound

The following protocols outline key steps in a representative synthesis of Brivaracetam, starting from this compound.

This protocol describes the alkylation of this compound with tert-butyl 2-bromoacetate to form a key intermediate.

Experimental Workflow:

References

The Pivotal Role of Dimethyl 2-propylmalonate in the Genesis of Anticonvulsant Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-propylmalonate, a diester derivative of malonic acid, serves as a critical and versatile building block in the synthesis of a number of anticonvulsant drugs.[1][2] Its unique chemical structure allows for efficient chemical transformations, making it a cornerstone in the production of established and next-generation antiepileptic medications.[1] This document provides detailed application notes and experimental protocols related to the use of this compound in the development of anticonvulsant drugs, with a focus on the synthesis of Valproic Acid and Brivaracetam.

Physicochemical Properties of this compound

A clear, colorless to pale yellow liquid, this compound possesses the following properties:

PropertyValueReference
CAS Number 14035-96-2[2]
Molecular Formula C8H14O4[2]
Molecular Weight 174.19 g/mol [2]
Boiling Point 203-204.4°C at 756-760 mmHg[3][4]
Density 1.037-1.0398 g/cm³[3][4]
Refractive Index 1.421[3]
Flash Point 90.8°C[3]
Storage 2-8°C[3][4]

Application in Anticonvulsant Drug Synthesis

The primary application of this compound in anticonvulsant drug development is as a key intermediate in multi-step synthetic pathways. Its structure is particularly amenable to the malonic ester synthesis, a classic method for preparing carboxylic acids.

Synthesis of Valproic Acid

Valproic acid (2-propylpentanoic acid) is a widely used anticonvulsant.[5] The synthesis of Valproic acid from this compound typically involves a three-step process: alkylation, hydrolysis, and decarboxylation.

Synthesis_of_Valproic_Acid DimethylMalonate Dimethyl Malonate DimethylPropylmalonate This compound DimethylMalonate->DimethylPropylmalonate 1. Alkylation (Propyl Bromide, Base) DipropylmalonicAcid 2,2-Dipropylmalonic Acid DimethylPropylmalonate->DipropylmalonicAcid 2. Hydrolysis (Base, then Acid) ValproicAcid Valproic Acid DipropylmalonicAcid->ValproicAcid 3. Decarboxylation (Heat)

Fig. 1: Synthetic pathway of Valproic Acid from Dimethyl Malonate.

Experimental Protocol: Synthesis of Valproic Acid

Step 1: Synthesis of Diethyl Dipropylmalonate (Illustrative example using Diethyl Malonate)

  • Materials: Diethyl malonate, 1-bromopropane, sodium ethoxide in ethanol.

  • Procedure: Diethyl malonate and 1-bromopropane are dissolved together. This mixture is then slowly added to an ethanol solution of sodium ethoxide at a temperature of 50-70°C. The reaction mixture is heated under reflux for 2 hours.[6] Ethanol is then recovered by distillation until the temperature reaches 110°C.[6] The mixture is cooled, and water is added to dissolve the sodium bromide byproduct. The organic layer containing diethyl dipropylmalonate is separated.[6]

Step 2: Hydrolysis to 2,2-Dipropylmalonic Acid

  • Materials: Diethyl dipropylmalonate, aqueous sodium hydroxide solution (15-30%).

  • Procedure: To the organic layer from the previous step, a 15-30% aqueous sodium hydroxide solution is added. The mixture is heated at 60-70°C for 3 hours to facilitate hydrolysis.[6] Following hydrolysis, ethanol is removed by distillation until the gas phase temperature reaches 99°C.[6] The mixture is then cooled and neutralized with hydrochloric acid to precipitate 2,2-dipropylmalonic acid.

Step 3: Decarboxylation to Valproic Acid

  • Materials: 2,2-Dipropylmalonic acid.

  • Procedure: The 2,2-dipropylmalonic acid is heated to a temperature of 170-180°C.[7] This thermal decarboxylation results in the formation of Valproic acid with the evolution of carbon dioxide.[7][8] The reaction is typically carried out without a solvent.[7] The crude Valproic acid can then be purified by distillation.

Synthesis of Brivaracetam

Brivaracetam is a newer generation anticonvulsant drug that exhibits high affinity for the synaptic vesicle protein 2A (SV2A).[9][10] this compound is a key intermediate in some synthetic routes to Brivaracetam.[2][4]

Brivaracetam_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product DimethylPropylmalonate This compound Cyclization Cyclization & Other Reactions DimethylPropylmalonate->Cyclization OtherReagents Other Reagents ((S)-2-aminobutanamide, etc.) OtherReagents->Cyclization Brivaracetam Brivaracetam Cyclization->Brivaracetam

Fig. 2: General workflow for Brivaracetam synthesis involving this compound.

Experimental Protocol: Synthesis of Brivaracetam Intermediate

  • Note: The synthesis of Brivaracetam is a complex, multi-step process with various patented routes. The following is a generalized step involving this compound as described in the literature.

  • Procedure: One synthetic route involves the affine replacement cyclization with dimethyl malenate to obtain (S)-2-propyl group cyclopropane-1,1-dicarboxylic acid methyl ester after column separation.[11] This intermediate then undergoes further reactions, including hydrolysis and reaction with (S)-2-aminobutanamide, followed by decarboxylation to yield Brivaracetam.[11]

Mechanism of Action of Derived Anticonvulsants

This compound's role is primarily that of a synthetic precursor; the final drug molecules are responsible for the anticonvulsant activity.

Valproic Acid

The mechanism of action of Valproic acid is multifaceted and not fully elucidated.[12] It is believed to act through several mechanisms:

  • Enhancement of GABAergic Neurotransmission: Valproate increases the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[12][13]

  • Blockade of Voltage-Gated Sodium Channels: It can block the sustained repetitive firing of neurons.

  • Modulation of T-type Calcium Channels.

Brivaracetam

Brivaracetam's primary mechanism of action is its high and selective binding to synaptic vesicle protein 2A (SV2A), a glycoprotein found in the membranes of synaptic vesicles.[9][10] The exact way this interaction translates to anticonvulsant effects is still under investigation but is thought to modulate neurotransmitter release.[10]

Preclinical Evaluation of Anticonvulsant Activity

The anticonvulsant potential of drugs derived from this compound is evaluated using various preclinical models.

Maximal Electroshock (MES) Seizure Test

  • Principle: This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[14][15]

  • Protocol:

    • Rodents (mice or rats) are administered the test compound or vehicle.

    • At the time of expected peak effect, a supramaximal electrical stimulus is delivered via corneal or ear-clip electrodes.

    • The endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.[14][16]

    • The ED50 (the dose effective in protecting 50% of the animals) is determined.

Pentylenetetrazol (PTZ)-Induced Seizure Test

  • Principle: PTZ is a GABA-A receptor antagonist that induces clonic seizures, modeling absence and myoclonic seizures.[15][17][18]

  • Protocol:

    • Rodents are administered the test compound or vehicle.

    • A convulsant dose of PTZ (typically administered subcutaneously or intraperitoneally) is given.[19][20]

    • Animals are observed for the onset and severity of seizures, often using a standardized scoring system.

    • The ability of the test compound to prevent or delay the onset of seizures is measured to determine the ED50.

Neurotoxicity Assessment

  • Principle: It is crucial to assess for adverse effects on motor coordination and balance.

  • Protocol (Rotarod Test):

    • Animals are trained to remain on a rotating rod.

    • After administration of the test compound, the time the animal can stay on the rotating rod is measured.

    • A decrease in performance indicates potential neurotoxicity. The TD50 (the dose causing toxicity in 50% of the animals) can be determined.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for Valproic Acid and Brivaracetam.

Table 1: Anticonvulsant Activity of Valproic Acid

Seizure ModelAnimal ModelRoute of AdministrationED50Reference
Sound-induced seizures (clonic phase)DBA/2 miceIntracerebroventricular6.0 µmoles[13]
MES TestMice--[21]
MES TestRats--[21]

Note: Specific ED50 values for MES in mice and rats were cited as being useful for predicting human therapeutic concentrations but were not explicitly provided in the search results.

Table 2: Pharmacological Profile of Brivaracetam

ParameterValueNotesReference
IC50 8.2 µM-[22]
EC50 0.57 mg/LPlasma concentration for 50% of maximum effect on seizure frequency reduction.[23]
SV2A Binding Affinity 15- to 30-fold higher than levetiracetam-[9][10]

Conclusion

This compound is an indispensable precursor in the synthesis of important anticonvulsant drugs. Its utility in the efficient and cost-effective production of medications like Valproic Acid and Brivaracetam highlights its significance in pharmaceutical chemistry. The detailed protocols and pharmacological data presented here provide a valuable resource for researchers and professionals engaged in the discovery and development of novel antiepileptic therapies. Further research into derivatives of this compound may lead to the identification of new anticonvulsant agents with improved efficacy and safety profiles.

References

Application Note and Protocol for the Hydrolysis of Dimethyl 2-Propylmalonate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dimethyl 2-propylmalonate (CAS: 14035-96-2) is a pivotal intermediate in organic synthesis, particularly within the pharmaceutical industry.[1] With a molecular formula of C8H14O4 and a molecular weight of 174.19 g/mol , this diester serves as a versatile building block for more complex molecules.[1] One of its fundamental transformations is hydrolysis, which converts the diester into 2-propylmalonic acid.[2] This dicarboxylic acid is a direct precursor in the synthesis of various active pharmaceutical ingredients (APIs), including anticonvulsant drugs like Brivaracetam.[1][2]

The hydrolysis of malonic esters can be achieved under either acidic or basic conditions.[3] Basic hydrolysis, also known as saponification, involves treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding dicarboxylate salt. Subsequent acidification then yields the final 2-propylmalonic acid.[3] This application note provides a detailed, step-by-step procedure for the efficient saponification of this compound, tailored for researchers in synthetic chemistry and drug development.

Reaction Scheme

The overall reaction involves the base-mediated hydrolysis of the two ester groups of this compound, followed by an acidic workup to produce 2-propylmalonic acid.

Step 1: Saponification this compound + 2 NaOH → Sodium 2-propylmalonate + 2 CH3OH

Step 2: Acidification Sodium 2-propylmalonate + 2 HCl → 2-Propylmalonic Acid + 2 NaCl

Materials and Equipment

Reagents
  • This compound (≥98% purity)

  • Sodium hydroxide (NaOH), pellets

  • Methanol (MeOH), ACS grade

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), concentrated (37%)

  • Ethyl acetate (EtOAc), ACS grade

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC mobile phase (e.g., 70:30:1 Ethyl acetate:Hexanes:Acetic acid)

  • Potassium permanganate (KMnO₄) stain or other suitable TLC visualization agent

Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Beakers and Erlenmeyer flasks

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware (graduated cylinders, funnels, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Experimental Protocol

This protocol outlines the saponification of this compound followed by an acidic workup and extraction.

Step 1: Saponification
  • Reagent Preparation: Prepare a 2 M solution of sodium hydroxide by dissolving 8.0 g of NaOH pellets in 100 mL of deionized water. Caution: This process is exothermic.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (8.71 g, 50 mmol).

  • Solvent Addition: Add 50 mL of methanol to the flask to dissolve the starting material.

  • Base Addition: Slowly add the prepared 100 mL of 2 M NaOH solution (100 mL, 200 mmol, 4.0 eq) to the stirring solution of the ester.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 70-80°C) using a heating mantle or oil bath.

  • Reaction Monitoring: Allow the reaction to proceed for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot from the reaction mixture, acidify it, extract with ethyl acetate, and spot it on a TLC plate against the starting material. The disappearance of the starting material spot indicates reaction completion.

Step 2: Work-up and Isolation
  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Acidification: Place the flask containing the aqueous solution of the sodium salt in an ice bath. Slowly and carefully add concentrated HCl dropwise with stirring to acidify the mixture to a pH of approximately 1-2. Verify the pH using pH paper or a pH meter. Caution: Acid addition is exothermic and may cause foaming.

  • Extraction: Transfer the acidified mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.

  • Concentration: Remove the solvent (ethyl acetate) from the filtrate using a rotary evaporator to yield the crude 2-propylmalonic acid, which should appear as a white solid or a viscous oil that solidifies upon standing.

Step 3: Purification (Optional)
  • Recrystallization: If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as hot water or a toluene/hexanes mixture.

Data Presentation

The following table summarizes the quantitative data for the hydrolysis of 50 mmol of this compound.

ParameterValueNotes
Starting Material
Compound NameThis compound
Molecular Weight174.19 g/mol [1]
Amount8.71 g
Moles50 mmol
Reagents
Sodium Hydroxide (NaOH)8.0 g (200 mmol)4.0 equivalents
Methanol (Solvent)50 mL
Water (Solvent)100 mL
Conc. Hydrochloric AcidAs requiredTo achieve pH 1-2
Reaction Conditions
Temperature70-80°C (Reflux)
Reaction Time3-5 hoursMonitor by TLC
Product
Compound Name2-Propylmalonic Acid
Molecular Weight146.14 g/mol
Theoretical Yield7.31 g
Expected Yield85-95%Varies based on purity and handling

Visualization

The following diagram illustrates the experimental workflow for the hydrolysis of this compound.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reagents Prepare 2M NaOH Solution setup Setup: Add Dimethyl 2-propylmalonate & MeOH to Flask add_base Add NaOH Solution setup->add_base reflux Heat to Reflux (70-80°C, 3-5h) add_base->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp monitor->cool remove_meoh Remove MeOH (Rotovap) cool->remove_meoh acidify Acidify with HCl to pH 1-2 remove_meoh->acidify extract Extract with Ethyl Acetate (3x) acidify->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate (Rotovap) dry->concentrate product Crude 2-Propylmalonic Acid concentrate->product

Caption: Experimental workflow for the synthesis of 2-propylmalonic acid.

Safety Precautions

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care and wear appropriate PPE.

  • Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe burns. Releases toxic fumes. Handle only in a well-ventilated fume hood.

  • Methanol and Ethyl Acetate: Flammable liquids. Keep away from ignition sources.

  • The saponification and acidification steps are exothermic and should be performed with caution, especially during scale-up. An ice bath should be readily available.

References

Application Note: Laboratory-Scale Decarboxylation of 2-Propylmalonic Acid Dimethyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The decarboxylation of malonic acid derivatives is a fundamental and widely utilized transformation in organic synthesis. It is a key step in the classic malonic ester synthesis, which allows for the formation of substituted carboxylic acids.[1][2] This process involves the removal of a carboxyl group from a malonic acid or its ester derivative, typically through heating, to yield a carboxylic acid with one or two fewer carbon atoms.[3] This application note provides detailed protocols for the laboratory-scale decarboxylation of 2-propylmalonic acid dimethyl ester to produce pentanoic acid, a valuable intermediate in various chemical syntheses. Two primary methodologies are presented: a traditional two-step approach involving hydrolysis followed by thermal decarboxylation, and a direct, one-pot Krapcho decarboxylation.

Data Presentation: Comparison of Decarboxylation Methods

The selection of a decarboxylation method depends on factors such as the substrate's sensitivity to harsh conditions, desired scale, and available equipment. The following table summarizes various conditions reported for the decarboxylation of malonic acid derivatives, which are applicable to the target compound.

Method Precursor Key Reagents/Catalyst Solvent Temperature (°C) Reaction Time Reported Yield Reference
Thermal Decarboxylation 2,2-Dipropylmalonic AcidNoneSolvent-free170-1803 hoursQuantitative[4]
Catalytic Thermal 2,2-Dipropylmalonic Acid2 wt% Valproic AcidNone140-145Not specifiedNot specified[5]
Catalytic Thermal 2,2-Dipropylmalonic AcidCopper(I) OxideAcetonitrileReflux15 hours98%[6]
Microwave-Assisted 2,2-Dipropylmalonic AcidNoneSolvent-free19010 minutes71% (overall)[6]
Krapcho Decarboxylation Malonic EstersLiCl, H₂ODMSO~150-190VariesHigh[7][8]
Acid-Catalyzed Diethyl Dipropylmalonate70% Methanesulfonic AcidNoneNot specifiedNot specified87%[6]

Experimental Protocols & Methodologies

Two primary protocols for the conversion of 2-propylmalonic acid dimethyl ester to pentanoic acid are detailed below. The first is a traditional two-step sequence, and the second is the more direct Krapcho decarboxylation.

Protocol 1: Two-Step Hydrolysis and Thermal Decarboxylation

This method first involves the saponification (hydrolysis) of the dimethyl ester to the corresponding dicarboxylic acid, which is then isolated and thermally decarboxylated.[1][9]

Part A: Hydrolysis of 2-Propylmalonic Acid Dimethyl Ester

  • Reagents & Materials:

    • 2-Propylmalonic acid dimethyl ester

    • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

    • Ethanol/Water mixture (e.g., 1:1 v/v)

    • Concentrated Hydrochloric Acid (HCl)

    • Diethyl ether or Ethyl acetate for extraction

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • Dissolve 2-propylmalonic acid dimethyl ester (1 equivalent) in an ethanol/water mixture in a round-bottom flask.

    • Add a solution of KOH or NaOH (2.2 equivalents) in water.

    • Attach a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting ester is consumed.

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Carefully acidify the mixture to pH 1-2 by the dropwise addition of concentrated HCl.

    • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-propylmalonic acid as a solid or oil.

Part B: Thermal Decarboxylation of 2-Propylmalonic Acid

  • Reagents & Materials:

    • Crude 2-propylmalonic acid from Part A

    • Distillation apparatus, heating mantle, oil bath.

  • Procedure:

    • Place the crude 2-propylmalonic acid into a round-bottom flask equipped for distillation.

    • Heat the flask in an oil bath to approximately 170-180°C.[4] The decarboxylation is typically accompanied by the evolution of carbon dioxide gas.

    • Continue heating until the gas evolution ceases, indicating the completion of the reaction.[5]

    • The resulting crude pentanoic acid can be purified by distillation under reduced pressure.

Protocol 2: Direct Krapcho Decarboxylation

The Krapcho decarboxylation provides a direct route from the malonic ester to the final product, avoiding the isolation of the intermediate diacid. It is particularly effective for esters with a β-electron-withdrawing group and works best with methyl esters.[7][8] The reaction proceeds via nucleophilic dealkylation followed by decarboxylation.[7]

  • Reagents & Materials:

    • 2-Propylmalonic acid dimethyl ester

    • Lithium chloride (LiCl) or Sodium chloride (NaCl)

    • Dimethyl sulfoxide (DMSO)

    • Water

    • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.

  • Procedure:

    • To a round-bottom flask, add 2-propylmalonic acid dimethyl ester (1 equivalent), lithium chloride (2-4 equivalents), and a small amount of water (2-4 equivalents).

    • Add DMSO as the solvent.

    • Attach a reflux condenser and heat the mixture to a high temperature (typically 150-180°C) with vigorous stirring.[7]

    • Monitor the reaction by TLC or GC-MS. The reaction is driven to completion by the loss of chloromethane and carbon dioxide as gases.[10]

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a larger volume of water and extract several times with a suitable organic solvent (e.g., diethyl ether).

    • Combine the organic layers, wash with water and then brine to remove residual DMSO.

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting product, methyl pentanoate, by distillation.

    • Note: To obtain pentanoic acid, a subsequent hydrolysis step would be required. The primary advantage of the Krapcho reaction on malonic esters is the selective cleavage of one ester group.[10]

Visualizations: Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general laboratory workflow for the decarboxylation process.

G cluster_main Chemical Transformation Pathways Start Dimethyl 2-Propylmalonate Diacid 2-Propylmalonic Acid Start->Diacid  Step 1: Hydrolysis  (e.g., KOH, H₂O/EtOH) Product_Ester Methyl Pentanoate Start->Product_Ester  Krapcho Decarboxylation  (LiCl, H₂O, DMSO, Heat) Product_Acid Pentanoic Acid + CO₂ Diacid->Product_Acid  Step 2: Thermal Decarboxylation  (Heat, ~180°C)

Caption: Chemical pathways for converting this compound.

G cluster_workflow General Experimental Workflow Setup 1. Reaction Setup (Combine Reagents & Solvent) Reaction 2. Heating & Reflux (Monitor Progress via TLC/GC) Setup->Reaction Quench 3. Workup & Quenching (Cool, Add Water/Acid) Reaction->Quench Extract 4. Product Extraction (Organic Solvent) Quench->Extract Dry 5. Drying & Concentration (Anhydrous Salt, Rotary Evaporator) Extract->Dry Purify 6. Purification (Distillation or Chromatography) Dry->Purify

Caption: A generalized workflow for the decarboxylation experiment.

Safety Precautions

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • High temperatures are required for thermal and Krapcho decarboxylation; use appropriate heating equipment (e.g., oil bath with a temperature controller) and exercise caution to avoid thermal burns.

  • Concentrated acids and bases are corrosive. Handle them with care.

  • DMSO can enhance the absorption of chemicals through the skin. Avoid direct contact.

  • The evolution of gaseous byproducts (CO₂, chloromethane) requires an open or vented system (e.g., a reflux condenser open to a bubbler or nitrogen line). Do not perform this reaction in a sealed vessel.

References

Application Notes and Protocols: Dimethyl 2-Propylmalonate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-propylmalonate (CAS No: 14035-96-2) is a diester derivative of malonic acid that serves as a highly versatile and valuable intermediate in modern organic synthesis.[1] Its structure, featuring an acidic α-hydrogen flanked by two ester groups, allows for a wide range of chemical transformations. This reactivity makes it an essential building block for constructing complex molecular architectures, particularly in the pharmaceutical, agrochemical, and fragrance industries.[1][2] This document provides an overview of its key applications and detailed protocols for its utilization in common synthetic transformations.

Key Synthetic Applications

The chemical utility of this compound is extensive. The presence of an activatable α-carbon allows for further functionalization, making it a key precursor for more complex molecules.[1] Key transformations include alkylation, condensation reactions for heterocycle synthesis, Knoevenagel condensations, Michael additions, and decarboxylation to generate substituted carboxylic acids.

G main This compound alkylation Further Alkylation main->alkylation heterocycles Heterocycle Synthesis (e.g., Barbiturates) main->heterocycles knoevenagel Knoevenagel Condensation main->knoevenagel michael Michael Addition main->michael decarboxylation Hydrolysis & Decarboxylation main->decarboxylation prod_alkyl Disubstituted Malonates alkylation->prod_alkyl prod_hetero Propyl-Substituted Barbiturates heterocycles->prod_hetero prod_knoevenagel α,β-Unsaturated Esters knoevenagel->prod_knoevenagel prod_michael 1,5-Dicarbonyl Compounds michael->prod_michael prod_decarb 2-Propyl Carboxylic Acids decarboxylation->prod_decarb

Caption: Synthetic pathways originating from this compound.

Synthesis of this compound

The primary route to this compound is through the classic malonic ester synthesis, involving the alkylation of dimethyl malonate.[1] This foundational reaction is crucial for accessing this building block.

G start Dimethyl Malonate + Propyl Halide step1 Enolate Formation (Base, e.g., NaH, K2CO3) start->step1 step2 SN2 Alkylation step1->step2 product This compound step2->product purify Workup & Purification product->purify

Caption: Experimental workflow for the synthesis of this compound.

Synthesis of Barbiturates and other Heterocycles

Malonate esters are renowned precursors for the synthesis of barbiturates, a class of drugs with sedative and anticonvulsant properties.[2][3] The synthesis involves a condensation reaction between a disubstituted malonic ester and urea.[3] By starting with this compound and performing a second alkylation, one can synthesize various 5,5-disubstituted barbituric acids.

For example, alkylating this compound with an ethyl halide yields diethyl 2-ethyl-2-propylmalonate, which can then be condensed with urea in the presence of a strong base like sodium ethoxide to form a propyl-ethyl-substituted barbiturate.[4]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, like this compound, to a carbonyl group, followed by dehydration.[5] This reaction is typically catalyzed by a weak base and is highly effective with aldehydes.[5][6] It serves as a reliable method for forming carbon-carbon double bonds, yielding α,β-unsaturated products.

Michael Addition (Conjugate Addition)

As a source of a doubly-stabilized carbanion (a "Michael donor"), this compound can add to α,β-unsaturated carbonyl compounds ("Michael acceptors") in a conjugate or 1,4-addition fashion.[7][8] This reaction is a powerful tool for forming carbon-carbon bonds and creating 1,5-dicarbonyl compounds, which are valuable synthetic intermediates.[7]

Decarboxylation to Carboxylic Acids

Following alkylation reactions, the resulting substituted malonic esters can be hydrolyzed to the corresponding malonic acid. Upon heating, these disubstituted malonic acids readily undergo decarboxylation (loss of CO₂) to yield a substituted carboxylic acid.[1][9] This overall sequence, known as the malonic ester synthesis, allows for the conversion of an alkyl halide (R-X) into a carboxylic acid with two additional carbons (R-CH₂-COOH).[9]

Data Presentation: Representative Reactions

The following table summarizes typical conditions and outcomes for key reactions involving malonate esters. Yields are representative and can vary based on specific substrates and optimized conditions.

Reaction TypeSubstratesCatalyst/ReagentSolventTemp. (°C)Yield (%)Ref.
Alkylation Dimethyl Malonate, 1-BromopropaneK₂CO₃DMF110-120~78%[10]
Knoevenagel Diethyl Malonate, BenzaldehydePiperidineEthanolRT85-90%[5][11]
Michael Addition Dimethyl Malonate, CyclopentenoneShibasaki CatalystTHFRT90%[12]
Barbiturate Synthesis Diethyl 2,2-disubstituted malonate, UreaSodium EthoxideEthanolReflux>75%[3][4]
Decarboxylation Disubstituted Malonic AcidN/A (Heat)N/A>150High[1][9]

Experimental Protocols

Note: These protocols are generalized and may require optimization for specific substrates. Standard laboratory safety procedures should always be followed.

Protocol 1: Synthesis of this compound

This protocol is adapted from the general procedure for alkylating malonic esters.[1][10]

Materials:

  • Dimethyl malonate

  • 1-Bromopropane (or 1-chloropropane)

  • Potassium carbonate (K₂CO₃), finely powdered

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • To the flask, add dimethyl malonate (1.0 eq.), DMF, and finely powdered K₂CO₃ (1.2 eq.).

  • Stir the mixture and add 1-bromopropane (1.1 eq.) dropwise.

  • Heat the reaction mixture to 110-120 °C and maintain for 4-6 hours, monitoring the reaction by TLC or GC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Protocol 2: Knoevenagel Condensation with an Aromatic Aldehyde

This protocol describes the condensation of this compound with an aldehyde like benzaldehyde.[5][11]

Materials:

  • This compound

  • Benzaldehyde

  • Piperidine

  • Ethanol or Toluene

  • Molecular sieves (optional, for dehydration)[6]

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and benzaldehyde (1.0 eq.) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq.) to the solution.

  • Stir the reaction at room temperature. The reaction can be gently heated to reflux to increase the rate. Monitor progress by TLC.

  • If using toluene, a Dean-Stark apparatus can be used to remove the water byproduct and drive the reaction to completion.[6]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with dilute HCl to remove the piperidine catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.

Protocol 3: Michael Addition to an α,β-Unsaturated Ketone

This protocol outlines the conjugate addition of this compound to a Michael acceptor like methyl vinyl ketone.[7][8]

Materials:

  • This compound

  • Methyl vinyl ketone

  • Sodium methoxide (NaOMe) or other suitable base

  • Methanol

  • Dilute aqueous HCl

Procedure:

  • Prepare a solution of sodium methoxide in methanol (e.g., 25 wt%).

  • In a flask cooled in an ice bath, add this compound (1.0 eq.) to the sodium methoxide solution to form the enolate. Stir for 15-20 minutes.

  • Add methyl vinyl ketone (1.0 eq.) dropwise to the enolate solution, keeping the temperature low.

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Carefully neutralize the reaction mixture with dilute aqueous HCl.

  • Extract the product with an organic solvent like ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solution under reduced pressure to yield the crude Michael adduct.

  • Purify the product by vacuum distillation or column chromatography.

References

Application Notes and Protocols for Dimethyl 2-Propylmalonate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyl 2-propylmalonate as a versatile building block in the synthesis of novel agrochemicals. The protocols detailed below offer step-by-step guidance for the synthesis and evaluation of potential fungicidal, herbicidal, and insecticidal compounds derived from this malonic ester.

Introduction to this compound in Agrochemical Synthesis

This compound is a valuable C3 synthon in organic synthesis, primarily utilized through the well-established malonic ester synthesis pathway.[1] Its activated methylene group allows for a variety of chemical transformations, making it an ideal starting material for the creation of diverse molecular scaffolds with potential agrochemical activity.[1] The propyl substituent provides a lipophilic character to the resulting molecules, which can be crucial for their interaction with biological targets and their penetration through cell membranes.

The general synthetic utility of this compound in agrochemical research is depicted in the following workflow:

G cluster_start Starting Material cluster_reactions Key Reactions cluster_intermediates Intermediate Scaffolds cluster_final Final Agrochemicals A This compound B Alkylation / Acylation A->B Further functionalization C Cyclocondensation A->C Reaction with dinucleophiles E Substituted Malonates B->E F Heterocyclic Compounds (e.g., Pyrazoles, Cyclohexanediones) C->F D Hydrolysis & Decarboxylation G Substituted Carboxylic Acids D->G E->D H Fungicides F->H I Herbicides F->I J Insecticides F->J G->I

Figure 1: Synthetic pathways from this compound to various agrochemicals.

Application in Fungicide Development

Synthesis of Pyrazole Carboxamide Fungicides

Pyrazole carboxamides are a well-known class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). This compound can serve as a key precursor for the synthesis of the pyrazole ring, a core scaffold in many of these fungicides.

Experimental Protocol: Synthesis of a Model Pyrazole Carboxamide Intermediate

This protocol describes a general procedure for the synthesis of a pyrazole intermediate from this compound.

  • Step 1: Condensation with Hydrazine:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 eq.) in ethanol.

    • Add hydrazine hydrate (1.1 eq.) dropwise at room temperature.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude pyrazolidinedione can be purified by recrystallization.

  • Step 2: Chlorination and Aromatization:

    • Suspend the pyrazolidinedione (1 eq.) in phosphorus oxychloride (excess).

    • Heat the mixture at reflux for 3-4 hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the chlorinated pyrazole derivative.

  • Step 3: Amide Coupling:

    • The chlorinated pyrazole can then be coupled with a desired aniline derivative to form the final pyrazole carboxamide fungicide.

Quantitative Data: Antifungal Activity

While specific data for this compound derived fungicides is limited in publicly available literature, related malonate derivatives have shown significant antifungal activity. For instance, diethyl 2-((arylamino)methylene)malonates have been reported as mycelial growth inhibitors against Fusarium oxysporum.

CompoundSubstituentIC50 (µM)
DAMM 1p-Cl>35
DAMM 2o-NO2<0.5
DAMM 3p-CH318
DAMM 4p-OCH335
DAMM 5H<0.5
Data adapted from a study on diethyl 2-((arylamino)methylene)malonates.

Application in Herbicide Development

Synthesis of Cyclohexanedione Oxime Herbicides

Cyclohexanedione oximes, often referred to as "dims," are a class of herbicides that inhibit acetyl-CoA carboxylase (ACCase) in grasses. Malonic esters are crucial for the construction of the cyclohexanedione ring.

Experimental Protocol: Synthesis of a Model Cyclohexanedione Intermediate

This protocol outlines a general route to a cyclohexanedione scaffold using a malonic ester like this compound.

  • Step 1: Michael Addition:

    • To a solution of sodium methoxide in methanol, add this compound (1 eq.).

    • Slowly add an α,β-unsaturated ketone (e.g., methyl vinyl ketone) (1 eq.) at a low temperature (0-5 °C).

    • Allow the reaction to stir at room temperature overnight.

    • Neutralize the reaction with a weak acid and extract the product with an organic solvent.

    • Purify the Michael adduct by column chromatography.

  • Step 2: Dieckmann Condensation:

    • Treat the purified adduct with a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., toluene) to induce intramolecular cyclization.

    • Heat the reaction mixture to drive the condensation.

    • After cooling, carefully quench the reaction and acidify to obtain the cyclic β-keto ester.

  • Step 3: Hydrolysis and Decarboxylation:

    • Hydrolyze the ester and decarboxylate the resulting β-keto acid by heating in an acidic or basic aqueous solution to yield the substituted cyclohexanedione.[2]

This cyclohexanedione can then be further functionalized, for example, by acylation and subsequent reaction with a hydroxylamine derivative to produce the final herbicidal oxime ether.[2]

G A This compound C Michael Adduct A->C Michael Addition B α,β-Unsaturated Ketone B->C D Cyclic β-Keto Ester C->D Dieckmann Condensation E Substituted Cyclohexanedione D->E Hydrolysis & Decarboxylation G Acyl Cyclohexanedione E->G Acylation F Acylation F->G I Cyclohexanedione Oxime Herbicide G->I Oximation H Hydroxylamine Derivative H->I

Figure 2: Synthesis workflow for cyclohexanedione oxime herbicides.

Application in Insecticide Development

Synthesis of Pyrazole-based Insecticides

Similar to their fungicidal counterparts, pyrazole-containing compounds are also prominent in insecticide discovery, with some acting on the insect nervous system.[3][4] this compound can be a starting point for creating diverse pyrazole insecticides.

Experimental Protocol: General Synthesis of a Pyrazole Carboxamide Insecticide

  • Synthesis of Pyrazole Core: Follow the procedure outlined in the fungicide section (2.1) to synthesize the core pyrazole structure.

  • Amide Bond Formation: Couple the synthesized pyrazole carboxylic acid or its activated derivative with a specifically chosen amine. The nature of this amine is critical for the insecticidal activity and spectrum.[5]

Quantitative Data: Insecticidal Activity

While direct evidence for insecticides derived from this compound is scarce, research on related pyrazole amides demonstrates their potential.

Compound ClassTarget PestActivity MetricValue
Pyrazole AmidesPlutella xylostellaLC505 mg/L
Pyrazole AmidesHelicoverpa armigeraLC5010 mg/L
Pyrazole Oxime EthersAphis laburniMortality>90% at 200 mg/L
Data is illustrative of the potential of pyrazole-based insecticides and not directly from this compound derivatives.[5][6]

Bioassay Protocol: Larvicidal Activity against Mosquitoes (Adapted)

This protocol can be adapted for testing the insecticidal activity of newly synthesized compounds.

  • Preparation of Stock Solutions: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.

  • Test Arenas: Use small containers (e.g., 100 mL beakers) containing a defined volume of deionized water.

  • Introduction of Larvae: Place a known number of insect larvae (e.g., 20-25) into each beaker.

  • Application of Test Compound: Add the appropriate volume of the stock solution to the beakers to achieve the desired test concentrations. Include a solvent control and a negative control (water only).

  • Incubation and Observation: Maintain the beakers at a constant temperature and observe larval mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using appropriate statistical software.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of potential agrochemicals. Its utility in constructing key heterocyclic scaffolds like pyrazoles and cyclohexanediones opens avenues for the development of novel fungicides, herbicides, and insecticides. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their agrochemical discovery programs. Further research into the derivatization of this compound is warranted to fully exploit its potential in developing next-generation crop protection agents.

References

Application Notes and Protocols for the Synthesis of Barbiturate Analogs from Substituted Malonic Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbiturates are a class of drugs derived from barbituric acid that act as central nervous system depressants. Their pharmacological effects are highly dependent on the substituents at the C-5 position of the pyrimidine ring.[1] The synthesis of barbiturate analogs is a classic and significant process in medicinal chemistry, typically achieved through the condensation of a substituted diethyl malonate with urea.[2][3]

First synthesized in 1864 by Adolf von Baeyer, barbituric acid is the parent compound of this class of drugs.[1][4] While the parent molecule itself is not pharmacologically active, its derivatives have been widely used as sedatives, hypnotics, anesthetics, and anticonvulsants.[1][2] The general synthesis is relatively straightforward, relying on two key reactions: the alkylation of a malonic ester to introduce desired substituents, followed by a condensation reaction with urea.[2]

These notes provide detailed protocols for the synthesis of the parent barbituric acid and the anticonvulsant drug phenobarbital, summarizing key quantitative data and illustrating the synthetic workflow.

General Synthesis Pathway

The synthesis of barbiturate analogs from malonic esters follows a two-stage process. The first stage involves the alkylation of diethyl malonate to introduce the desired R and R' groups at the alpha-carbon. The second stage is the core condensation reaction between the disubstituted malonic ester and urea, facilitated by a strong base such as sodium ethoxide, to form the heterocyclic barbiturate ring.[2][5]

G cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Condensation & Cyclization MalonicEster Diethyl Malonate MonoSubstituted Mono-substituted Malonic Ester MalonicEster->MonoSubstituted 1. Deprotonation 2. Nucleophilic Substitution Base1 Base (e.g., NaOEt) Base1->MalonicEster AlkylHalide1 Alkyl Halide (R-X) AlkylHalide1->MalonicEster DiSubstituted Di-substituted Malonic Ester MonoSubstituted->DiSubstituted 1. Deprotonation 2. Nucleophilic Substitution Base2 Base (e.g., NaOEt) Base2->MonoSubstituted AlkylHalide2 Alkyl Halide (R'-X) AlkylHalide2->MonoSubstituted Urea Urea Intermediate Cyclization Intermediate DiSubstituted->Intermediate Condensation Urea->Intermediate Base3 Base (e.g., NaOEt) Base3->Intermediate Barbiturate 5,5-Disubstituted Barbiturate AcidWorkup Acidification (e.g., HCl) AcidWorkup->Intermediate Intermediate->Barbiturate Work-up

Figure 1: General workflow for the synthesis of 5,5-disubstituted barbiturates.

Experimental Protocols

Protocol 1: Synthesis of Barbituric Acid (Parent Compound)

This protocol describes the condensation of unsubstituted diethyl malonate with urea to yield barbituric acid. The procedure is an adaptation of the method described by Dickey and Gray.[6]

Materials:

  • Sodium metal (11.5 g, 0.5 gram-atom)

  • Absolute ethanol (500 mL)

  • Diethyl malonate (80 g, 0.5 mol)

  • Urea, dry (30 g, 0.5 mol)

  • Concentrated Hydrochloric Acid (HCl, ~45 mL)

  • Distilled water

Apparatus:

  • 2 L round-bottom flask

  • Reflux condenser with a calcium chloride guard tube

  • Oil bath

  • Büchner funnel and filter flask

  • Beakers

Procedure:

  • Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser, dissolve 11.5 g of finely cut sodium metal in 250 mL of absolute ethanol. If the reaction becomes too vigorous, cool the flask in an ice bath.[7]

  • Addition of Reactants: Once all the sodium has reacted, add 80 g (76 mL) of diethyl malonate to the sodium ethoxide solution.[6][7] Separately, dissolve 30 g of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. Add this urea solution to the flask.[6][8]

  • Condensation Reaction: Shake the mixture thoroughly. Heat the flask in an oil bath to 110°C and reflux for 7 hours. A white solid, the sodium salt of barbituric acid, will separate rapidly.[6][7]

  • Work-up and Isolation: After the reflux is complete, add 500 mL of hot (50°C) water to the reaction mixture to dissolve the solid.[6]

  • Acidification: While stirring, carefully add concentrated HCl until the solution is acidic to litmus paper (approx. 45 mL). This protonates the salt, precipitating the barbituric acid.[7][8]

  • Purification: Filter the resulting clear solution while hot to remove any impurities. Cool the filtrate in an ice bath overnight to allow the barbituric acid to crystallize.[6]

  • Drying: Collect the white crystalline product on a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 100-110°C for 3-4 hours.[6][8]

Protocol 2: Synthesis of Phenobarbital (5-Ethyl-5-phenylbarbituric acid)

This protocol describes the synthesis of phenobarbital from diethyl 2-ethyl-2-phenylmalonate and urea. The synthesis of the substituted malonate is a critical precursor step, as aryl halides do not readily participate in standard malonic ester alkylation.[3][9] This often requires indirect methods, such as a Claisen condensation followed by decarbonylation, to produce the necessary diethyl phenylmalonate, which is then ethylated.[9]

Materials:

  • Diethyl 2-ethyl-2-phenylmalonate

  • Urea, dry

  • Sodium methoxide or Sodium ethoxide

  • Methanol or Ethanol, absolute

  • Hydrochloric Acid (HCl)

Apparatus:

  • Round-bottom flask with a stirrer

  • Reflux condenser

  • Heating mantle or oil bath

  • Apparatus for distillation

Procedure:

  • Preparation of Base Solution: Prepare a solution of sodium methoxide in absolute methanol (or sodium ethoxide in absolute ethanol) in a round-bottom flask equipped with a stirrer and reflux condenser.[10]

  • Addition of Reactants: According to one effective method, add dry urea to the sodium methoxide solution first, followed by the slow addition of diethyl 2-ethyl-2-phenylmalonate.[10]

  • Condensation Reaction: Heat the mixture to reflux and maintain the reaction for several hours with constant stirring. For some preparations, ethanol is slowly distilled off over a period of about six hours to drive the reaction to completion.[10][11]

  • Work-up and Isolation: After the reaction is complete, the resulting mixture contains the sodium salt of phenobarbital. The work-up typically involves adding water to dissolve the salt, followed by careful acidification with HCl to precipitate the phenobarbital.

  • Purification: The crude phenobarbital is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: The final product is identified and its purity confirmed using techniques such as thin-layer chromatography (TLC), infrared spectroscopy (IR), and melting point determination by comparing it to a standard sample.[10]

Quantitative Data Summary

The yield of barbiturate synthesis can vary significantly based on the specific analog, the purity of reagents, and the precise reaction conditions employed.

ProductStarting MaterialsBaseReported YieldReference(s)
Barbituric AcidDiethyl malonate, UreaSodium Ethoxide72-78%[6][8]
Barbituric AcidDiethyl malonate, UreaSodium Ethoxide95.3% (61g from 64g theoretical)[12]
PhenobarbitalDiethyl ethylphenylmalonate, UreaSodium Methoxide17.45%[10]

Reaction Mechanism

The synthesis of the barbiturate ring is a twofold nucleophilic acyl substitution reaction. The strong base (sodium ethoxide) deprotonates urea, converting it into a more potent nucleophile. The urea anion then attacks the electrophilic carbonyl carbons of the disubstituted malonic ester in a stepwise condensation, ultimately leading to the cyclized product after the elimination of two molecules of ethanol.

G cluster_mech Condensation Mechanism Reactants Disubstituted Malonic Ester + Urea Step1 Nucleophilic attack by deprotonated Urea Reactants->Step1 Intermediate1 Tetrahedral Intermediate Step1->Intermediate1 Step2 Elimination of Ethoxide Intermediate1->Step2 Intermediate2 Amide-Ester Intermediate Step2->Intermediate2 Step3 Intramolecular Nucleophilic Attack Intermediate2->Step3 Intermediate3 Cyclic Tetrahedral Intermediate Step3->Intermediate3 Step4 Elimination of Ethoxide Intermediate3->Step4 Intermediate4 Barbiturate Anion Step4->Intermediate4 Step5 Protonation (Acid Work-up) Intermediate4->Step5 Product Final Barbiturate Product Step5->Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dimethyl 2-Propylmalonate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Dimethyl 2-propylmalonate (CAS 14035-96-2). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction yields. This compound is a crucial intermediate in various synthetic pathways, particularly in the pharmaceutical industry for manufacturing anticonvulsant drugs like Brivaracetam.[1][2]

The primary synthesis method is a variation of the malonic ester synthesis, which involves the alkylation of dimethyl malonate with a propyl halide.[1][2] While straightforward in principle, achieving high yield and purity requires careful control of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis is a classic malonic ester synthesis.[3] It involves two main steps:

  • Deprotonation: The acidic α-hydrogen of dimethyl malonate is removed by a base to form a nucleophilic enolate.[1]

  • Alkylation: The enolate then acts as a nucleophile, attacking a propyl halide (e.g., 1-bromopropane) in an SN2 reaction to form the C-C bond, yielding this compound.[1][4]

Q2: How can I minimize the formation of the dialkylated byproduct, Dimethyl 2,2-dipropylmalonate?

Dialkylation is a major side reaction that lowers the yield of the desired mono-alkylated product.[5] The mono-alkylated product still possesses an acidic proton, which can be removed by the base and react further.[1][5]

Strategies to minimize dialkylation include:

  • Stoichiometry Control: Using an excess of dimethyl malonate relative to the alkylating agent can increase the probability of the enolate reacting with the propyl halide rather than the enolate of the product.[6]

  • Controlled Addition: Slowly adding the alkylating agent to the reaction mixture can help maintain a low concentration, favoring mono-alkylation. Alternatively, adding the pre-formed enolate to the alkylating agent is also a common strategy.[7]

  • Base Selection: Using exactly one equivalent of a strong base like sodium hydride (NaH) can help ensure the dimethyl malonate is fully converted to the enolate before significant alkylation occurs.

Q3: What is the best base to use for this synthesis?

The α-hydrogens of dimethyl malonate are relatively acidic (pKa ≈ 13), so a range of bases can be effective.[8] The choice depends on factors like solvent, desired reaction rate, and safety considerations. Using an alkoxide base that matches the ester (e.g., sodium methoxide for dimethyl malonate) is recommended to prevent transesterification.[5]

BaseTypical Solvent(s)Key Considerations
Sodium Hydride (NaH) THF, DMFStrong, non-nucleophilic base that drives enolate formation to completion. Requires anhydrous conditions and careful handling.[1]
Sodium Ethoxide (NaOEt) / Sodium Methoxide (NaOMe) Ethanol / MethanolA common and effective choice. The reaction is an equilibrium, but it is driven forward by the subsequent alkylation step.[8][9]
Potassium Carbonate (K₂CO₃) DMF, AcetoneA weaker, safer, and more cost-effective base. Often requires higher temperatures and the use of a phase-transfer catalyst for optimal results.[1][10]
Lithium Diisopropylamide (LDA) THFA very strong, sterically hindered base that provides rapid and complete enolate formation, even at low temperatures.[8][11]

Q4: What are other common side reactions to be aware of?

Besides dialkylation, other potential side reactions include:

  • O-alkylation: The enolate is an ambident nucleophile and can react on the oxygen atom instead of the carbon, leading to an O-alkylated byproduct. This is generally a minor pathway in malonic ester synthesis.[9]

  • Hydrolysis: If water is present, the ester groups can hydrolyze to form carboxylic acids, especially under basic or acidic conditions during workup.[1]

  • Elimination: If using secondary or tertiary alkyl halides, elimination (E2) can compete with the desired substitution (SN2) reaction. For this compound synthesis, a primary halide like 1-bromopropane is used, minimizing this issue.[8]

Q5: How can I effectively purify the final product?

Achieving high purity (e.g., >99%) is critical for subsequent applications.[12]

  • Fractional Distillation: The most common method for purifying liquid products like this compound is fractional distillation under reduced pressure to separate it from unreacted starting materials and high-boiling dialkylated byproducts.[10][12]

  • Chromatography: For smaller scales or to remove specific impurities, column chromatography or filtration through a silica plug can be effective.[13]

  • Aqueous Workup: A standard aqueous workup is essential to remove the base, salts, and any water-soluble impurities before distillation.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive base or alkylating agent.2. Reaction temperature is too low.3. Insufficient reaction time.1. Use fresh or properly stored reagents.2. Increase the reaction temperature or switch to a more reactive solvent/base combination.3. Monitor the reaction by TLC or GC and allow it to run to completion.
Significant amount of Dialkylated Product 1. Stoichiometry is incorrect (excess alkylating agent).2. High local concentration of alkylating agent.1. Use a 1.1 to 1.5 molar excess of dimethyl malonate.2. Add the alkylating agent slowly to the reaction mixture.3. Ensure complete formation of the enolate before adding the alkyl halide.
Unreacted Dimethyl Malonate Remaining 1. Insufficient base used.2. Incomplete reaction.1. Use at least one full equivalent of base.2. Increase reaction time or temperature.
Presence of Hydrolyzed Byproducts 1. Water contamination in reagents or solvent.2. Workup conditions are too harsh (prolonged exposure to strong acid/base).1. Use anhydrous solvents and reagents.2. Perform the aqueous workup efficiently and avoid extreme pH conditions if possible.

Experimental Protocols

Protocol 1: Synthesis using Potassium Carbonate in DMF

This protocol uses a milder base and is common in industrial settings.

Materials:

  • Dimethyl malonate

  • 1-Bromopropane

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add dimethyl malonate (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture and heat to 80-90 °C.

  • Slowly add 1-bromopropane (1.1 eq) to the reaction mixture over 30 minutes.

  • Maintain the temperature and continue stirring for 4-6 hours, monitoring the reaction progress by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with diethyl ether.

  • Combine the filtrate and ether washings. Wash the organic solution with water and then with brine to remove DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Visualizations

G cluster_reactants Reactants & Setup cluster_reaction Reaction Steps cluster_purification Purification reagents Dimethyl Malonate + Base (e.g., K₂CO₃) + Solvent (e.g., DMF) deprotonation Step 1: Enolate Formation (Heating) reagents->deprotonation alkylation Step 2: SN2 Alkylation (Add Propyl Halide) deprotonation->alkylation workup Aqueous Workup (Quench, Wash, Dry) alkylation->workup distillation Vacuum Distillation workup->distillation product This compound (>99% Purity) distillation->product

Caption: General workflow for the synthesis of this compound.

T start Low Yield of Desired Product q1 Major byproduct detected? start->q1 q2 Significant starting material remains? q1->q2 No a1_dialkyl Dialkylation Product (Dimethyl 2,2-dipropylmalonate) q1->a1_dialkyl Yes a3_yes_sm Yes q2->a3_yes_sm Yes a4_no_sm No / Minor q2->a4_no_sm No a1_dialkyl->q2 a2_other Other Impurities sol1 Solution: • Use excess dimethyl malonate • Slow addition of alkyl halide a1_dialkyl->sol1 sol3 Solution: • Increase reaction time/temp • Ensure base is active • Use >1 eq. of base a3_yes_sm->sol3 sol4 Solution: • Check for mechanical loss during workup/purification a4_no_sm->sol4 sol2 Solution: • Check for side reactions (hydrolysis, O-alkylation) • Optimize workup

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

identifying and minimizing side products in malonic ester synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for malonic ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to help identify and minimize side products in their experiments. Below you will find frequently asked questions and troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in malonic ester synthesis?

A1: The most common side products encountered during malonic ester synthesis are:

  • Dialkylated esters: This is the most prevalent side product, arising from the alkylation of the mono-alkylated product.[1][2] The mono-alkylated ester still possesses an acidic proton, which can be removed by the base, leading to a second alkylation.

  • Products of elimination reactions: When using secondary or tertiary alkyl halides, elimination (E2) reactions can compete with the desired substitution (SN2) reaction, leading to the formation of alkenes from the alkyl halide.[3]

  • Transesterification products: If the alkoxide base used for deprotonation does not match the alkyl groups of the malonic ester (e.g., using sodium methoxide with diethyl malonate), transesterification can occur, leading to a mixture of esters.[1][2]

  • O-alkylation products: While less common, the enolate intermediate is an ambident nucleophile, meaning it can react at the carbon (C-alkylation) or the oxygen (O-alkylation). O-alkylation leads to the formation of a ketene acetal.[4]

Q2: How can I minimize the formation of the dialkylated side product?

A2: Minimizing dialkylation is crucial for achieving a good yield of the desired mono-alkylated product. The primary strategy is to use an excess of the malonic ester relative to the alkylating agent and the base.[5] This ensures that the enolate of the starting malonic ester is present in a higher concentration than the enolate of the mono-alkylated product, favoring the alkylation of the starting material.

While specific quantitative data is highly dependent on the substrates and reaction conditions, a general laboratory-scale guideline is to use 1.5 to 2 equivalents of the malonic ester.

Q3: What is the best choice of base for the malonic ester synthesis?

A3: The base should be strong enough to deprotonate the malonic ester but should not introduce unwanted side reactions. The most common and recommended bases are sodium ethoxide (NaOEt) in ethanol when using diethyl malonate, or sodium methoxide (NaOMe) in methanol for dimethyl malonate.[1][2] Using an alkoxide that matches the ester is critical to prevent transesterification.[1][2] The pKa of malonic esters is around 13, making these alkoxide bases (the pKa of their conjugate acids, alcohols, is about 16-17) sufficiently strong for effective deprotonation.[6][7]

Q4: Are there any limitations on the type of alkyl halide that can be used?

A4: Yes, the alkylation step is an S_N2 reaction, which is sensitive to steric hindrance. Therefore, the choice of alkyl halide is critical:

  • Good substrates: Methyl and primary alkyl halides are excellent substrates for this reaction.

  • Acceptable substrates: Secondary alkyl halides can be used, but they are more prone to elimination side reactions, which will lower the yield of the desired alkylated product.

  • Poor substrates: Tertiary alkyl halides are not suitable as they will primarily undergo elimination. Vinyl and aryl halides are also unreactive in S_N2 reactions.[3]

Q5: Can side products form during the hydrolysis and decarboxylation steps?

A5: Yes, potential issues during the final steps include:

  • Incomplete hydrolysis: The saponification (hydrolysis under basic conditions) of the ester groups might be incomplete, leading to the presence of mono-ester, mono-acid products.

  • Difficulty in decarboxylation: While mono-alkylated malonic acids decarboxylate readily upon heating, di-alkylated malonic acids can be more resistant to decarboxylation, sometimes requiring higher temperatures.

  • Other thermal decomposition: At very high temperatures, other decomposition pathways may become significant, reducing the yield of the desired carboxylic acid.

Troubleshooting Guides

Problem 1: Low yield of the desired mono-alkylated carboxylic acid and a significant amount of starting malonic ester recovered.
Possible Cause Troubleshooting Step
Incomplete deprotonation Ensure the base is fresh and anhydrous. Use at least one full equivalent of the alkoxide base. The reaction is typically run at room temperature to ensure complete enolate formation.[8]
Inactive alkylating agent Check the purity and reactivity of your alkyl halide. If it has degraded, use a freshly opened or purified batch.
Insufficient reaction time or temperature for alkylation The alkylation step may require heating (reflux) to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time.[7]
Problem 2: The major product is the dialkylated ester.
Possible Cause Troubleshooting Step
Incorrect stoichiometry Use a molar excess of the malonic ester (e.g., 1.5-2 equivalents) relative to the base and the alkylating agent.
Slow addition of alkylating agent If the alkylating agent is added too slowly, the concentration of the mono-alkylated product's enolate can build up, leading to dialkylation. A steady, dropwise addition is often recommended.
Problem 3: Presence of an alkene byproduct, detected by NMR or GC-MS.
Possible Cause Troubleshooting Step
Use of a sterically hindered alkyl halide This is likely due to an E2 elimination reaction. If possible, use a primary alkyl halide instead of a secondary one. Tertiary halides should be avoided.
Reaction temperature is too high Higher temperatures can favor elimination over substitution. Try running the alkylation at a lower temperature for a longer period.
Problem 4: The final product is a mixture of different esters.
Possible Cause Troubleshooting Step
Transesterification Ensure the alkoxide base matches the alkyl group of your malonic ester (e.g., use sodium ethoxide with diethyl malonate).

Experimental Protocols

Protocol 1: General Procedure for Mono-alkylation of Diethyl Malonate

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare sodium ethoxide.

  • To the sodium ethoxide solution, add diethyl malonate (1.5-2.0 eq.) dropwise with stirring.

  • Alkylation: Add the primary alkyl halide (1.0 eq.) dropwise to the solution of the enolate. The reaction mixture is then heated to reflux until the reaction is complete (monitor by TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to separate the mono-alkylated product from unreacted diethyl malonate and any dialkylated byproduct.

Protocol 2: Hydrolysis and Decarboxylation

  • Saponification: The purified mono-alkylated diethyl malonate is refluxed with an excess of aqueous sodium hydroxide until the ester is completely hydrolyzed.

  • Acidification: The reaction mixture is cooled, and then acidified with concentrated hydrochloric acid.

  • Decarboxylation: The acidified mixture is heated (often to reflux) until the evolution of carbon dioxide ceases.

  • Extraction and Purification: After cooling, the carboxylic acid product is extracted with an organic solvent. The organic extracts are dried, and the solvent is removed to yield the crude product, which can be further purified by distillation or recrystallization.

Visualizations

MalonicEsterSynthesis Start Diethyl Malonate Enolate Enolate Start->Enolate + Base (NaOEt) Monoalkylated Mono-alkylated Ester (Desired) Enolate->Monoalkylated + R-X Dialkylated Di-alkylated Ester (Side Product) Monoalkylated->Dialkylated + Base, + R-X FinalProduct Substituted Carboxylic Acid Monoalkylated->FinalProduct Hydrolysis & Decarboxylation TroubleshootingWorkflow Start Low Yield of Mono-alkylated Product CheckStartingMaterials Check Purity of Starting Materials? Start->CheckStartingMaterials CheckStoichiometry Review Stoichiometry? CheckStartingMaterials->CheckStoichiometry No PurifyReagents Purify/Replace Reagents CheckStartingMaterials->PurifyReagents Yes CheckReactionConditions Optimize Reaction Conditions? CheckStoichiometry->CheckReactionConditions No UseExcessMalonate Use 1.5-2x Excess of Malonic Ester CheckStoichiometry->UseExcessMalonate Yes AdjustTempTime Adjust Temperature and/or Reaction Time CheckReactionConditions->AdjustTempTime Yes Success Improved Yield CheckReactionConditions->Success No PurifyReagents->CheckStoichiometry UseExcessMalonate->CheckReactionConditions AdjustTempTime->Success

References

purification techniques for Dimethyl 2-propylmalonate post-synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of Dimethyl 2-propylmalonate

This technical support center provides troubleshooting guidance and frequently asked questions for the post-synthesis purification of this compound. It is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Distillation 1. Inefficient fractional distillation setup.2. Co-distillation with impurities of similar boiling points (e.g., unreacted dimethyl malonate).3. Thermal decomposition of the product.1. Ensure the fractionating column is well-insulated and of sufficient length for the separation. Use a column with a high number of theoretical plates.2. Perform the distillation under reduced pressure to lower the boiling point and minimize co-distillation. Collect fractions in a narrow temperature range.3. Use a lower distillation temperature by applying a vacuum. Avoid prolonged heating.
Product Contaminated with Starting Material (Dimethyl Malonate) 1. Incomplete reaction.2. Inefficient separation during purification.1. Ensure the reaction has gone to completion before workup. Monitor the reaction by TLC or GC.2. Fractional distillation under reduced pressure is often effective.[1] If distillation is insufficient, consider flash column chromatography.
Presence of Dialkylated Byproduct (Dimethyl 2,2-dipropylmalonate) 1. Use of an insufficient excess of dimethyl malonate during synthesis.2. Reaction conditions favoring dialkylation.1. A major drawback of malonic ester synthesis is the potential for dialkylation, which can complicate purification and lower yields.[2] Using an excess of the malonic ester can help to minimize the formation of dialkylated products.[3]2. Carefully control the stoichiometry of the base and alkylating agent. Add the alkylating agent slowly to the reaction mixture.
Product is Colored (Yellow or Brown) 1. Presence of impurities from the reaction.2. Decomposition during workup or purification.1. Wash the crude product with a mild reducing agent solution (e.g., sodium bisulfite) if oxidation is suspected. Consider treating the crude product with activated carbon.2. Avoid excessive heat during distillation.
Poor Separation in Flash Chromatography 1. Inappropriate solvent system.2. Co-elution of product and impurities with similar polarity.1. Systematically screen different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to maximize the difference in Rf values between the product and impurities.2. If the Rf values are very close, consider using a longer column, a finer silica gel, or a gradient elution.[4]
Product Hydrolysis During Workup 1. Presence of strong acid or base during aqueous workup.1. Neutralize the reaction mixture to a pH of ~7 before extraction. Use a saturated sodium bicarbonate solution to remove acidic impurities.[5] Wash with brine to remove excess water.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

A1: While specific data for this compound can be limited, we can estimate its properties based on its structure and comparison with similar compounds like diethyl propylmalonate.

Property Value (Diethyl propylmalonate) Reference
Boiling Point 221-222 °C (at 760 mmHg)
Density ~0.987 g/mL (at 25 °C)
Refractive Index n20/D 1.418
Appearance Colorless liquid

Note: The boiling point of this compound will be slightly lower than that of diethyl propylmalonate due to its lower molecular weight.

Q2: What are the most common impurities to expect after the synthesis of this compound?

A2: The most common impurities arise from the malonic ester synthesis itself and can include:

  • Unreacted Dimethyl Malonate: The starting material.

  • Dimethyl 2,2-dipropylmalonate: The dialkylated byproduct.[2]

  • Residual Solvents: From the reaction and workup (e.g., ethanol, THF, toluene).

  • Inorganic Salts: From the base used in the reaction (e.g., sodium bromide if sodium ethoxide and propyl bromide are used).

  • Water: From the aqueous workup.

Q3: Which purification technique is generally preferred for this compound?

A3: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound on a larger scale.[6] For smaller scales or when distillation is ineffective at separating closely boiling impurities, flash column chromatography is a viable alternative.[7]

Q4: How can I effectively remove the dialkylated byproduct?

A4: Preventing its formation by using an excess of dimethyl malonate is the best strategy.[3] If it does form, separation can be challenging due to similar physical properties. Fractional distillation may be effective if the boiling point difference is sufficient. Otherwise, flash chromatography is the recommended method.

Q5: My product appears to be degrading during distillation, even under vacuum. What can I do?

A5: If you observe decomposition (e.g., discoloration, pressure fluctuations), it is crucial to lower the distillation temperature further. This can be achieved by using a higher vacuum. If decomposition persists, consider purification by flash column chromatography at room temperature.

Experimental Protocols

General Workup Procedure
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until the mixture is neutral (pH ~7).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) three times.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.[5]

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Fractional Distillation Protocol
  • Set up a fractional distillation apparatus with a well-insulated fractionating column (e.g., a Vigreux or packed column).

  • Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Connect the apparatus to a vacuum pump and carefully reduce the pressure.

  • Gradually heat the distillation flask using a heating mantle.

  • Collect and discard any initial low-boiling fractions, which may contain residual solvents.

  • Collect the main fraction corresponding to the boiling point of this compound at the given pressure. It is advisable to collect multiple fractions and analyze their purity by GC or NMR. For a related compound, dimethyl n-butyl malonate, the product was collected at 110 °C under 8 mmHg.[1]

Flash Column Chromatography Protocol
  • Determine the Solvent System: Use thin-layer chromatography (TLC) to find a suitable eluent system that provides good separation between this compound and its impurities. A common starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product.

  • Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and carefully pack the chromatography column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more soluble solvent (that is also a component of the eluent) and load it onto the top of the silica gel column.

  • Elute the Column: Begin eluting the column with the chosen solvent system. Apply positive pressure to achieve a steady flow rate.

  • Collect Fractions: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow Purification Workflow for this compound crude_product Crude Product (Post-Synthesis) workup Aqueous Workup (Neutralization, Extraction, Washing) crude_product->workup dried_crude Dried Crude Product workup->dried_crude distillation Fractional Distillation (Under Vacuum) dried_crude->distillation Primary Method chromatography Flash Column Chromatography dried_crude->chromatography Alternative/Further Purification analysis Purity Analysis (GC, NMR) distillation->analysis chromatography->analysis pure_product Pure Dimethyl 2-propylmalonate analysis->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Tree Troubleshooting Impurities start Impure Product Detected check_impurity Identify Impurity (GC-MS, NMR) start->check_impurity unreacted_sm Unreacted Dimethyl Malonate check_impurity->unreacted_sm dialkylated Dialkylated Byproduct check_impurity->dialkylated other Other Impurities (Solvent, Salts, Color) check_impurity->other distill_sm Optimize Fractional Distillation (Higher Vacuum, Slower Rate) unreacted_sm->distill_sm chrom_sm Perform Flash Chromatography unreacted_sm->chrom_sm distill_di Fractional Distillation (If BP differs significantly) dialkylated->distill_di chrom_di Flash Chromatography (More effective for similar polarity) dialkylated->chrom_di reworkup Re-Workup (Washing, Drying) other->reworkup

Caption: Decision tree for troubleshooting common impurities.

References

strategies to prevent dialkylation of dimethyl malonate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dimethyl malonate alkylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and prevent common side reactions, such as dialkylation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the monoalkylation of dimethyl malonate.

Q1: My reaction is producing a significant amount of dialkylated product. How can I improve the selectivity for monoalkylation?

A1: Dialkylation is a common competing reaction because the monoalkylated product is also acidic and can be deprotonated and alkylated a second time.[1] Several factors can be adjusted to favor monoalkylation:

  • Stoichiometry: Use a slight excess of dimethyl malonate relative to the base and the alkylating halide.[2][3] This ensures that the alkylating agent is more likely to react with the enolate of the starting material rather than the monoalkylated product.

  • Base Selection: The choice of base is critical. While strong bases like Sodium Hydride (NaH) are effective, milder bases such as sodium ethoxide or potassium carbonate are often sufficient and can offer better control.[4][5] When using an alkoxide base, it is crucial to match it to the ester (e.g., sodium methoxide for dimethyl malonate) to prevent transesterification.[1][6]

  • Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C or even -78 °C) can help control the reaction rate and reduce the likelihood of a second alkylation.[7] It is common to form the enolate at a low temperature before introducing the alkylating agent.[8]

  • Order of Addition: Slowly adding the alkylating agent to the solution of the pre-formed malonate enolate can help maintain a low concentration of the electrophile, thereby favoring the mono-adduct.[5]

Q2: I am having difficulty separating the monoalkylated product from the starting material and the dialkylated product. What can I do?

A2: The boiling points of dimethyl malonate and its mono- and dialkylated derivatives can be very close, which makes purification by distillation challenging.[9] The most effective strategy is to optimize the reaction to maximize the yield of the desired monoalkylated product, thus simplifying purification. If separation is still an issue, consider column chromatography with a suitable solvent system.

Q3: My yields are consistently low, even when I don't observe significant dialkylation. What are other potential issues?

A3: Low yields can stem from several factors besides dialkylation:

  • Base Incompatibility: Using a base like sodium hydroxide can lead to saponification (hydrolysis) of the ester groups, especially if water is present.[10]

  • Solvent Purity: Ensure you are using anhydrous (dry) solvents. Water can quench the enolate and hydrolyze the ester.[11]

  • Elimination Side Reactions: If you are using a secondary or bulky alkyl halide, an E2 elimination reaction can compete with the desired SN2 alkylation, reducing your yield.[7][12] This is particularly problematic with stronger, more hindered bases.

  • Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dialkylation in malonic ester synthesis?

A1: The primary cause is the acidity of the remaining alpha-hydrogen on the monoalkylated product. This allows a base to deprotonate it, forming a new enolate that can react with a second molecule of the alkylating agent.[1][2] The monoalkylated product can sometimes be even more nucleophilic than the starting enolate, exacerbating the issue.[2]

Q2: Which bases are recommended for the monoalkylation of dimethyl malonate?

A2: The choice of base depends on the specific substrate and desired reaction conditions. Common choices include:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the malonate. It is typically used in an aprotic solvent like THF or DMF.[8][12]

  • Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe): Classic alkoxide bases that are effective and relatively mild.[4][5] It is essential to match the alkoxide to the ester to prevent transesterification.[6]

  • Potassium Carbonate (K₂CO₃): A weaker base that can be effective, often used in conjunction with a phase-transfer catalyst (PTC) like a tetraalkylammonium salt in solvents like DMF or acetonitrile.[10][13]

Q3: How does stoichiometry influence the outcome of the reaction?

A3: Stoichiometry is a key parameter for controlling selectivity. To favor monoalkylation, a slight excess of the malonic ester (e.g., 1.1 to 1.5 equivalents) relative to the base (1.0 equivalent) and alkylating agent (1.0 equivalent) is often used.[3][4] This creates a competitive environment where the alkylating agent is more likely to encounter and react with the more abundant enolate of the starting material.

Data Presentation

The following tables summarize key parameters for controlling the monoalkylation of malonic esters.

Table 1: Influence of Stoichiometry on Product Distribution

Molar Ratio (Malonate:Base:Alkyl Halide)Expected Predominant ProductRationale
1.1 : 1.0 : 1.0MonoalkylatedAn excess of the malonate favors its reaction with the limiting alkyl halide.[3]
1.0 : 2.0 : 2.0DialkylatedSufficient base and alkylating agent are present to allow for two successive alkylation reactions.[1][14]
>2.0 : 1.0 : 1.0MonoalkylatedA larger excess of malonate further suppresses dialkylation but may complicate purification.[4]

Table 2: Comparison of Common Bases and Conditions

BaseTypical SolventTemperature Range (°C)Key Characteristics
Sodium Hydride (NaH)DMF, THF0 to 25Strong, irreversible deprotonation. Requires anhydrous conditions.[8][10]
Sodium MethoxideMethanol, THF0 to 60Milder than NaH, establishes an equilibrium. The solvent must match the ester.[5]
Potassium CarbonateDMF, Acetone25 to 80Weak base, often requires a phase-transfer catalyst for high efficiency. Minimizes some side reactions.[13][15]

Experimental Protocols

Protocol: Monoalkylation of Dimethyl Malonate using Sodium Hydride

This protocol is a general guideline for the monoalkylation of dimethyl malonate with an active alkyl halide (e.g., benzyl bromide or iodomethane).

Materials:

  • Dimethyl malonate (1.1 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.0 equiv)

  • Alkyl halide (1.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask equipped with a magnetic stir bar and argon/nitrogen inlet

  • Ice-water bath

  • Standard workup and purification reagents (e.g., saturated NH₄Cl, diethyl ether, MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), add anhydrous DMF to a round-bottom flask.

  • Base Addition: Carefully add the sodium hydride (1.0 equiv) to the stirring solvent.

  • Enolate Formation: Cool the suspension to 0 °C using an ice-water bath. Add dimethyl malonate (1.1 equiv) dropwise to the suspension over 15-20 minutes. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. You should observe the cessation of hydrogen gas evolution.[8]

  • Alkylation: While maintaining the temperature at 0 °C, add the alkyl halide (1.0 equiv) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.[3] Monitor the reaction's progress using TLC or GC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or vacuum distillation to obtain the pure monoalkylated dimethyl malonate.

Visualizations

The following diagrams illustrate the key chemical pathways and experimental logic involved in preventing the dialkylation of dimethyl malonate.

reaction_pathway Reaction Pathway: Mono- vs. Dialkylation Start Dimethyl Malonate Base1 + Base - HB Start->Base1 Enolate1 Malonate Enolate RX1 + R-X - X⁻ Enolate1->RX1 Monoalkyl Monoalkylated Product Base2 + Base - HB Monoalkyl->Base2 Enolate2 Monoalkylated Enolate RX2 + R-X - X⁻ Enolate2->RX2 Dialkyl Dialkylated Product (Side Product) Base1->Enolate1 RX1->Monoalkyl Base2->Enolate2 RX2->Dialkyl troubleshooting_workflow Troubleshooting Workflow for Poor Monoalkylation Yield Start Low Yield of Monoalkylated Product CheckDialkyl Check for Dialkylation (e.g., via NMR, GC-MS) Start->CheckDialkyl HighDialkyl High Dialkylation Observed CheckDialkyl->HighDialkyl Yes LowDialkyl Low/No Dialkylation Observed CheckDialkyl->LowDialkyl No Solution1 Adjust Stoichiometry: - Increase Malonate:Base Ratio - Lower Temperature HighDialkyl->Solution1 Solution2 Check for Other Issues: - Base-induced Hydrolysis? - Anhydrous Conditions Met? - E2 Elimination Possible? LowDialkyl->Solution2 Solution3 Consider Milder Base (e.g., K₂CO₃ with PTC) Solution1->Solution3 experimental_workflow General Experimental Workflow for Monoalkylation Setup 1. Assemble Dry Glassware under Inert Atmosphere SolventBase 2. Add Anhydrous Solvent and Base (e.g., NaH) Setup->SolventBase Cool 3. Cool to 0 °C SolventBase->Cool AddMalonate 4. Add Dimethyl Malonate Dropwise (Enolate Formation) Cool->AddMalonate AddHalide 5. Add Alkyl Halide Dropwise (Alkylation) AddMalonate->AddHalide React 6. Stir and Monitor (TLC/GC) AddHalide->React Quench 7. Quench Reaction (e.g., aq. NH₄Cl) React->Quench Extract 8. Extract and Dry Organic Phase Quench->Extract Purify 9. Purify Product (Chromatography/Distillation) Extract->Purify

References

Technical Support Center: Achieving High-Purity Dimethyl 2-Propylmalonate for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of Dimethyl 2-propylmalonate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide detailed guidance on achieving the high purity required for pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthesis method for this compound?

A1: The most common and effective method for synthesizing this compound is the malonic ester synthesis.[1] This involves the alkylation of dimethyl malonate with a propyl halide, such as 1-bromopropane, in the presence of a suitable base like sodium hydride or potassium carbonate.[1]

Q2: What are the critical parameters to control during the synthesis to ensure high yield and purity?

A2: Key parameters include the choice of base, reaction temperature, and the stoichiometry of the reactants. The base should be strong enough to deprotonate dimethyl malonate effectively. Temperature control is crucial to prevent side reactions. Using a slight excess of dimethyl malonate can help minimize the formation of dialkylated byproducts.

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: Common impurities include unreacted dimethyl malonate, the dialkylation byproduct (dimethyl 2,2-dipropylmalonate), and residual solvents from the reaction and workup. Depending on the reaction conditions, side-products from elimination reactions of the propyl halide can also be present.

Q4: What are the typical purity requirements for this compound intended for pharmaceutical use?

A4: For use as a pharmaceutical intermediate, the purity of this compound should generally be high, often exceeding 99%. According to the International Council for Harmonisation (ICH) guidelines, any impurity present at a level greater than 0.1% should be identified and characterized.

Q5: Which analytical techniques are most suitable for assessing the purity of this compound?

A5: Gas Chromatography with a Flame Ionization Detector (GC-FID) is a widely used and effective method for quantifying the purity of volatile compounds like this compound.[2] High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed for impurity profiling, particularly for less volatile impurities.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation and identification of impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete deprotonation of dimethyl malonate. 2. Insufficient reaction time or temperature. 3. Loss of product during workup.1. Ensure the base is fresh and of appropriate strength. Consider using a stronger base like sodium hydride. 2. Monitor the reaction by TLC or GC to determine the optimal reaction time. Gradually increase the temperature if the reaction is sluggish. 3. Perform extractions with care and ensure complete phase separation.
Presence of Significant Amounts of Unreacted Dimethyl Malonate 1. Insufficient amount of base or propyl halide. 2. Poor quality of the alkylating agent.1. Use a slight excess of the base and ensure at least a stoichiometric equivalent of the propyl halide. 2. Verify the purity of the 1-bromopropane before use.
High Levels of Dialkylated Impurity (Dimethyl 2,2-dipropylmalonate) 1. Use of excess propyl halide. 2. Rapid addition of the alkylating agent.1. Use a slight excess of dimethyl malonate relative to the propyl halide. 2. Add the 1-bromopropane dropwise to the reaction mixture to maintain a low concentration of the alkylating agent.
Product is Contaminated with Residual Solvents Incomplete removal of solvents during the workup and purification steps.1. After extraction, ensure the organic layer is thoroughly dried using a suitable drying agent (e.g., anhydrous magnesium sulfate). 2. When using a rotary evaporator, ensure sufficient time and appropriate temperature and pressure to remove all volatile solvents. 3. For high-boiling point solvents, consider purification by fractional distillation.
Poor Separation During Purification by Fractional Distillation The boiling points of the product and impurities are too close for effective separation with a simple distillation setup.1. Use a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[5] 2. Control the heating rate to ensure a slow and steady distillation. 3. Insulate the distillation column to maintain the temperature gradient.[5]
Tailing of Peaks in GC Analysis 1. Active sites on the GC column. 2. Sample overloading.1. Use a deactivated column or a column with a suitable stationary phase. 2. Inject a smaller volume of the sample or dilute the sample before injection.

Experimental Protocols

Synthesis of this compound via Malonic Ester Synthesis

Materials:

  • Dimethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Bromopropane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer.

  • In the flask, place sodium hydride (1.1 equivalents) and wash it with anhydrous hexane to remove the mineral oil. Carefully decant the hexane.

  • Add anhydrous diethyl ether or THF to the flask to create a slurry of sodium hydride.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add dimethyl malonate (1.0 equivalent) dropwise from the dropping funnel to the stirred slurry over 30 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add 1-bromopropane (1.05 equivalents) dropwise from the dropping funnel over 30 minutes.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

Purification of this compound

Method A: Fractional Distillation

  • Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.[5]

  • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Heat the flask gently. The vapor will begin to rise through the fractionating column.

  • Maintain a slow and steady distillation rate by carefully controlling the heat.

  • Collect the fraction that distills at the boiling point of this compound (approximately 208-210 °C at atmospheric pressure). Discard the initial lower-boiling fraction and the higher-boiling residue.

Method B: Silica Gel Chromatography

  • Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC or GC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Purity Analysis

Method A: Gas Chromatography with Flame Ionization Detector (GC-FID)

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate.

Method B: High-Performance Liquid Chromatography (HPLC) with UV Detection

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile.

    • Start with a higher percentage of water and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Typical Purity Achieved (%) Advantages Disadvantages
Fractional Distillation > 99.0- Scalable for large quantities. - Effective for removing non-volatile impurities and solvents.- Less effective for separating impurities with close boiling points. - Potential for thermal degradation of the product.
Silica Gel Chromatography > 99.5- High resolution for separating closely related impurities. - Can be performed at room temperature.- Can be time-consuming and requires larger volumes of solvent. - Not as easily scalable as distillation.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis reagents Dimethyl Malonate + 1-Bromopropane + Base (NaH) reaction Alkylation Reaction (Malonic Ester Synthesis) reagents->reaction crude_product Crude Dimethyl 2-propylmalonate reaction->crude_product distillation Fractional Distillation crude_product->distillation chromatography Silica Gel Chromatography crude_product->chromatography gc_fid GC-FID distillation->gc_fid hplc_uv HPLC-UV distillation->hplc_uv chromatography->gc_fid chromatography->hplc_uv pure_product High-Purity Dimethyl 2-propylmalonate (>99%) gc_fid->pure_product hplc_uv->pure_product

Caption: Workflow for the synthesis, purification, and analysis of high-purity this compound.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield? start->low_yield high_impurities High Impurities? start->high_impurities low_yield->high_impurities No solution1 Check Base Quality & Reaction Time/Temp low_yield->solution1 Yes unreacted_sm Unreacted Starting Material? high_impurities->unreacted_sm Yes solution4 Optimize Purification (Fractional Distillation or Chromatography) high_impurities->solution4 No dialkylation Dialkylation? unreacted_sm->dialkylation No solution2 Adjust Stoichiometry (Excess Malonate) unreacted_sm->solution2 Yes solution3 Slow Addition of Alkyl Halide dialkylation->solution3 Yes dialkylation->solution4 No

References

Technical Support Center: Hydrolysis of Malonate Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the hydrolysis of malonate esters. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the hydrolysis of malonate esters?

A1: Researchers often face several key challenges during the hydrolysis of malonate esters:

  • Incomplete Hydrolysis: The reaction may not proceed to completion, leaving starting material or partially hydrolyzed intermediates.

  • Uncontrolled Decarboxylation: The resulting malonic acid derivative can easily lose CO2, especially at elevated temperatures, leading to an undesired product.[1][2][3][4]

  • Selective Monohydrolysis: Achieving the hydrolysis of only one of the two ester groups to form a half-ester can be difficult to control.[5]

  • Steric Hindrance: Bulky substituents on the malonate backbone or the ester groups can significantly slow down or prevent hydrolysis.[6][7][8]

  • Side Reactions: Undesired reactions such as transesterification can occur, particularly when using an alkoxide base that doesn't match the ester's alcohol group.[9]

Q2: How can I favor monohydrolysis over complete hydrolysis?

A2: Selective monohydrolysis to obtain the half-ester requires careful control of reaction conditions. Key strategies include:

  • Stoichiometry: Use a limited amount of the hydrolyzing agent (e.g., 0.8-1.2 equivalents of aqueous KOH).[5]

  • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C) to slow down the rate of the second hydrolysis step.[5]

  • Co-solvents: Employing co-solvents like THF or acetonitrile can improve selectivity.[5] Increased hydrophobicity of the substrate has also been observed to enhance selectivity for monohydrolysis.[5]

Q3: What conditions promote decarboxylation, and how can I avoid it?

A3: Decarboxylation is the loss of CO2 from the malonic acid product and is typically promoted by heat.[10] The reaction proceeds through a cyclic, concerted transition state.[4] To avoid decarboxylation:

  • Maintain Low Temperatures: Both the hydrolysis reaction and the work-up should be conducted at low temperatures if the dicarboxylic acid is the desired product.

  • Avoid Strong Acid and Heat: Acidic conditions and elevated temperatures significantly accelerate decarboxylation.[11][12] Vigorous hydrolysis with a mixture of aqueous HBr and AcOH at reflux has been shown to lead to complete decarboxylation.[2][3]

Troubleshooting Guides

Problem 1: Incomplete or Slow Hydrolysis

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting malonate ester remaining after the expected reaction time.

  • Low yield of the desired carboxylic acid product.

Possible Causes & Solutions:

CauseRecommended Solution
Steric Hindrance For sterically hindered esters that are resistant to saponification, consider using a non-aqueous medium such as NaOH in a MeOH/CH2Cl2 mixture at room temperature.[7][8] Alternative methods include using potassium tert-butoxide in DMSO.[8]
Insufficient Reagent Ensure a sufficient excess of the hydrolyzing agent (e.g., base or acid) is used for complete di-hydrolysis.
Low Reaction Temperature While low temperatures are used for selective monohydrolysis, complete hydrolysis may require higher temperatures (reflux).[6] However, be mindful of potential decarboxylation.
Poor Solubility The malonate ester may not be fully soluble in the reaction medium. Consider using a co-solvent (e.g., THF, acetonitrile) to improve solubility.[5]
Catalyst Inefficiency (Acid Hydrolysis) For acid-catalyzed hydrolysis, a prolonged induction period can occur. The addition of a small amount of the final malonic acid product or a mono-ester at the start of the reaction can significantly reduce the reaction time.[13]
Problem 2: Unintended Decarboxylation

Symptoms:

  • The primary product isolated is the decarboxylated version of the expected malonic acid.

  • Gas evolution (CO2) is observed during the reaction or work-up.

Possible Causes & Solutions:

CauseRecommended Solution
High Reaction Temperature Avoid heating the reaction mixture if the dicarboxylic acid is the target. Perform the hydrolysis at room temperature or below.
Acidic Work-up at Elevated Temperature During the acidification step of a basic hydrolysis, perform the neutralization at low temperatures (e.g., in an ice bath) to prevent acid-catalyzed decarboxylation.
Substrate Susceptibility Malonic acids with strong electron-withdrawing groups, such as 2-(perfluorophenyl)malonic acid, can be unexpectedly thermally unstable and prone to decarboxylation even under milder conditions.[2][3] In such cases, isolating the dicarboxylic acid may be extremely challenging.

Experimental Protocols

Protocol 1: Selective Monohydrolysis of Diethyl Malonate

This protocol is adapted from a general method for the highly efficient selective monohydrolysis of dialkyl malonates.[5]

  • Reaction Setup: Dissolve diethyl malonate (1.0 equiv) in tetrahydrofuran (THF) or acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a pre-cooled aqueous solution of potassium hydroxide (KOH, 0.8-1.2 equiv) dropwise to the stirred solution.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with a cooled, dilute acid (e.g., HCl) to a neutral or slightly acidic pH.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by chromatography if necessary.

Protocol 2: Hydrolysis of a Sterically Hindered Malonate Ester

This protocol is based on a method for the saponification of hindered esters in a non-aqueous medium.[7][8]

  • Reagent Preparation: Prepare a 0.3 N solution of sodium hydroxide (NaOH) in a 1:9 (v/v) mixture of methanol (MeOH) and dichloromethane (CH2Cl2).

  • Reaction: To a solution of the hindered malonate ester (1.0 equiv) in the NaOH/MeOH/CH2Cl2 solution, stir the mixture at room temperature.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. Reaction times can vary from minutes to a few hours.[8]

  • Work-up: Upon completion, the precipitated sodium carboxylate can be separated by filtration. Alternatively, the mixture can be acidified, and the carboxylic acid can be extracted with an organic solvent.

Visualizations

Hydrolysis_Mechanism cluster_saponification Saponification (Basic Hydrolysis) cluster_acid_hydrolysis Acid-Catalyzed Hydrolysis MalonateEster R'OOC-CH(R)-COOR' Diethyl Malonate Tetrahedral1 R'OOC-CH(R)-C(O⁻)(OH)(OR') Tetrahedral Intermediate MalonateEster->Tetrahedral1 1. OH⁻ Attack MonoAcidSalt R'OOC-CH(R)-COO⁻ Carboxylate Salt Tetrahedral1->MonoAcidSalt 2. Loss of OR'⁻ MalonicAcid R'OOC-CH(R)-COOH Malonic Acid Half-Ester MonoAcidSalt->MalonicAcid 3. H₃O⁺ Work-up MalonateEster2 R'OOC-CH(R)-COOR' Diethyl Malonate ProtonatedEster R'OOC-CH(R)-C(OH)⁺(OR') Protonated Ester MalonateEster2->ProtonatedEster 1. H⁺ Protonation Tetrahedral2 R'OOC-CH(R)-C(OH)₂(OR') Tetrahedral Intermediate ProtonatedEster->Tetrahedral2 2. H₂O Attack MalonicAcid2 R'OOC-CH(R)-COOH Malonic Acid Half-Ester Tetrahedral2->MalonicAcid2 3. Loss of R'OH, -H⁺

Caption: General mechanisms for basic (saponification) and acid-catalyzed hydrolysis of a malonate ester.

Troubleshooting_Workflow cluster_incomplete Incomplete Reaction cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_wrong_product Incorrect Product cluster_solutions_wrong_product Solutions for Incorrect Product Start Start Hydrolysis CheckCompletion Reaction Complete? Start->CheckCompletion StericHindrance Steric Hindrance? CheckCompletion->StericHindrance No CheckProduct Desired Product Formed? CheckCompletion->CheckProduct Yes Solubility Solubility Issue? StericHindrance->Solubility No AltMethod Use Non-Aqueous Method StericHindrance->AltMethod Yes Temp Temperature Too Low? Solubility->Temp No CoSolvent Add Co-Solvent Solubility->CoSolvent Yes IncreaseTemp Increase Temperature Temp->IncreaseTemp Yes End Successful Hydrolysis AltMethod->End CoSolvent->End IncreaseTemp->End Decarboxylation Decarboxylation Occurred? CheckProduct->Decarboxylation No CheckProduct->End Yes Monohydrolysis Only Monohydrolysis? Decarboxylation->Monohydrolysis No LowerTemp Lower Reaction/Work-up Temp Decarboxylation->LowerTemp Yes IncreaseBase Increase Base Equiv. & Time Monohydrolysis->IncreaseBase Yes LowerTemp->End IncreaseBase->End

Caption: A troubleshooting workflow for common issues in malonate ester hydrolysis.

References

Technical Support Center: Optimizing Decarboxylation of Malonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of decarboxylation for malonic acid derivatives.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the decarboxylation of malonic acid derivatives, providing potential causes and solutions in a clear question-and-answer format.

Q1: My decarboxylation reaction is slow or incomplete. What are the common causes and how can I improve the reaction rate and yield?

A1: Slow or incomplete decarboxylation is a frequent issue. Several factors can contribute to this problem. Consider the following troubleshooting steps:

  • Inadequate Temperature: Thermal decarboxylation often requires high temperatures, sometimes up to 200°C.[1] Ensure your reaction is heated sufficiently. For thermally sensitive substrates, consider alternative methods.

  • Solvent Choice: The solvent plays a critical role.[2] For thermal decarboxylations, high-boiling solvents like xylene, aniline, or quinoline are often used.[1] In some cases, solvent-free microwave-assisted methods can significantly accelerate the reaction.[1] For photoredox catalysis, trifluoroethanol (TFE) has been shown to improve substrate compatibility and reaction efficiency.[3][4]

  • Inefficient Hydrolysis: If starting from a malonic ester, incomplete hydrolysis to the malonic acid will prevent decarboxylation. Ensure the saponification step is complete before attempting decarboxylation.[5][6][7]

  • Catalyst Issues: If using a catalyzed method, ensure the catalyst is active and used in the correct amount. For instance, in photoredox catalysis, the photocatalyst's excited state must be efficiently quenched by the carboxylate.[3]

Q2: I am observing significant byproduct formation in my reaction. What are the likely side reactions and how can I minimize them?

A2: Byproduct formation can significantly lower the yield and purity of your desired product. Common side reactions include:

  • Polymerization: For certain substrates, such as methylidene malonic acids, polymerization can be a significant competing reaction, especially at elevated temperatures.[8]

  • Retro-Michael Fragmentation: In specific molecular scaffolds, retro-Michael fragmentation can occur, leading to undesired byproducts.[9]

  • Racemization: For chiral compounds, harsh acidic conditions or prolonged reaction times can lead to racemization.[10]

To minimize side reactions, consider the following:

  • Milder Reaction Conditions: Employing milder methods can prevent unwanted side reactions. For example, using N,N'-carbonyldiimidazole (CDI) allows for decarboxylation at room temperature.[1][11]

  • Reaction Time Optimization: Monitor the reaction progress and stop it once the starting material is consumed to avoid the formation of degradation products.[10]

  • Alternative Methods: If one method consistently produces byproducts, switching to a different strategy, such as photoredox catalysis or microwave-assisted synthesis, may be beneficial.[1][3]

Q3: I am working with a substrate that is sensitive to high temperatures or harsh acidic/basic conditions. What are some milder decarboxylation methods I can use?

A3: Several methods are available for decarboxylation under milder conditions:

  • Krapcho Decarboxylation: This method is particularly useful for esters with a beta-electron-withdrawing group and can be performed under near-neutral conditions, making it suitable for base-sensitive compounds.[12][13][14] It typically involves heating in a dipolar aprotic solvent like DMSO with a salt such as LiCl or NaCl.[12]

  • Photoredox Catalysis: This technique uses a photocatalyst to enable decarboxylation at room temperature under visible light irradiation, offering a very mild alternative.[3][4][11][15]

  • N,N'-Carbonyldiimidazole (CDI) Mediated Decarboxylation: Malonic acid derivatives can undergo decarboxylation at room temperature in the presence of CDI.[1][11]

Q4: Can I perform the hydrolysis of my malonic ester and the subsequent decarboxylation in a single step?

A4: Yes, one-pot hydrolysis and decarboxylation procedures are well-established and can improve overall efficiency.[11] This is often achieved by performing the hydrolysis under acidic conditions (e.g., with aqueous HCl) and then heating the reaction mixture to effect decarboxylation.[7][10] Microwave-assisted methods have also been developed for convenient one-pot carbon-chain extension of carboxylic acids, where LiCl can play a dual role in both decarboxylation and ester hydrolysis under neutral conditions.[11]

Data Presentation

The following tables summarize quantitative data for various decarboxylation methods to facilitate comparison.

Table 1: Microwave-Assisted Decarboxylation of Malonic Acid Derivatives[1]

SubstratePower (W)Time (min)Temperature (°C)Yield (%)
2,2-dipropylmalonic acid20010180-19097
2-ethyl-2-phenylmalonic acid2003180-19095
2-benzyl-2-methylmalonic acid2005180-19092
2,2-dibenzylmalonic acid2008180-19082

Table 2: Optimization of Krapcho-type Decarboxylation[16]

EntryConditionsTime (h)Yield (%)
1LiCl, H2O, DMSO, 130°C470
26M HCl, reflux0.5complex mixture

Experimental Protocols

This section provides detailed methodologies for key decarboxylation experiments.

Protocol 1: General Procedure for Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation [1]

  • Place the malonic acid derivative (1 mmol) into an open vessel suitable for microwave synthesis.

  • Irradiate the sample in a microwave reactor at 200 W.

  • Maintain the temperature between 180-190°C.

  • Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 3 to 10 minutes.

  • Upon completion, the product is typically obtained in a pure form without the need for further workup.

Protocol 2: General Procedure for Photoredox-Catalyzed Hydrodecarboxylation [3][4][15]

  • To an oven-dried vial, add the malonic acid derivative (0.2 mmol), the acridinium photocatalyst (1 mol%), and phenyldisulfide (20 mol%).

  • Add trifluoroethanol (TFE) as the solvent (to make a 0.3 M solution).

  • Add N,N-diisopropylethylamine (Hünig's base, 1.2 equiv).

  • Seal the vial and irradiate with a suitable light source (e.g., blue LEDs) with stirring.

  • Monitor the reaction by TLC or LC-MS. Alkyl-substituted malonic acids may require prolonged reaction times.

  • Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Protocol 3: Krapcho Decarboxylation [12][17]

  • To a round-bottom flask, add the malonic ester derivative (1 mmol), lithium chloride (2 equiv), and dimethyl sulfoxide (DMSO) to create a solution.

  • Add a small amount of water (2 equiv).

  • Heat the reaction mixture to a high temperature (typically around 150°C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography or distillation.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting.

Decarboxylation_Workflow Start Start with Malonic Acid Derivative Method_Selection Select Decarboxylation Method Start->Method_Selection Thermal Thermal/Microwave Method_Selection->Thermal High Temp Tolerant Krapcho Krapcho Method_Selection->Krapcho Base Sensitive Photoredox Photoredox Method_Selection->Photoredox Temp/Harsh Condition Sensitive Reaction_Setup Set up Reaction Thermal->Reaction_Setup Krapcho->Reaction_Setup Photoredox->Reaction_Setup Monitoring Monitor Progress (TLC/GC-MS) Reaction_Setup->Monitoring Workup Workup & Purification Monitoring->Workup Product Final Product Workup->Product

Caption: General experimental workflow for decarboxylation.

Troubleshooting_Logic cluster_incomplete Troubleshooting Incomplete Reaction cluster_byproducts Troubleshooting Byproduct Formation cluster_low_yield Troubleshooting Low Yield Problem Problem Encountered Incomplete_Reaction Incomplete Reaction Problem->Incomplete_Reaction Byproducts Byproduct Formation Problem->Byproducts Low_Yield Low Yield Problem->Low_Yield Check_Temp Increase Temperature/Power Incomplete_Reaction->Check_Temp Change_Solvent Change Solvent Incomplete_Reaction->Change_Solvent Check_Hydrolysis Ensure Complete Hydrolysis Incomplete_Reaction->Check_Hydrolysis Check_Catalyst Check Catalyst Activity Incomplete_Reaction->Check_Catalyst Milder_Conditions Use Milder Conditions (e.g., CDI) Byproducts->Milder_Conditions Optimize_Time Optimize Reaction Time Byproducts->Optimize_Time Change_Method Change Decarboxylation Method Byproducts->Change_Method Purification Optimize Purification Low_Yield->Purification Revisit_Conditions Re-evaluate Reaction Conditions Low_Yield->Revisit_Conditions

References

Technical Support Center: Scale-Up Production of Dimethyl 2-Propylmalonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up production of Dimethyl 2-propylmalonate.

Troubleshooting Guides

Unexpected challenges can arise during the scale-up of chemical syntheses. This section provides a guide to common issues encountered during the production of this compound, their potential causes, and recommended solutions.

Table 1: Troubleshooting Common Issues in this compound Synthesis

Problem Potential Cause Recommended Solution Expected Outcome
Low Yield of this compound Incomplete reaction due to insufficient base.Ensure at least one molar equivalent of a strong base (e.g., sodium ethoxide, sodium hydride) is used relative to dimethyl malonate.Increased conversion of starting material and higher product yield.
Low reaction temperature leading to slow reaction kinetics.Increase the reaction temperature to the optimal range for the chosen solvent and base (typically 50-80°C).Accelerated reaction rate and improved yield within a shorter timeframe.
Poor quality of starting materials (e.g., wet solvent, impure dimethyl malonate or propyl halide).Use anhydrous solvents and ensure the purity of reactants through appropriate analytical techniques (e.g., GC, Karl Fischer titration).Minimized side reactions and improved product purity and yield.
High Levels of Dialkylation Product (Dimethyl 2,2-dipropylmalonate) Excess propyl halide used.Use a slight excess of dimethyl malonate relative to the propyl halide (e.g., 1.1:1 molar ratio).[1]Reduced formation of the dialkylated byproduct, leading to higher purity of the desired mono-alkylated product.
High reaction temperature favoring over-alkylation.Maintain a moderate reaction temperature and monitor the reaction progress closely to stop it once the desired conversion is reached.Minimized dialkylation and improved selectivity for the mono-propylated product.
Concentrated reaction mixture.Use an appropriate amount of solvent to maintain a suitable concentration that disfavors multiple alkylations on the same molecule.Improved selectivity and easier temperature control.
Presence of Unreacted Dimethyl Malonate in Final Product Insufficient amount of propyl halide.Use a slight excess of the propyl halide (e.g., 1:1.05 molar ratio of dimethyl malonate to propyl halide) if dialkylation is not a major concern.Drives the reaction towards completion, reducing the amount of unreacted starting material.
Short reaction time.Increase the reaction time and monitor the disappearance of the starting material by an appropriate analytical method (e.g., GC).Ensures the reaction proceeds to completion, maximizing the conversion of dimethyl malonate.
Difficulties in Product Purification Close boiling points of this compound and byproducts.Employ fractional distillation with a high-efficiency column to achieve good separation.Improved purity of the final product.
Formation of azeotropes.Consider alternative purification methods such as column chromatography for smaller scales or extractive distillation for larger scales.Effective separation and high-purity product.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the scale-up production of this compound.

1. What is the most common industrial synthesis route for this compound?

The most prevalent method for industrial production is the malonic ester synthesis.[2][3] This involves the alkylation of dimethyl malonate with a propyl halide (commonly 1-bromopropane or 1-chloropropane) in the presence of a suitable base.[2][3]

2. Which base is recommended for the scale-up production?

Sodium ethoxide and sodium hydride are commonly used strong bases for this reaction.[3] Potassium carbonate can also be employed, often in conjunction with a phase-transfer catalyst to enhance its reactivity.[3] The choice of base can depend on factors like cost, safety, and ease of handling on a large scale.

3. How can the formation of the dialkylated byproduct, Dimethyl 2,2-dipropylmalonate, be minimized?

Controlling the stoichiometry of the reactants is crucial. Using a slight excess of dimethyl malonate can help to reduce the likelihood of a second alkylation occurring on the already-propylated malonate.[1] Additionally, maintaining a moderate reaction temperature and avoiding prolonged reaction times can improve the selectivity for the desired mono-alkylated product.

4. What are the key safety considerations for the scale-up production of this compound?

  • Handling of Bases: Strong bases like sodium hydride and sodium ethoxide are highly reactive and require careful handling in an inert atmosphere to prevent fires.

  • Alkylating Agents: Propyl halides are alkylating agents and should be handled with appropriate personal protective equipment to avoid exposure.

  • Exothermic Reaction: The alkylation reaction can be exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.

  • Solvent Handling: The use of flammable organic solvents necessitates appropriate ventilation and explosion-proof equipment.

5. What are the typical purification methods used at an industrial scale?

Fractional distillation under reduced pressure is the most common method for purifying this compound on a large scale. The efficiency of the distillation column is critical for separating the product from unreacted starting materials and the dialkylated byproduct.

Experimental Protocols

Key Experiment: Alkylation of Dimethyl Malonate

Objective: To synthesize this compound via the alkylation of dimethyl malonate with 1-bromopropane using sodium ethoxide as the base.

Materials:

  • Dimethyl malonate

  • 1-Bromopropane

  • Sodium ethoxide

  • Anhydrous ethanol

  • Toluene

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: A suitable reactor is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a temperature probe, and is maintained under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Anhydrous ethanol is charged into the reactor, followed by the careful addition of sodium ethoxide. The mixture is stirred until the sodium ethoxide is fully dissolved.

  • Enolate Formation: Dimethyl malonate is added dropwise to the sodium ethoxide solution while maintaining the temperature below 30°C. The mixture is then stirred for 1 hour at room temperature to ensure complete formation of the enolate.

  • Alkylation: 1-Bromopropane is added dropwise to the reaction mixture, and the temperature is gradually increased to reflux (approximately 70-80°C). The reaction is monitored by gas chromatography (GC) until the consumption of dimethyl malonate is complete (typically 4-6 hours).

  • Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between toluene and water. The aqueous layer is extracted with toluene. The combined organic layers are washed with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to obtain the final product with high purity.

Visualizations

Signaling Pathways and Workflows

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification raw_materials Raw Materials (Dimethyl Malonate, Propyl Halide, Base, Solvent) qc_check Quality Control (Purity, Moisture) raw_materials->qc_check reactor_setup Reactor Setup (Inert Atmosphere) qc_check->reactor_setup enolate_formation Enolate Formation (Base + Dimethyl Malonate) reactor_setup->enolate_formation alkylation Alkylation (Addition of Propyl Halide) enolate_formation->alkylation reaction_monitoring Reaction Monitoring (GC Analysis) alkylation->reaction_monitoring workup Aqueous Work-up (Quenching, Extraction) reaction_monitoring->workup solvent_removal Solvent Removal (Evaporation) workup->solvent_removal distillation Fractional Distillation (Vacuum) solvent_removal->distillation final_product Final Product (this compound) distillation->final_product Reaction_Pathway cluster_reactants Reactants dimethyl_malonate Dimethyl Malonate enolate Malonate Enolate dimethyl_malonate->enolate + Base - H+ dimethyl_propylmalonate This compound (Product) enolate->dimethyl_propylmalonate + Propyl Halide - Halide propyl_halide Propyl Halide dialkylated_product Dimethyl 2,2-dipropylmalonate (Byproduct) dimethyl_propylmalonate->dialkylated_product + Base, + Propyl Halide (Side Reaction)

References

optimizing catalyst and solvent conditions for Dimethyl 2-propylmalonate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Dimethyl 2-propylmalonate. Our aim is to facilitate the optimization of catalyst and solvent conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the malonic ester synthesis, which involves the alkylation of dimethyl malonate.[1][2] This process typically uses a base to deprotonate dimethyl malonate, forming a nucleophilic enolate. This enolate then reacts with a propyl halide, such as 1-bromopropane or 1-chloropropane, in an SN2 reaction to yield this compound.[1]

Q2: Which bases are typically used for this synthesis?

A2: Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium ethoxide.[3] The choice of base can influence the reaction rate and selectivity. Stronger bases like NaH can lead to faster reactions but may also promote side reactions if not controlled properly. Potassium carbonate is a milder base that is often used in conjunction with a phase-transfer catalyst.[1][4]

Q3: What is the role of a phase-transfer catalyst (PTC) and when should I use one?

A3: A phase-transfer catalyst is used to facilitate the reaction between reactants that are in different phases (e.g., a solid inorganic base and an organic substrate in an organic solvent). PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) or crown ethers, help transport the anionic nucleophile from the solid or aqueous phase to the organic phase where the alkylating agent is. This can significantly increase the reaction rate. The use of a PTC is particularly beneficial when using solid bases like potassium carbonate.

Q4: How can I minimize the formation of the dialkylated byproduct, Dimethyl 2,2-dipropylmalonate?

A4: The formation of the dialkylated product is a common issue. To favor mono-alkylation, it is advisable to use an excess of dimethyl malonate relative to the propyl halide. Another strategy is the slow, continuous addition of the alkylating agent to the reaction mixture.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Deprotonation: The base used may be old, inactive, or not strong enough. For NaH, ensure it is fresh and handled under anhydrous conditions.1. Use fresh, high-quality base. If using NaH, wash it with dry hexane to remove mineral oil. Consider switching to a stronger base or using a co-solvent like DMF to enhance basicity.
2. Poor Quality Reagents: The dimethyl malonate or propyl halide may be impure or contain water.2. Use freshly distilled dimethyl malonate and propyl halide. Ensure all reagents and solvents are anhydrous, as water can quench the enolate.
3. Low Reaction Temperature: The reaction may be too slow at the current temperature.3. Gradually increase the reaction temperature. For K2CO3/DMF systems, temperatures around 110-120°C have been reported to be effective.[4]
4. Insufficient Reaction Time: The reaction may not have proceeded to completion.4. Monitor the reaction progress using TLC or GC. Extend the reaction time if necessary.
High Levels of Dialkylated Product 1. Stoichiometry: Using a 1:1 molar ratio or an excess of the propyl halide favors dialkylation.1. Use a molar excess of dimethyl malonate (e.g., 1.5 to 2 equivalents).
2. Rapid Addition of Alkylating Agent: A high local concentration of the propyl halide can lead to the dialkylation of the initially formed product.2. Add the propyl halide dropwise or via a syringe pump over an extended period.
Formation of Side Products (e.g., from elimination) 1. High Reaction Temperature: Elevated temperatures can promote the E2 elimination of the propyl halide, especially with stronger, more sterically hindered bases.1. Lower the reaction temperature. If using a strong base like sodium ethoxide, consider switching to a less hindered base or a milder base like K2CO3.
Reaction Stalls or is Incomplete 1. Poor Catalyst Activity: If using a PTC, it may be poisoned or used in an insufficient amount.1. Ensure the PTC is pure. Increase the catalyst loading, typically 1-5 mol% is used.
2. Poor Solubility: One of the reactants may not be sufficiently soluble in the chosen solvent.2. Consider a co-solvent or switch to a solvent that provides better solubility for all reactants, such as DMF or DMSO.

Data on Catalyst and Solvent Conditions

The following table summarizes various conditions reported for the alkylation of malonic esters. While not all examples are for the direct synthesis of this compound, they provide valuable insights for optimizing your reaction.

Substrate Alkylating Agent Base Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%) Reference/Notes
Diethyl Malonaten-Propyl ChlorideK2CO3TBAB (0.8 mol%)NMP110-1206~78[4] Delayed addition of PTC.
Diethyl MalonateBenzyl BromideNaH (1.2 eq)-DMF2318Low (unspecified)[3] Issue with dialkylation.
Dimethyl Malonate1-BromopropaneNaH-THFRefluxOvernight-General procedure.[1]
Diethyl Malonate1-BromobutaneK2CO318-crown-6-Gentle heating2-Phase-transfer catalyzed reaction.
tert-Butyl α-methylmalonateBenzyl Bromide50% KOHChiral PTC (10 mol%)Toluene-403075Enantioselective synthesis.[5]

Experimental Protocols

Protocol 1: Alkylation using Potassium Carbonate and a Phase-Transfer Catalyst in DMF

This protocol is adapted from a procedure for the synthesis of diethyl mono-n-propylmalonate and can be applied to dimethyl malonate.[4]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dimethylformamide (DMF), dimethyl malonate (1.0 eq), and potassium carbonate (1.2-1.5 eq).

  • Initial Reaction: Add 1-propyl bromide or chloride (1.1-1.3 eq) to the mixture.

  • Heating: Heat the reaction mixture to 110-120°C with vigorous stirring.

  • Catalyst Addition: After approximately 50-80% conversion of the dimethyl malonate (monitored by GC), add the phase-transfer catalyst (e.g., TBAB, 0.5-1 mol%).

  • Reaction Completion: Continue heating and stirring until the reaction is complete (typically 3-6 hours, monitor by GC).

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with DMF. Remove the DMF under reduced pressure. The residue can be further purified by distillation.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Dimethyl Malonate, Base (e.g., K2CO3), and Solvent (e.g., DMF) alkyl_halide Add Propyl Halide reagents->alkyl_halide Stir heating Heat to Target Temperature alkyl_halide->heating monitoring Monitor Conversion (e.g., by GC) heating->monitoring catalyst_add Add Phase-Transfer Catalyst (if applicable) monitoring->catalyst_add At 50-80% conversion completion Continue Heating until Completion monitoring->completion If no PTC catalyst_add->completion cool Cool to Room Temperature completion->cool filter Filter Inorganic Salts cool->filter concentrate Concentrate under Reduced Pressure filter->concentrate purify Purify by Distillation concentrate->purify

Caption: Experimental workflow for this compound synthesis.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Anhydrous? Fresh Base?) start->check_reagents check_conditions Review Reaction Conditions (Temp? Time?) start->check_conditions dialkylation High Dialkylation? start->dialkylation reagent_issue Use Fresh/Dry Reagents check_reagents->reagent_issue Poor Quality condition_issue Increase Temp/Time check_conditions->condition_issue Not Optimal adjust_stoichiometry Use Excess Malonate dialkylation->adjust_stoichiometry Yes slow_addition Slowly Add Propyl Halide dialkylation->slow_addition Yes solution Optimized Synthesis dialkylation->solution No reagent_issue->solution condition_issue->solution adjust_stoichiometry->solution slow_addition->solution

Caption: Troubleshooting decision tree for synthesis optimization.

References

Validation & Comparative

A Comparative Guide to Dimethyl 2-Propylmalonate and Diethyl 2-Propylmalonate in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between dimethyl and diethyl esters of 2-propylmalonic acid is a critical decision in the design of synthetic routes. This guide provides an objective comparison of Dimethyl 2-Propylmalonate and Diethyl 2-Propylmalonate, focusing on their performance in chemical synthesis, supported by their physical properties and detailed experimental protocols.

The selection of the appropriate malonic ester derivative is pivotal for optimizing reaction outcomes, particularly in terms of yield, reaction kinetics, and purification efficiency. Both this compound and Diethyl 2-Propylmalonate are valuable intermediates in organic synthesis, notably in the production of pharmaceuticals, such as the anticonvulsant Brivaracetam, as well as in the agrochemical and fragrance industries.[1][2][3] Their utility stems from the reactivity of the alpha-carbon, which can be readily alkylated, and the subsequent hydrolysis and decarboxylation of the ester groups to yield substituted carboxylic acids.[2][4]

Performance in Synthesis: A Comparative Overview

The primary method for synthesizing both this compound and Diethyl 2-Propylmalonate is the malonic ester synthesis.[2][3] This involves the alkylation of the corresponding dialkyl malonate with a propyl halide, typically in the presence of a base. While direct comparative studies with quantitative data on reaction performance under identical conditions are not extensively documented in publicly available literature, a qualitative comparison can be drawn based on general principles of organic chemistry and available data for similar reactions.

Key considerations include:

  • Steric Hindrance: The smaller size of the methyl group in this compound compared to the ethyl group in Diethyl 2-Propylmalonate may offer a slight advantage in reactions where steric hindrance is a limiting factor. This could potentially lead to faster reaction rates in the alkylation step.[1]

  • Hydrolysis and Decarboxylation: The rate of hydrolysis of the ester groups can differ. Generally, methyl esters can be more susceptible to hydrolysis than ethyl esters under certain conditions. The subsequent decarboxylation of the resulting malonic acid derivative is a crucial step.[2][4]

  • Purification: The difference in boiling points between the two compounds and their respective starting materials and byproducts can influence the ease of purification by distillation.[5]

Data Presentation: Physical and Chemical Properties

A clear understanding of the physical and chemical properties of these compounds and their precursors is essential for planning and executing synthetic procedures.

PropertyDimethyl Malonate (Starting Material)Diethyl Malonate (Starting Material)This compound (Product)Diethyl 2-Propylmalonate (Product)
CAS Number 108-59-8105-53-3[6]14035-96-2[2]2163-48-6[7]
Molecular Formula C₅H₈O₄[8]C₇H₁₂O₄[6]C₈H₁₄O₄[3]C₁₀H₁₈O₄[7]
Molecular Weight 132.11 g/mol [8]160.17 g/mol [6]174.19 g/mol [3]202.25 g/mol [7]
Boiling Point 180-181 °C199 °C[6]Not readily available221-222 °C
Density 1.156 g/mL at 25 °C1.055 g/cm³ at 20 °C[6]Not readily available0.987 g/mL at 25 °C
Solubility in Water Slightly soluble20 g/L at 20 °C[6]Not readily availableInsoluble[9]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and Diethyl 2-Propylmalonate via malonic ester synthesis. It is important to note that optimal conditions, including reaction times and temperatures, may vary and should be determined empirically.

Synthesis of this compound

This procedure is based on the general principles of malonic ester synthesis.[2]

Materials:

  • Dimethyl malonate

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • 1-Bromopropane

  • Anhydrous solvent (e.g., THF, DMF)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of the base (e.g., sodium hydride) in the anhydrous solvent.

  • Slowly add dimethyl malonate to the stirred suspension at a controlled temperature (e.g., 0 °C).

  • After the addition is complete, allow the mixture to stir until the evolution of hydrogen gas ceases (if using NaH), indicating the formation of the enolate.

  • Add 1-bromopropane dropwise to the reaction mixture.

  • After the addition, the reaction mixture is typically heated to reflux for several hours to ensure complete alkylation. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and quench it by the slow addition of water or a dilute acid solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Synthesis of Diethyl 2-Propylmalonate

This protocol is a standard procedure for the alkylation of diethyl malonate.[4]

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • 1-Iodopropane or 1-Bromopropane

  • Anhydrous ethanol

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add diethyl malonate dropwise with stirring.

  • After the formation of the sodium salt of diethyl malonate, add the propyl halide (e.g., 1-iodopropane) to the reaction mixture.

  • Heat the mixture to reflux for a period of time, monitoring the reaction by TLC or GC until the starting material is consumed.

  • After cooling, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure.

  • Purify the resulting Diethyl 2-Propylmalonate by fractional distillation under reduced pressure.

Mandatory Visualization

The following diagrams illustrate the key chemical transformations and workflows discussed in this guide.

Malonic_Ester_Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Dialkyl_Malonate Dialkyl Malonate (Dimethyl or Diethyl) Enolate Enolate Intermediate Dialkyl_Malonate->Enolate Deprotonation Base Base (e.g., NaH, NaOEt) Propyl_Halide Propyl Halide (e.g., 1-Bromopropane) Alkylated_Product Dialkyl 2-Propylmalonate (Dimethyl or Diethyl) Enolate_ref->Alkylated_Product SN2 Reaction Final_Product Pentanoic Acid Alkylated_Product_ref->Final_Product Hydrolysis & Decarboxylation Acid_Heat H₃O⁺, Heat

Caption: Workflow of the Malonic Ester Synthesis.

Logical_Comparison cluster_Dimethyl This compound cluster_Diethyl Diethyl 2-Propylmalonate Title Choice of Malonic Ester DM_Pros Potential Advantages: - Less steric hindrance - Potentially faster alkylation Title->DM_Pros DE_Pros Potential Advantages: - Common, well-documented procedures - Ethyl esters can be more stable Title->DE_Pros DM_Cons Potential Considerations: - Methyl esters may be more susceptible to hydrolysis DE_Cons Potential Considerations: - More steric hindrance - Potentially slower alkylation

Caption: Key considerations for choosing an ester.

Conclusion

Both this compound and Diethyl 2-Propylmalonate are effective reagents in the malonic ester synthesis for the introduction of a propyl group. The choice between them may be influenced by factors such as the scale of the reaction, the specific reaction conditions, and the desired purity of the final product. While the smaller methyl groups of this compound might offer a kinetic advantage in the alkylation step due to reduced steric hindrance, Diethyl 2-Propylmalonate is widely used and has a vast body of literature supporting its application. Ultimately, the optimal choice will depend on the specific requirements of the synthetic target and may necessitate empirical optimization of the reaction conditions.

References

analytical techniques for the quality control of Dimethyl 2-propylmalonate

Author: BenchChem Technical Support Team. Date: November 2025

An Essential Guide to the Analytical Techniques for Quality Control of Dimethyl 2-propylmalonate

For researchers, scientists, and professionals in drug development, ensuring the purity and quality of chemical intermediates is paramount. This compound is a key building block in the synthesis of various active pharmaceutical ingredients. This guide provides a comparative overview of the primary , complete with detailed experimental protocols and supporting data to aid in method selection and implementation.

Comparison of Analytical Techniques

The quality control of this compound primarily relies on chromatographic and spectroscopic techniques to determine purity and identify impurities. The most common methods include Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR). Each method offers distinct advantages and is suited for different aspects of quality assessment.

Analytical Technique Parameter Measured Typical Purity (%) Limit of Detection (LOD) Limit of Quantitation (LOQ) Throughput Instrumentation Cost
GC-FID Purity, Volatile Impurities>99~0.01%~0.05%HighModerate
HPLC-UV Purity, Non-volatile Impurities>99~0.01%~0.05%HighModerate to High
qNMR Absolute Purity, Structure Confirmation>99.5~0.1%~0.3%Low to ModerateHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific analysis of this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for assessing the purity of volatile compounds like this compound and for quantifying volatile impurities.

Methodology:

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at 10°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Quantification: Purity is determined by area normalization, assuming all components have a similar response factor. For higher accuracy, a reference standard of this compound should be used to calculate the relative response factors of impurities.

Potential Impurities to Monitor:

  • Dimethyl malonate (starting material): Unreacted starting material.

  • 1-bromopropane (reagent): Residual alkylating agent.

  • Dimethyl 2,2-dipropylmalonate: Product of dialkylation.

  • Solvent residues: From the synthesis and purification process.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is suitable for the analysis of this compound and is particularly useful for detecting non-volatile impurities.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Start with 60% A and 40% B.

    • Linearly increase to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of this compound in the mobile phase (initial conditions) at a concentration of about 0.5 mg/mL.

  • Quantification: Purity is calculated based on the area percentage of the main peak relative to the total peak area. Impurity standards should be used for accurate quantification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide a direct and highly accurate measurement of the absolute purity of this compound without the need for a specific reference standard of the analyte itself.

Methodology:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone. The internal standard should have a resonance that does not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., Chloroform-d, Acetone-d6).

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • NMR Acquisition Parameters:

    • A sufficient relaxation delay (D1) should be used (typically 5 times the longest T1 relaxation time of the signals of interest) to ensure full signal recovery.

    • Acquire a proton (¹H) NMR spectrum.

  • Data Processing and Calculation:

    • Integrate the well-resolved signals of both the analyte and the internal standard.

    • The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • subscripts 'analyte' and 'IS' refer to the analyte and internal standard, respectively.

Workflow and Data Visualization

The following diagrams illustrate the general workflow for the quality control of this compound and the logical relationship between the analytical techniques.

QC_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting cluster_3 Decision cluster_4 Outcome Sample Raw Material/Final Product (this compound) Preparation Sample Weighing & Dissolution Sample->Preparation GC_FID GC-FID Analysis (Purity, Volatile Impurities) Preparation->GC_FID Inject HPLC HPLC Analysis (Purity, Non-volatile Impurities) Preparation->HPLC Inject qNMR qNMR Analysis (Absolute Purity, Structural ID) Preparation->qNMR Analyze Data_Analysis Data Processing & Purity Calculation GC_FID->Data_Analysis HPLC->Data_Analysis qNMR->Data_Analysis Report Certificate of Analysis (CoA) Generation Data_Analysis->Report Decision Pass/Fail Report->Decision Release Product Release Decision->Release Pass Reject Further Investigation/ Rejection Decision->Reject Fail

Caption: Quality Control Workflow for this compound.

Technique_Comparison cluster_Purity Purity Assessment cluster_Impurity Impurity Profiling cluster_Identity Identity Confirmation QC_Goal Quality Control of This compound GC_Purity GC-FID (Area % Purity) QC_Goal->GC_Purity HPLC_Purity HPLC (Area % Purity) QC_Goal->HPLC_Purity NMR_Purity qNMR (Absolute Purity) QC_Goal->NMR_Purity GC_Impurity GC-FID (Volatile Impurities) QC_Goal->GC_Impurity HPLC_Impurity HPLC (Non-volatile Impurities) QC_Goal->HPLC_Impurity NMR_Identity NMR Spectroscopy (Structural Elucidation) QC_Goal->NMR_Identity

Caption: Relationship of Analytical Techniques in Quality Control.

quantitative analysis of Dimethyl 2-propylmalonate purity by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Quantitative Analysis of Dimethyl 2-Propylmalonate Purity: A Comparison of GC-MS and HPLC Methods

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like this compound is paramount. This guide provides a detailed comparison of two robust analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the quantitative analysis of this compound purity. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most suitable method for your analytical needs.

Identifying Potential Impurities

The synthesis of this compound typically proceeds via the malonic ester synthesis.[1][2] This synthetic route provides insight into potential process-related impurities that may be present in the final product. Key potential impurities include:

  • Dimethyl malonate: Unreacted starting material.

  • 1-bromopropane (or other propyl halides): Unreacted alkylating agent.

  • Dimethyl 2,2-dipropylmalonate: A potential by-product from over-alkylation.

  • Methyl 2-propylmalonate: A potential by-product from partial hydrolysis.

  • Solvent residues: Residual solvents used during the synthesis and purification process.

Quantitative Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[3][4][5] It offers high separation efficiency and definitive identification based on mass spectra.

Experimental Protocol for GC-MS Analysis

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) in a volumetric flask.

  • Prepare a series of calibration standards of this compound in the same solvent, covering a concentration range of 1-100 µg/mL.

  • An internal standard (e.g., dimethyl phthalate) can be added to both the sample and standard solutions to improve quantitative accuracy.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column.[6]

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Scan Range: m/z 40-400.

3. Data Analysis:

  • The purity of this compound is determined by the area percentage of the principal peak in the total ion chromatogram (TIC).

  • For quantitative analysis, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of this compound in the sample is then calculated from this curve.

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3][4][5]

Experimental Protocol for HPLC Analysis

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase in a volumetric flask.

  • Prepare a series of calibration standards of this compound in the mobile phase, covering a concentration range of 1-100 µg/mL.

2. HPLC Instrumentation and Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV detector at 210 nm.

3. Data Analysis:

  • The purity is determined by the area percentage of the main peak.

  • For quantification, a calibration curve is generated by plotting the peak area against the concentration of the calibration standards. The concentration of this compound in the sample is determined from this curve.

Comparison of GC-MS and HPLC Methods

The choice between GC-MS and HPLC depends on the specific requirements of the analysis. Below is a table summarizing the key performance parameters for each method based on typical experimental data.

ParameterGC-MSHPLC-UV
Linearity (R²) > 0.998> 0.999
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL
Precision (RSD) < 2%< 1.5%
Accuracy (Recovery) 98-102%99-101%
Analysis Time ~20 minutes~10 minutes
Compound Identification High (Mass Spectrum)Moderate (Retention Time)
Volatility Requirement Volatile/Semi-volatileNot required

Visualizing the Analytical Workflows

To better illustrate the experimental processes, the following diagrams created using Graphviz depict the workflows for both GC-MS and HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve standards Prepare Standards dissolve->standards inject Inject Sample standards->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect MS Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Purity integrate->quantify Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC gcms_adv Advantages: - High Sensitivity - Definitive Identification (MS) - Good for Volatile Impurities gcms_disadv Disadvantages: - Requires Volatility - Potential for Thermal Degradation hplc_adv Advantages: - Wide Applicability (Non-volatile) - High Precision - Shorter Analysis Time hplc_disadv Disadvantages: - Lower Sensitivity (UV) - Identification based on Rt analysis_goal Purity Analysis of This compound cluster_gcms cluster_gcms analysis_goal->cluster_gcms Choose for impurity identification cluster_hplc cluster_hplc analysis_goal->cluster_hplc Choose for routine quality control

References

A Comparative Guide to Analytical Methods for Dimethyl 2-propylmalonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of chemical intermediates is paramount. Dimethyl 2-propylmalonate, a key building block in the synthesis of various organic molecules, requires robust analytical methods for quality control and reaction monitoring. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques for the analysis of this compound, supported by experimental data from closely related compounds.

Methodology Comparison: HPLC vs. GC

The two primary chromatographic techniques suitable for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components in a liquid mobile phase. For a non-volatile compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the most probable mode of separation.

Gas Chromatography (GC) , on the other hand, is ideal for volatile and thermally stable compounds. This compound is amenable to GC analysis, often with detection by either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Below is a detailed comparison of hypothetical, yet experimentally grounded, methods for the analysis of this compound.

Table 1: HPLC Method Parameters for this compound Analysis
ParameterRecommended Conditions
Column C18 (Octadecyl-silica), 5 µm particle size, 4.6 x 150 mm
Mobile Phase Acetonitrile and Water (gradient or isocratic, e.g., 60:40 v/v) with 0.1% Formic Acid or Phosphoric Acid[1][2]
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at 210 nm[3]
Injection Volume 10 µL
Column Temperature 30 °C
Sample Preparation Dissolve in mobile phase or a compatible solvent.
Table 2: GC Method Parameters for this compound Analysis
ParameterRecommended Conditions
Column Fused silica capillary column, e.g., DB-1 or DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)[4]
Detector Temperature 280 °C (FID)
Sample Preparation Dissolve in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate). Derivatization is generally not required for this compound.

Experimental Protocols

Reverse-Phase HPLC Method

A reverse-phase HPLC method for this compound can be developed based on methods for similar compounds like dimethyl malonate.[2]

  • Preparation of Mobile Phase: Prepare a mobile phase consisting of a mixture of HPLC-grade acetonitrile and water (e.g., 60:40 v/v). Add 0.1% formic acid to the mobile phase and sonicate to degas.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions and record the chromatograms.

  • Quantification: Identify the peak corresponding to this compound based on the retention time of the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Gas Chromatography (GC-FID) Method

A GC-FID method is a reliable alternative for the quantification of this compound.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable volatile solvent like ethyl acetate. Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards.

  • GC Analysis: Set the GC instrument parameters as detailed in Table 2. Inject a fixed volume (e.g., 1 µL) of the standards and the sample into the GC.

  • Quantification: The quantification is based on the peak area of this compound. A calibration curve is generated by plotting the peak area versus the concentration of the standards. The concentration of the analyte in the sample is then determined from this curve.

Method Comparison Workflow

The following diagram illustrates the decision-making process and workflow for selecting and implementing an analytical method for this compound.

Method_Selection_Workflow start Start: Analyze Dimethyl 2-propylmalonate instrument_availability Assess Instrument Availability start->instrument_availability hplc_available HPLC Available? instrument_availability->hplc_available gc_available GC Available? instrument_availability->gc_available hplc_available->gc_available No develop_hplc Develop RP-HPLC Method hplc_available->develop_hplc Yes develop_gc Develop GC Method gc_available->develop_gc Yes no_suitable_method Re-evaluate or Outsource Analysis gc_available->no_suitable_method No hplc_protocol Follow HPLC Protocol: - C18 Column - ACN/Water Mobile Phase - UV Detection (210 nm) develop_hplc->hplc_protocol validate_method Validate Selected Method (Linearity, Accuracy, Precision) hplc_protocol->validate_method gc_protocol Follow GC Protocol: - Capillary Column (e.g., DB-5) - Temperature Programming - FID or MS Detection develop_gc->gc_protocol gc_protocol->validate_method routine_analysis Implement for Routine Analysis validate_method->routine_analysis

Caption: Workflow for analytical method selection.

Signaling Pathway for Method Choice

The choice of analytical technique can be visualized as a pathway dependent on sample characteristics and analytical requirements.

Method_Choice_Pathway cluster_input Sample & Analytical Needs cluster_decision Method Selection cluster_hplc HPLC Pathway cluster_gc GC Pathway Sample This compound Sample Volatility Is sample volatile and thermally stable? Sample->Volatility Requirements Requirements: - Purity Assay - Impurity Profiling - Quantification Requirements->Volatility HPLC HPLC Analysis Volatility->HPLC No (or for non-volatile matrix) GC GC Analysis Volatility->GC Yes RP_HPLC Reverse-Phase HPLC HPLC->RP_HPLC UV_Detection UV Detection RP_HPLC->UV_Detection GC_FID GC-FID for Quantification GC->GC_FID GC_MS GC-MS for Identification GC->GC_MS

Caption: Decision pathway for method selection.

References

A Comparative Guide to the Synthetic Routes of 2-Propylmalonic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-propylmalonic acid esters, valuable intermediates in the production of pharmaceuticals and other fine chemicals, can be achieved through several synthetic pathways. This guide provides a comparative analysis of the most common synthetic routes, offering detailed experimental protocols, quantitative data, and visual representations of the chemical processes to aid researchers in selecting the most suitable method for their applications.

Comparison of Synthetic Routes

The most prevalent and well-documented method for synthesizing 2-propylmalonic acid esters is the alkylation of a malonic acid ester, a specific example of the malonic ester synthesis. Alternative routes, such as the Knoevenagel condensation followed by reduction and the Michael addition, are theoretically plausible but less commonly employed for this specific target molecule. This comparison focuses on direct alkylation methods for which experimental data is available.

Synthetic Route Starting Materials Key Reagents & Conditions Yield (%) Advantages Disadvantages
Classical Alkylation Diethyl malonate, 1-Propyl bromideSodium ethoxide in ethanol, reflux70-75% (for isopropylation)Well-established, reliableUse of strong, moisture-sensitive base
Phase-Transfer Catalysis (PTC) Alkylation Diethyl malonate, 1-Propyl bromideK₂CO₃, Phase-transfer catalyst (e.g., TBAB), organic solvent, heatPotentially highMilder conditions, avoids strong basesRequires a catalyst, may need optimization

Experimental Protocols

Route 1: Classical Alkylation of Diethyl Malonate

This protocol is adapted from established malonic ester synthesis procedures.

Experimental Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring. The formation of the sodium salt of diethyl malonate may result in the formation of a precipitate.

  • Alkylation: Add 1-propyl bromide (1 equivalent) to the reaction mixture. Heat the mixture to reflux with continuous stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed by rotary evaporation. The crude product is purified by fractional distillation under reduced pressure to yield diethyl 2-propylmalonate.

Route 2: Phase-Transfer Catalyzed Alkylation of Diethyl Malonate

This method offers a milder alternative to the classical approach.

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate (1 equivalent), 1-propyl bromide (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 equivalents) in a suitable organic solvent (e.g., toluene or acetonitrile).

  • Reaction: Heat the mixture to 70-80°C with vigorous stirring. The reaction is typically complete within 4-8 hours. Monitor the reaction by TLC or gas chromatography (GC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with the solvent used for the reaction. Combine the filtrates and remove the solvent under reduced pressure. The resulting residue is then purified by fractional distillation under reduced pressure to afford the pure diethyl 2-propylmalonate.

Synthetic Pathway Visualizations

The following diagrams illustrate the chemical transformations in the described synthetic routes.

classical_alkylation diethyl_malonate Diethyl Malonate enolate Enolate Intermediate diethyl_malonate->enolate NaOEt, EtOH product Diethyl 2-Propylmalonate enolate->product propyl_bromide 1-Propyl Bromide propyl_bromide->product SN2 Attack

Caption: Classical Alkylation Pathway.

ptc_alkylation diethyl_malonate Diethyl Malonate enolate_complex [Enolate]⁻[Q]⁺ Complex diethyl_malonate->enolate_complex K₂CO₃, PTC product Diethyl 2-Propylmalonate enolate_complex->product propyl_bromide 1-Propyl Bromide propyl_bromide->product SN2 Attack

Caption: Phase-Transfer Catalysis Alkylation.

Conclusion

The synthesis of 2-propylmalonic acid esters is most reliably achieved through the alkylation of diethyl malonate. The classical method using sodium ethoxide is a well-established procedure with predictable yields.[1] However, the use of phase-transfer catalysis presents a more modern, milder, and potentially safer alternative that avoids the handling of sodium metal. The choice between these methods will depend on the specific requirements of the laboratory, including scale, available reagents, and safety considerations. While other synthetic strategies like Knoevenagel condensation and Michael addition are fundamental in organic chemistry, their application to the direct synthesis of 2-propylmalonic acid esters is not as straightforward or commonly reported in the literature.

References

comparative spectroscopic analysis of alkylated malonate esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, malonate esters are pivotal building blocks, particularly in the formation of carbon-carbon bonds. The alkylation of these esters is a cornerstone of synthetic organic chemistry, enabling the creation of a diverse array of substituted carboxylic acids and other valuable intermediates.[1][2] A thorough spectroscopic analysis is essential to confirm the structure and purity of these synthesized molecules. This guide provides a comparative overview of the key spectroscopic signatures of alkylated malonate esters using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with experimental data and protocols.

Comparative Spectroscopic Data

The following table summarizes key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for diethyl malonate and its representative alkylated derivatives. This data facilitates the identification and comparison of these compounds.

Compound NameAlkyl Group(s)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (C=O stretch, cm⁻¹)Mass Spec (Key m/z fragments)
Diethyl Malonate 1.28 (t, 6H, -CH₃), 3.39 (s, 2H, α-CH₂), 4.21 (q, 4H, -OCH₂)[3][4]14.0 (-CH₃), 41.5 (α-CH₂), 61.4 (-OCH₂), 167.1 (C=O)1733, 1751[5]160 (M⁺), 115 (M-OEt)⁺, 88, 60[6]
Diethyl Methylmalonate -CH₃1.19 (t, 6H, ester -CH₃), 1.32 (d, 3H, α-CH₃), 3.32 (q, 1H, α-CH), 4.12 (q, 4H, -OCH₂)[7]13.9 (ester -CH₃), 14.8 (α-CH₃), 46.5 (α-CH), 61.2 (-OCH₂), 170.2 (C=O)~1730-1750174 (M⁺), 129 (M-OEt)⁺, 101
Diethyl Ethylmalonate -CH₂CH₃0.85 (t, 3H, α-CH₂CH₃), 1.25 (t, 6H, ester -CH₃), 1.95 (quintet, 2H, α-CH₂CH₃), 3.19 (t, 1H, α-CH), 4.18 (q, 4H, -OCH₂)11.8 (α-CH₂CH₃), 14.1 (ester -CH₃), 22.9 (α-CH₂CH₃), 53.2 (α-CH), 61.1 (-OCH₂), 169.5 (C=O)1750[5]188 (M⁺), 143 (M-OEt)⁺, 115
Diethyl Dibromomalonate -Br, -Br1.35 (t, 6H, -CH₃), 4.38 (q, 4H, -OCH₂)13.8 (-CH₃), 36.7 (α-C), 64.0 (-OCH₂), 163.5 (C=O)1758[5]318 (M⁺), 273 (M-OEt)⁺, 239 (M-Br)⁺
Diethyl 2-(p-tolyl)malonate p-tolyl1.2 (t, 6H, ester -CH₃), 2.3 (s, 3H, aryl -CH₃), 4.2 (q, 4H, -OCH₂), 4.5 (s, 1H, α-CH), 7.1-7.2 (m, 4H, Ar-H)14.1 (ester -CH₃), 21.1 (aryl -CH₃), 57.0 (α-CH), 61.5 (-OCH₂), 129.5 (Ar-CH), 137.0 (Ar-C), 168.0 (C=O)Not specified250 (M⁺), 205 (M-OEt)⁺, 159 (M-Malonate)⁺[8][9]

Experimental Protocols

Detailed methodologies for the primary spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the alkylated malonate esters.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.[4]

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified malonate ester derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (¹H NMR):

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a ¹H spectrum with a spectral width of approximately 15 ppm, centered around 7 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Typically, 16-64 scans are sufficient for a high signal-to-noise ratio.

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

    • A pulse angle of 45 degrees and a relaxation delay of 2 seconds are commonly used.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and calibrate the chemical shift scale to the solvent peak or TMS (0 ppm).

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy
  • Objective: To identify key functional groups, particularly the ester carbonyl (C=O) groups.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation:

    • Neat Liquid: Place one drop of the liquid ester between two polished salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄) and place it in a liquid cell.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer (or salt plates/solvent).

    • Record the sample spectrum over a range of 4000-600 cm⁻¹.[10]

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

    • Identify the characteristic absorption bands, paying close attention to the C=O stretching region (1700-1800 cm⁻¹). Alkylation and substitution can influence the exact position and splitting of these bands.[5]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the esters, aiding in structural confirmation.

  • Instrumentation: A mass spectrometer, often coupled with a Gas Chromatography (GC-MS) system. Electron Impact (EI) is a common ionization method.

  • Sample Preparation (for GC-MS):

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

    • Inject a small volume (e.g., 1 µL) into the GC inlet.

  • Data Acquisition (EI-MS):

    • The sample is separated by the GC and introduced into the ion source of the mass spectrometer.

    • Electron impact ionization is typically performed at 70 eV.[8][9]

    • The mass analyzer scans a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Processing:

    • Identify the molecular ion peak (M⁺), if present. Aryl derivatives often show a more intense molecular ion than simple alkyl derivatives.[8][9]

    • Analyze the fragmentation pattern. A characteristic fragmentation for diethyl malonate derivatives is the loss of the diethyl malonate moiety (M-159) or an ethoxy group (M-45).[8]

Synthesis and Analysis Workflow

The general process for synthesizing and spectroscopically characterizing an alkylated malonate ester follows a logical progression from reaction to purification and finally to structural verification. The malonic ester synthesis involves deprotonation to form an enolate, followed by an SN2 reaction with an alkyl halide.[11]

G cluster_synthesis Synthesis cluster_analysis Purification & Analysis start Diethyl Malonate + Base (e.g., NaOEt) enolate Enolate Formation start->enolate Deprotonation alkylation Alkylation with Alkyl Halide (R-X) enolate->alkylation SN2 Attack product Crude Alkylated Malonate Ester alkylation->product purification Purification (e.g., Column Chromatography) product->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterization ir IR Spectroscopy purification->ir Characterization ms Mass Spectrometry purification->ms Characterization final_char Structural Confirmation nmr->final_char ir->final_char ms->final_char

References

A Comparative Guide to the Reactivity of Dimethyl vs. Diethyl Esters in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the formation of carbon-carbon bonds, the alkylation of esters is a cornerstone reaction. Among the various substrates utilized, dimethyl and diethyl esters, especially of malonic acid, are frequently employed. The choice between these two seemingly similar reagents can have subtle but significant implications for reaction outcomes. This guide provides an objective comparison of the reactivity of dimethyl versus diethyl esters in alkylation reactions, supported by theoretical principles and experimental context.

Executive Summary

The reactivity of dimethyl and diethyl esters in alkylation reactions is primarily influenced by two key factors: the acidity of the α-proton and steric hindrance around the reaction center. While the acidity of the α-protons in dimethyl malonate and diethyl malonate is comparable, the primary differentiator in their reactivity lies in the steric bulk of the ester's alkyl group. The smaller methyl groups of dimethyl esters present less steric hindrance, which can lead to faster reaction rates compared to the bulkier ethyl groups of diethyl esters. However, this increased reactivity can sometimes result in a higher propensity for side reactions, such as dialkylation.

Theoretical Framework: Acidity and Steric Effects

The alkylation of malonic esters proceeds via the formation of a resonance-stabilized enolate ion, which then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction.

Acidity of α-Protons

The acidity of the α-protons is a critical factor in the ease of enolate formation. The pKa values for the α-protons in both dimethyl malonate and diethyl malonate are quite similar, indicating that their acidity is not a major point of differentiation in their reactivity.

CompoundpKa
Dimethyl Malonate~13
Diethyl Malonate~13[1]

This similarity suggests that under identical basic conditions, the concentration of the enolate formed will be comparable for both esters.

Steric Hindrance

The size of the alkyl group on the ester functionality plays a significant role in the kinetics of the alkylation step. The ethyl group in diethyl esters is sterically more demanding than the methyl group in dimethyl esters. This increased steric bulk can hinder the approach of the enolate to the alkyl halide, potentially leading to a slower reaction rate. Conversely, the less hindered environment of the dimethyl ester enolate may facilitate a faster nucleophilic attack.

Logical Relationship of Reactivity Factors

G cluster_reactivity Factors Influencing Alkylation Reactivity cluster_comparison Dimethyl vs. Diethyl Ester Comparison Acidity (pKa) Acidity (pKa) Enolate Formation Enolate Formation Acidity (pKa)->Enolate Formation Determines ease of enolate generation Steric Hindrance Steric Hindrance Alkylation Rate Alkylation Rate Steric Hindrance->Alkylation Rate Influences speed of nucleophilic attack Enolate Formation->Alkylation Rate Higher concentration can increase rate Dimethyl Ester Dimethyl Ester Dimethyl Ester->Acidity (pKa) Similar Dimethyl Ester->Steric Hindrance Lower Diethyl Ester Diethyl Ester Diethyl Ester->Acidity (pKa) Similar Diethyl Ester->Steric Hindrance Higher

Caption: Factors influencing the alkylation reactivity of malonic esters.

Experimental Protocols

While direct comparative kinetic studies are not extensively available in the literature, a general protocol for the alkylation of malonic esters can be outlined. The following is a representative procedure that can be adapted for both dimethyl and diethyl malonate to compare their reactivity under identical conditions.

General Procedure for Alkylation of Malonic Esters:

  • Enolate Formation:

    • To a solution of sodium ethoxide (1.0 equivalent) in absolute ethanol, the malonic ester (dimethyl or diethyl malonate, 1.0 equivalent) is added dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • The mixture is stirred for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation:

    • The alkyl halide (e.g., benzyl bromide or n-butyl iodide, 1.0-1.1 equivalents) is added to the enolate solution at a controlled temperature (e.g., 0 °C or room temperature).

    • The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Analysis:

    • The crude product is purified by column chromatography on silica gel.

    • The yield of the mono-alkylated product is determined, and the extent of dialkylation can be assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

To perform a comparative study, all reaction parameters (temperature, concentration, stoichiometry, and reaction time) must be kept identical for both the dimethyl and diethyl ester reactions.

Experimental Workflow

G start Start enolate_formation Enolate Formation (NaOEt, EtOH) start->enolate_formation alkylation Alkylation (Alkyl Halide) enolate_formation->alkylation workup Aqueous Work-up & Extraction alkylation->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (Yield, Purity) purification->analysis end End analysis->end

References

A Comparative Guide to Validating the Structure of Novel Dimethyl 2-Propylmalonate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The rigorous confirmation of a molecule's chemical structure is a cornerstone of chemical research and development, particularly in the synthesis of novel compounds with potential therapeutic applications. For researchers, scientists, and drug development professionals working with new Dimethyl 2-propylmalonate derivatives, a multi-faceted analytical approach is essential to unambiguously determine their structure. This guide provides a comparative overview of the most effective spectroscopic and analytical methods for this purpose, complete with experimental data and detailed protocols.

Primary Analytical Techniques: A Comparative Overview

A combination of techniques is typically employed to provide orthogonal data, ensuring a comprehensive and accurate structural elucidation. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR Spectroscopy identifies the number of different types of protons, their electronic environment, and their proximity to other protons.

  • ¹³C NMR Spectroscopy determines the number and types of carbon atoms in the molecule.[1][2]

  • 2D NMR Techniques (COSY, HSQC, HMBC) are used to establish connectivity between atoms, revealing which protons are coupled to each other and which protons are attached to which carbons.

Data Comparison:

TechniqueInformation ProvidedExpected Chemical Shifts (δ) for this compound
¹H NMR Proton environment, integration (proton count), coupling~3.7 ppm (s, 6H, -OCH₃), ~3.4 ppm (t, 1H, -CH-), ~1.7 ppm (m, 2H, -CH₂-), ~0.9 ppm (t, 3H, -CH₃)
¹³C NMR Carbon environment and type~169 ppm (C=O), ~57 ppm (-CH-), ~52 ppm (-OCH₃), ~33 ppm (-CH₂-), ~14 ppm (-CH₃)
DEPT-135 Differentiates CH, CH₂, and CH₃ groupsCH and CH₃ signals positive, CH₂ signals negative
COSY H-H correlationsCorrelation between -CH- and adjacent -CH₂-, and between -CH₂- and terminal -CH₃
HSQC Direct C-H correlationsShows which protons are directly attached to which carbons
HMBC Long-range C-H correlations (2-3 bonds)Correlations from -OCH₃ protons to the carbonyl carbon
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and formula.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds, providing both retention time and mass spectral data.[3][4][5]

  • High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition and molecular formula.[6][7]

Data Comparison:

TechniqueInformation ProvidedExpected Data for this compound (C₈H₁₄O₄)
GC-MS Molecular weight and fragmentation patternMolecular Ion (M⁺) at m/z = 174. Fragmentation may show loss of -OCH₃ (m/z 143), -COOCH₃ (m/z 115).
HRMS (ESI-TOF) Exact mass and molecular formulaCalculated exact mass for [M+H]⁺: 175.0965. Calculated exact mass for [M+Na]⁺: 197.0784.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9] It is a rapid and simple technique for confirming the presence of key structural features.[9]

Data Comparison:

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)
C=O (Ester) Stretch1750-1735 (strong)
C-O (Ester) Stretch1300-1000 (strong)
C-H (sp³) Stretch3000-2850
C-H Bend1470-1350
Single-Crystal X-ray Crystallography

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the definitive, unambiguous three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[10][11][12][13] This method is considered the "gold standard" for structural determination.[14][15][16][17]

Data Comparison:

ParameterInformation Provided
Unit Cell Dimensions The size and shape of the repeating crystal lattice.
Space Group The symmetry of the crystal.
Atomic Coordinates The precise position of each atom in the unit cell.
Bond Lengths & Angles Definitive values for all chemical bonds and angles.
Absolute Configuration Can be determined for chiral molecules.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key experiments.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).[18] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrument Setup : Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to ensure homogeneity.[1]

  • Data Acquisition :

    • For ¹H NMR , acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and relaxation delay.

    • For ¹³C NMR , use a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A longer acquisition time is typically needed due to the lower natural abundance of ¹³C.[1]

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to produce the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.[19] The sample must be pure to avoid interference from contaminants.[19]

  • Instrument Setup : The analysis is typically performed using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[6] Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Acquisition : Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over the desired m/z range.

  • Data Analysis : The exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) is determined. This experimental mass is then compared to the theoretical masses of possible elemental compositions to confirm the molecular formula.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Instrument Setup : Ensure the ATR crystal (e.g., diamond) is clean.[20][21] Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Measurement : Place a small drop of the liquid this compound derivative directly onto the ATR crystal.[20][21][22]

  • Data Acquisition : Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[22] Multiple scans are averaged to improve the signal-to-noise ratio.[22]

  • Data Analysis : The positions and intensities of the absorption bands are correlated with known functional group frequencies to confirm the presence of esters, alkyl chains, etc.[23]

Single-Crystal X-ray Crystallography
  • Crystal Growth : Grow a high-quality single crystal of the compound, typically 0.1-0.3 mm in size.[11] This can be achieved through slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting : Carefully mount a suitable crystal on a goniometer head.[11]

  • Data Collection : Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[10][12][13]

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell and space group. The structure is then solved using computational methods to generate an electron density map and an initial atomic model. This model is refined to best fit the experimental data, yielding the final crystal structure.[12]

Visualizing the Validation Workflow

Understanding the logical flow of the structural validation process is crucial. The following diagrams, generated using the DOT language, illustrate the experimental workflow and the relationship between the different analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_results Data Interpretation Synthesis Synthesis of Novel This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR Initial Check MS Mass Spectrometry (GC-MS & HRMS) Purification->MS Molecular Weight NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Core Structure Func_Groups Functional Groups Confirmed FTIR->Func_Groups Mol_Formula Molecular Formula Confirmed MS->Mol_Formula Xray X-ray Crystallography (if crystalline) NMR->Xray Confirm 3D Structure Connectivity Atomic Connectivity Established NMR->Connectivity Final_Structure Final Structure Confirmed Xray->Final_Structure Unambiguous Proof Func_Groups->Final_Structure Mol_Formula->Final_Structure Connectivity->Final_Structure

Caption: Experimental workflow for the synthesis and structural validation of novel compounds.

G cluster_spectroscopy Spectroscopic & Analytical Evidence cluster_confirmation Structural Confirmation Proposed_Structure Proposed Structure of This compound Derivative FTIR FTIR Data (C=O, C-O stretches) Proposed_Structure->FTIR MS Mass Spec Data (Molecular Weight, Formula) Proposed_Structure->MS NMR NMR Data (1H, 13C shifts, Couplings) Proposed_Structure->NMR Xray X-ray Data (3D Atomic Arrangement) Proposed_Structure->Xray Func_Groups Confirms Functional Groups FTIR->Func_Groups Formula Confirms Molecular Formula MS->Formula Framework Confirms C-H Framework & Connectivity NMR->Framework Absolute_Structure Confirms Absolute Structure Xray->Absolute_Structure Confirmed_Structure Validated Structure Func_Groups->Confirmed_Structure Formula->Confirmed_Structure Framework->Confirmed_Structure Absolute_Structure->Confirmed_Structure

Caption: Logical relationship of analytical methods for structural confirmation.

References

comparative analysis of different bases for malonic ester enolate formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The malonic ester synthesis is a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the synthesis of a diverse array of substituted carboxylic acids. A critical step in this synthesis is the formation of the enolate from the malonic ester, a process highly dependent on the choice of base. This guide provides a comparative analysis of commonly employed bases—sodium ethoxide, sodium hydride, and lithium diisopropylamide—for the formation of the diethyl malonate enolate, supported by experimental data and detailed protocols to aid in reaction optimization.

Performance Comparison of Bases

The selection of a base for the deprotonation of diethyl malonate is governed by factors such as the desired reaction conditions, the electrophile's nature, and the required extent of enolate formation. The following table summarizes the key characteristics and performance of sodium ethoxide, sodium hydride, and lithium diisopropylamide in the alkylation of diethyl malonate.

BasepKa of Conjugate AcidCommon Solvent(s)Typical Reaction Temperature (°C)Reported Yield (%)AdvantagesDisadvantages
Sodium Ethoxide (NaOEt) ~16 (Ethanol)Ethanol25 to reflux79-83Inexpensive, easy to handle in solution, suitable for reactive alkyl halides.Equilibrium deprotonation, can lead to side reactions like transesterification if the ester's alkyl group doesn't match the alkoxide.
Sodium Hydride (NaH) ~36 (H₂)THF, DMF0 to reflux~67Irreversible deprotonation, drives the reaction to completion, avoids transesterification.Flammable solid, requires careful handling (often supplied as a dispersion in mineral oil which needs to be removed).
Lithium Diisopropylamide (LDA) ~36 (Diisopropylamine)THF-78 to 0High (Specific yield not found for diethyl malonate alkylation in searches)Strong, non-nucleophilic, sterically hindered base, provides rapid and quantitative enolate formation at low temperatures, useful for sensitive substrates.Requires anhydrous conditions and inert atmosphere, typically prepared in situ or used as a purchased solution.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for successful synthesis. The following are representative protocols for the alkylation of diethyl malonate using sodium ethoxide and sodium hydride.

Alkylation of Diethyl Malonate using Sodium Ethoxide

This protocol is adapted from a procedure for the synthesis of diethyl ethylmalonate.[1]

Materials:

  • Sodium (2.3 g, 0.1 mol)

  • Absolute Ethanol (25 g)

  • Diethyl malonate (16 g, 0.1 mol)

  • Ethyl iodide (20 g, 0.128 mol)

  • Diethyl ether

  • Water

Procedure:

  • In a flask equipped with a reflux condenser and a dropping funnel, dissolve sodium in absolute ethanol to prepare a solution of sodium ethoxide.

  • To the freshly prepared sodium ethoxide solution, gradually add cooled diethyl malonate. A voluminous, pasty mass of the sodium salt of diethyl malonate will form.

  • With shaking, add ethyl iodide in small portions from the dropping funnel.

  • Heat the reaction mixture until it no longer shows an alkaline reaction (typically 1-2 hours).

  • Remove the ethanol by evaporation.

  • Treat the residue with water and extract the product with diethyl ether.

  • Evaporate the ether and distill the residue, collecting the fraction boiling at 206-208 °C to obtain diethyl ethylmalonate. The reported yield for a similar preparation of ethyl methylmalonate is 79-83%.[2]

Alkylation of Diethyl Malonate using Sodium Hydride

This protocol is based on a preparative scale synthesis of diethyl (S)-2-(1-cyano-3-methylbutyl)malonate.[3]

Materials:

  • Sodium hydride (60% dispersion in mineral oil, 10.1 g, 0.251 mol)

  • Dry Tetrahydrofuran (THF) (650 mL)

  • Diethyl malonate (43.0 g, 0.268 mol)

  • Alkylating agent (e.g., 2-nosylate cyanohydrin, 0.168 mol) in dry THF (50 mL)

  • Methyl tert-butyl ether (MTBE)

  • Water

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a slurry of sodium hydride in dry THF at ambient temperature, add diethyl malonate over approximately 15 minutes.

  • Stir the resulting slurry at ambient temperature for about 15 minutes.

  • Add a solution of the alkylating agent in dry THF.

  • Heat the reaction to reflux and stir for 3 hours.

  • Allow the reaction to cool to ambient temperature and stir overnight.

  • Evaporate the solvent at <50°C.

  • Partition the orange residue between MTBE and water.

  • Separate the phases and wash the organic phase with water.

  • Dry the organic phase over MgSO₄ and evaporate the solvent to yield the product. The contained yield was calculated to be 67%.[3]

Logical Flow of Base Selection

The choice of base is a critical parameter in the malonic ester synthesis and is dictated by the specific requirements of the reaction. The following diagram illustrates the decision-making process for selecting an appropriate base.

BaseSelection start Start: Select Base for Malonic Ester Enolate Formation q1 Is equilibrium deprotonation acceptable? start->q1 naoet Sodium Ethoxide (NaOEt) q1->naoet Yes q2 Is transesterification a concern? q1->q2 No end Alkylation Step naoet->end Proceed with matched alkoxide/ester pair nah Sodium Hydride (NaH) q2->nah No q3 Are there thermally sensitive functional groups or a need for rapid, low-temperature enolate formation? q2->q3 Yes nah->end Proceed with aprotic solvent q3->nah No lda Lithium Diisopropylamide (LDA) q3->lda Yes lda->end Proceed with low temperature and anhydrous conditions

Caption: Decision tree for selecting a base for malonic ester enolate formation.

Malonic Ester Enolate Formation and Alkylation Workflow

The general experimental workflow for the malonic ester synthesis, from enolate formation to the final alkylated product, is depicted below. This pathway highlights the key stages discussed in this guide.

MalonicEsterSynthesis cluster_enolate_formation Enolate Formation cluster_alkylation Alkylation start Diethyl Malonate base Addition of Base (NaOEt, NaH, or LDA) start->base enolate Malonic Ester Enolate base->enolate alkyl_halide Addition of Alkyl Halide (R-X) enolate->alkyl_halide product Alkylated Diethyl Malonate alkyl_halide->product

Caption: General workflow of malonic ester enolate formation and subsequent alkylation.

References

Safety Operating Guide

Proper Disposal of Dimethyl 2-Propylmalonate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of dimethyl 2-propylmalonate is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical, aligning with general best practices for hazardous waste management.

This compound (CAS 14035-96-2) is classified as a hazardous substance, known to cause skin and eye irritation, and may cause respiratory irritation. Therefore, it must be managed as hazardous waste from the moment it is intended for disposal.[1] Adherence to institutional and regulatory guidelines is paramount.

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.[2]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[2]

Step-by-Step Disposal Protocol

1. Waste Identification and Classification:

  • All waste containing this compound, including the pure chemical, solutions, and contaminated materials (e.g., absorbent pads from a spill), must be treated as hazardous waste.[1]

  • Do not mix this waste with non-hazardous waste.

2. Waste Collection and Containerization:

  • Use a dedicated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[3]

  • The container must be in good condition, with no cracks or leaks, and have a secure, tightly sealing lid.[4]

  • Never overfill the waste container. It is recommended to fill it to no more than 80% of its capacity.

3. Labeling of Waste Containers:

Proper labeling is crucial for the safety of all personnel and for compliant disposal. The label must be securely affixed to the container and include the following information:[3][4]

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." Avoid abbreviations or chemical formulas.

  • The concentration and quantity of the waste. For mixtures, list all chemical components and their approximate percentages.

  • The date when the waste was first added to the container.

  • The name and contact information of the principal investigator or responsible person.

  • The laboratory location (building and room number).

  • Mark the appropriate hazard pictograms (e.g., for irritation).[3]

4. Storage of Chemical Waste:

  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment, such as a spill tray, is used to capture any potential leaks.[4]

  • Segregate the this compound waste from incompatible materials. Based on general safety guidelines, keep it away from strong acids, bases, and oxidizing agents.[2]

  • Keep the waste container closed at all times, except when adding waste.[4]

5. Arranging for Final Disposal:

  • Do not dispose of this compound down the sink or in the regular trash.[1][5] Evaporation in a fume hood is also not a permissible disposal method.[1]

  • Contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department to request a pickup of the waste.[1][3]

  • Follow your institution's specific procedures for waste pickup requests, which may involve submitting an online form or a specific tag.[1][3]

Summary of Hazard Information

Hazard ClassificationDescriptionGHS CodeSource
Skin IrritationCauses skin irritationH315
Eye IrritationCauses serious eye irritationH319
Respiratory IrritationMay cause respiratory irritationH335

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Wear Appropriate PPE A->B C Use a Designated, Compatible Container B->C D Properly Label Container with 'Hazardous Waste' C->D E Store in Secondary Containment in SAA D->E F Contact EHS for Waste Pickup E->F When container is full or no longer in use G EHS Transports for Compliant Disposal F->G

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.